Oleandrin

Catalog No.
S548407
CAS No.
465-16-7
M.F
C32H48O9
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleandrin

CAS Number

465-16-7

Product Name

Oleandrin

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1

InChI Key

JLPDBLFIVFSOCC-XYXFTTADSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

solubility

Practically insoluble in water
Soluble in alcohol, chloroform

Synonyms

PBI05204; PBI 05204; PBI-05204; Oleandrin

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

The exact mass of the compound Oleandrin is 576.32983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.557 mg/l at 25 °c (est)practically insoluble in watersoluble in alcohol, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254670. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of 14beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nerium oleander natural sources of oleandrin

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin Distribution in Nerium oleander

The concentration of this compound varies significantly depending on the plant part, geographical location, and cultivar. The table below summarizes quantitative data from various studies.

Plant Part This compound Concentration (Dry Weight) Location / Context Source / Citation
Roots 0.34 - 0.64 mg/g Syria [1]
Leaves 0.18 - 0.31 mg/g Syria [1]
4.16 - 6.20 mg/g Brazil (different flower colors) [1]
368 - 704 µg/g India (seasonal variation) [1]
0.01 - 0.48 mg/g (Mean: 0.12 mg/g) Eastern Algeria [2]
Stems 0.12 - 0.23 mg/g Syria [1]
Flowers 0.07 - 0.13 mg/g Syria [1]

Key Factors Influencing Concentration:

  • Plant Part: The general order of this compound concentration is root > leaf > stem > flower [1].
  • Cultivar Variation: Recent research indicates that red-flowered oleander varieties tend to have higher concentrations of this compound and other toxic cardiac glycosides compared to white-flowered varieties [3].
  • Environmental Factors: Significant differences in this compound content are observed between plants from different geographical provinces and between wild and cultivated shrubs [2].

Analytical Method for Quantifying this compound

For researchers needing to reproduce quantification experiments, here is a detailed methodology from a recent study.

Objective: To develop and validate an UHPLC-DAD method for the determination of this compound in dried leaves of Nerium oleander [2].

Experimental Workflow: The following diagram outlines the key steps in the analytical protocol.

G Start Sample Collection Step1 Sample Preparation: - Dry leaves - Grind to powder - Extract with ethanol Start->Step1 Step2 Filtration & Dilution: - Filter through 0.45 µm membrane - Dilute with mobile phase Step1->Step2 Step3 Chromatography: - UHPLC-DAD system - C18 column - Mobile phase: NaH₂PO₄ buffer & Acetonitrile Step2->Step3 Step4 Detection & Quantification: - DAD detection at 215 nm - Compare retention time & area with this compound standard Step3->Step4 Result This compound Content Determined Step4->Result

Detailed Protocols:

  • Sample Preparation: 100 dried leaf samples were collected, ground to a homogeneous powder, and extracted with ethanol [2].
  • Chromatography Conditions:
    • Apparatus: UHPLC-DAD system.
    • Column: C18 reverse-phase column.
    • Mobile Phase: Gradient of sodium dihydrogen phosphate buffer and acetonitrile.
    • Flow Rate: 0.5 ml/min.
    • Detection: Diode Array Detector (DAD) at 215 nm [2].
  • Method Validation: The method was validated for linearity (0.1–25 µg/mL, R² > 0.999), precision, and accuracy [2].

Pharmacological and Toxicological Profile

This compound is the principal bioactive and toxic component in N. oleander, and understanding its properties is crucial for drug development.

  • Mechanism of Action: this compound is a cardiac glycoside that exerts its effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to increased intracellular sodium and calcium, which is the basis for both its cardiotonic and toxic effects [4].
  • Therapeutic Potential: Preclinical research indicates this compound has anticancer [1] [5], anti-viral (including against SARS-CoV-2) [5], and neuroprotective properties [1] [6]. Drug formulations like Anvirzel and PBI-05204, which are oleander extracts with this compound as the principal component, have entered Phase I and II clinical trials for cancer [1] [5].
  • Toxicity Considerations: this compound has a narrow therapeutic window [5]. All parts of the plant are highly poisonous, whether fresh or dried [2]. The estimated fatal blood concentration in humans is approximately 20 ng/mL [5]. Ingestion of even small amounts, such as one leaf for a child or 5-15 leaves for an adult, can be fatal [5] [2].

References

oleandrin mechanism of action Na K ATPase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Oleandrin is a lipid-soluble cardiac glycoside that binds to and inhibits the Na+/K+-ATPase, an integral membrane pump responsible for maintaining cellular electrochemical gradients [1] [2] [3]. The table below summarizes the core mechanism and its consequences.

Aspect of Mechanism Detailed Description
Primary Target Na+/K+-ATPase (Sodium-Potassium Pump) [4] [2] [3]
Key Consequence of Inhibition Intracellular increase in Na+ leads to a secondary increase in intracellular Ca2+ via the Na+/Ca2+ exchanger [5] [3].
Downstream Signaling Beyond ion homeostasis, inhibition initiates signal transduction cascades. It affects pathways regulating cell growth, survival, and proliferation, including suppressing NF-κB and STAT-3 signaling [5] [6].
Ultimate Cellular Effects Altered gene expression, induction of autophagy or apoptosis, and inhibition of cell proliferation [4] [7] [6].

Targeting Cancer Cells via Na+/K+-ATPase α Subunits

The anticancer activity of this compound is closely linked to its interaction with specific isoforms of the Na+/K+-ATPase α subunit, which serve as its functional receptor [4] [7].

  • Isoform-Specific Targeting: The Na+/K+-ATPase has multiple α isoforms (α1, α2, α3, α4). This compound has a higher binding affinity for the α3 isoform compared to the α1 isoform [4]. Many human cancer cells overexpress the α3 subunit, making them more sensitive to this compound [5] [4].
  • Altered Cellular Localization in Cancer: Research shows a critical difference in the location of the α3 subunit between normal and cancerous tissues. In normal lung and colon epithelia, the α3 subunit is predominantly located at the cytoplasmic membrane [4] [7]. In contrast, in matched cancer tissues, its expression shifts to a peri-nuclear position [4] [7]. This altered distribution in cancer cells may represent a target of opportunity for therapy.

The following diagram illustrates the core mechanism by which this compound binding to Na+/K+-ATPase triggers downstream signaling events that lead to cancer cell death.

G This compound This compound NaK_ATPase Na+/K+-ATPase (α3 subunit) This compound->NaK_ATPase Binds & Inhibits Ion_Imbalance Increased Intracellular Ca2+ NaK_ATPase->Ion_Imbalance Causes Signaling Activation of Signaling Cascades Ion_Imbalance->Signaling Triggers Effects Cell Death (Autophagy/Apoptosis) Signaling->Effects

Quantitative Data on this compound's Anticancer Activity

The potency of this compound varies across different cancer cell types, reflecting differences in Na+/K+-ATPase expression and other cellular contexts.

Cancer Type Cell Line/Model Reported Activity (IC₅₀ or Effective Concentration) Key Findings
Colon Cancer Undifferentiated CaCO-2 cells IC₅₀: 8.25 nM [4] [7] Induced autophagic cell death; 3x more potent than in differentiated cells [4] [7].
Colon Cancer Differentiated CaCO-2 cells IC₅₀: >25 nM [4] [7] Demonstrated significantly lower sensitivity [4] [7].
Pancreatic Cancer Panc-1 cells IC₅₀: 5.6 nM [8] High potency in specific pancreatic cancer lines [8].
Pancreatic Cancer MiaPaca cells IC₅₀: 15.6 nM [8] --
Breast Cancer MDA-MB-231 & RT-R-MDA-MB-231 50 nM (this compound) [5] Inhibited invasion, reduced OCT3/4, β-catenin, MMP-9 via STAT-3 suppression [5].
Breast Cancer MDA-MB-231 & RT-R-MDA-MB-231 100 nM (Odoroside A) [5] --

Experimental Approaches for Investigation

For researchers aiming to study this compound's mechanism, key methodological considerations from the literature include:

  • Cell Line Selection: Use paired normal and cancerous cell lines, or models like CaCO-2 colon cancer cells that can be driven to differentiate, to investigate differences in sensitivity and α subunit localization [4] [7].
  • Differentiation Protocols: For CaCO-2 cells, grow them at high density for 14 days to allow spontaneous differentiation. For other lines like HT-29, treatment with sodium butyrate (2.5 mM for 72 hours) can induce differentiation [4].
  • Proliferation Assays: Assess anti-proliferative effects using standardized assays like BrdU incorporation after 48 hours of this compound treatment across a concentration range (e.g., 0.2–25 nM) [4].
  • Localization Studies: Investigate the intracellular distribution of the α3 subunit via immunohistochemical staining in tissue samples or immunofluorescence in cultured cells, noting its shift from the cytoplasmic membrane to a peri-nuclear location in cancer [4] [7].
  • Mechanistic Probes: Examine markers of this compound-induced cell death (e.g., LC3 for autophagy) and changes in key signaling pathways (e.g., phospho-ERK and phospho-STAT-3) [5] [4].

The workflow for a typical experiment exploring the relationship between α3 subunit localization and this compound sensitivity is summarized below.

G Start Establish Cell Models A Differentiated vs. Undifferentiated Cells Start->A B Treat with this compound (Dose Range) A->B C Assess α3 Subunit Localization (IHC/IF) A->C D Measure Cell Response (Proliferation, Death, Signaling) B->D E Correlate Localization with Sensitivity C->E D->E

Critical Research and Safety Considerations

  • Therapeutic Window: this compound has a very narrow therapeutic window [2]. The toxic blood concentration in humans is estimated to be as low as 1-2 ng/mL, with a fatal concentration of approximately 20 ng/mL [2].
  • Clinical Status: While this compound-containing extracts like PBI-05204 and Anvirzel have undergone early-phase clinical trials for cancer, they are not approved drugs in the United States and should only be used within formal clinical research protocols [9] [2].
  • Variability in Plant Material: The this compound content in Nerium oleander varies by plant part (highest in roots and leaves), flower color (red often higher than white), season, and extraction solvent, which must be considered when working with crude extracts [10] [8] [2].

References

Quantitative Pharmacokinetic Parameters of Oleandrin

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative data from preclinical and clinical observations, primarily from [1] and other sources as noted.

Parameter Species Value / Observation Context / Conditions
Oral Bioavailability Mouse ~30% Compared IV (40 μg/kg) vs. oral (80 μg/kg) dosing [1]
Half-life (t₁/₂) Mouse IV: 0.4 ± 0.1 h; Oral: 2.3 ± 0.5 h Suggests flip-flip kinetics (absorption rate-limited elimination) [1]
Cmax (Peak Blood Concentration) Human (Case) ~7 ng/mL After a single 15 mg oral dose, reached at 3 hours [2]
Toxic Blood Concentration Human 1 - 2 ng/mL Estimated from poisoning cases [3] [4]
Fatal Blood Concentration Human ~20 ng/mL Estimated from fatal poisoning cases [3] [4]
Protein Binding In vitro Reversibly binds to plasma proteins Contributes to long residence time in the body [2]
Primary Excretion Route Mouse Feces (66% of dose) Over 24 hours, indicating biliary elimination [5] [2]
Secondary Excretion Route Mouse Urine (8% of dose) Over 24 hours [5]
Blood-Brain Barrier Penetration Mouse & Human Confirmed Accumulates and persists in brain tissue [5] [1] [6]
Lethal Dose (Plant Material) Human (Adult) 5-15 leaves or ~3g dried leaves Fatal poisoning [3] [4]

ADME Profile and Experimental Insights

Absorption
  • Routes: Oleandrin is absorbed through the oral mucosa and the gastrointestinal tract after ingestion [5] [2]. Absorption via inhalation has also been documented in poisoning cases, as the lipophilic nature of this compound allows for pulmonary absorption [6].
  • Kinetics: Absorption after oral administration in mice is rapid, with a peak plasma concentration (Tmax) reached at approximately 20 minutes [1].
  • Factors Limiting Bioavailability: The relatively low oral bioavailability (~30%) is attributed to its poor water solubility, potential P-glycoprotein (P-gp)-mediated efflux in the gut, and a significant first-pass effect in the liver [3] [2] [1].
Distribution
  • Tissue Distribution: this compound is widely distributed throughout the body. Animal studies show the highest concentrations accumulate in the liver, at levels nearly double those found in the heart or kidneys [1]. It is also distributed to the lungs and brain [7] [6].
  • Key Characteristic: Its high lipophilicity enables it to cross the blood-brain barrier and accumulate in the central nervous system, where it can persist for extended periods [5] [1].
Metabolism

This compound undergoes phased metabolism, primarily in the liver and intestines [2]. The core metabolic pathway involves the hydrolysis of the sugar moiety, as illustrated below.

G This compound This compound Oleandrigenin Oleandrigenin This compound->Oleandrigenin Hydrolysis (De-glycosylation) PhaseII Phase II Conjugation (e.g., Glucuronidation) Oleandrigenin->PhaseII

This compound is primarily metabolized to its aglycone, oleandrigenin, which may undergo further conjugation [3] [2].

  • Phase I: The primary metabolic step is hydrolysis, where the L-oleandrose sugar is cleaved off to form the active aglycone metabolite, oleandrigenin [3] [2] [1].
  • Phase II: Oleandrigenin and other metabolites are likely subject to conjugation with molecules like glucuronic acid, increasing their water solubility for excretion [2].
Excretion
  • Primary Route: Biliary excretion and fecal elimination is the major route, accounting for most of the administered dose in mice [5] [2]. This also suggests the potential for enterohepatic recirculation, where conjugated metabolites are deconjugated by gut bacteria and reabsorbed, prolonging the compound's presence in the body [3] [2].
  • Secondary Route: A smaller fraction is excreted renally [5].
  • Slow Clearance: this compound is cleared from the body slowly, which contributes to its narrow therapeutic window and risk of accumulation poisoning [3] [2].

Detailed Experimental Protocols from Literature

For researchers looking to replicate or build upon existing work, here are methodologies cited in the literature.

Protocol: LC-MS/MS Analysis of this compound in Biological Samples

This is a common and sensitive method for quantifying this compound and its metabolites.

  • Sample Preparation (Human Blood): Use Solid Phase Supported Liquid-Liquid Extraction (LLE). Samples are processed using an Agilent Eclipse Plus C18 column or equivalent. Protein precipitation is an alternative pretreatment method [2].
  • Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Conditions:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in complex matrices.
  • Performance: This method can achieve a Limit of Detection (LOD) as low as 0.5 ng/mL in blood, with recoveries ranging between 75.2% and 98.0% [2].
Protocol: Murine Pharmacokinetic Study

This in vivo protocol provides key parameters like bioavailability and half-life.

  • Animal Model: Mice.
  • Dosing:
    • Intravenous (IV) dose: 40 μg/kg [1].
    • Oral (PO) dose: 80 μg/kg [1].
  • Sample Collection: Collect blood plasma at multiple time points post-administration. Tissues (liver, kidney, heart, brain) can also be harvested for distribution analysis [1].
  • Analysis: Use radiolabeled [³H]this compound or LC-MS/MS to measure compound concentration in plasma and tissues over time. Calculate PK parameters using non-compartmental methods [1].

Critical Toxicology and Research Limitations

  • Narrow Therapeutic Window: this compound's therapeutic blood concentration is very close to its toxic concentration (1-2 ng/mL), making dosing challenging [3] [8].
  • Cardiotoxicity Mechanism: The primary mechanism of toxicity is the inhibition of cardiac Na+/K+-ATPase, leading to increased intracellular calcium, which causes arrhythmias, hyperkalemia, and can be fatal [3] [6].
  • Data Gaps: The current ADME profile is inferred largely from animal studies and human poisoning reports. There is a lack of robust, systematic pharmacokinetic data from controlled clinical trials in humans [3] [2] [8].

References

Comprehensive Technical Guide: Oleandrin Enterohepatic Circulation and Its Implications for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleandrin and Its Pharmacological Significance

This compound is a highly lipid-soluble cardiac glycoside (CG) isolated primarily from the plant Nerium oleander (Apocynaceae family). This potent phytochemical has garnered significant attention in pharmacological research due to its dual nature—exhibiting potential therapeutic benefits while possessing a narrow therapeutic window that can lead to severe toxicity. The chemical structure of this compound (C~32~H~48~O~9~) features a steroidal aglycone moiety connected to a sugar unit, which confers both its pharmacological activity and lipophilic characteristics. With a molecular weight of 576.727 Da, this compound manifests as a white crystalline powder with a melting point of 250°C, demonstrating insolubility in water but good solubility in organic solvents such as methanol, ethanol, and chloroform [1].

The therapeutic potential of this compound spans traditional applications for congestive heart failure to more recent investigations into its anti-cancer properties and novel antiviral effects, including activity against SARS-CoV-2 [1] [2]. Despite this promising pharmacological profile, this compound's clinical application remains challenging due to its pronounced cardiotoxicity and complex pharmacokinetic behavior. Understanding the enterohepatic circulation of this compound is particularly crucial for drug development professionals, as this process significantly influences its exposure levels, elimination kinetics, and potential for accumulation toxicity [1]. This technical guide comprehensively examines the current evidence for this compound's enterohepatic circulation, presents validated analytical methods for its quantification, and discusses implications for therapeutic development.

Enterohepatic Circulation of this compound

Pharmacokinetic Overview and Evidence for Enterohepatic Circulation

Enterohepatic circulation represents a critical pharmacokinetic process wherein drugs or their metabolites are excreted via bile into the intestinal lumen, only to be reabsorbed and returned to the systemic circulation. For this compound, this process contributes significantly to its prolonged elimination half-life and potential for accumulation toxicity. Current evidence, derived primarily from poisoning cases and limited animal studies, strongly suggests that this compound undergoes enterohepatic circulation [1]. This recirculation process explains the protracted toxic effects observed in oleander poisoning cases despite initial interventions, as this compound continues to be recycled between the liver and gastrointestinal tract [1] [2].

The pharmacokinetic profile of this compound is characterized by rapid absorption through the gastrointestinal tract, with an oral bioavailability estimated at only 30-40% due to significant first-pass metabolism [3]. Once absorbed, this compound's high lipophilicity facilitates extensive tissue distribution, particularly to lipid-rich organs including the heart, liver, and kidneys. The compound demonstrates extensive plasma protein binding, which further influences its distribution characteristics and elimination kinetics [1] [3]. This compound is primarily metabolized in the liver through Phase I biotransformation (hydroxylation and demethylation catalyzed by cytochrome P450 enzymes) followed by Phase II conjugation reactions with glucuronic acid or sulfate groups [2] [3]. The resulting metabolites, including the primary deglycosylated metabolite oleandrigenin, maintain biological activity and may contribute to both therapeutic and toxic effects [1].

Implications of Enterohepatic Circulation

The enterohepatic recycling of this compound has several critical implications for its pharmacological and toxicological profile:

  • Prolonged Half-life: The recycling process significantly extends this compound's residence time in the body, with an elimination half-life ranging between 5 and 22 hours depending on individual metabolic capacity and dose [3]. This prolonged half-life contributes to the narrow therapeutic window and increases the risk of accumulation with repeated dosing.

  • Multiple Concentration Peaks: The biliary excretion and subsequent intestinal reabsorption of this compound and its metabolites can result in multiple plasma concentration peaks rather than a smooth decline following administration [1]. This phenomenon complicates pharmacokinetic modeling and dose regimen design.

  • Treatment Challenges in Poisoning: The continuous recycling of this compound explains why multidose activated charcoal may be beneficial in poisoning cases, as it can interrupt the enterohepatic cycle by adsorbing the compound in the gastrointestinal tract, thereby enhancing elimination [4]. This approach is particularly relevant when the specific antidote (Digoxin-specific antibody fragments, or Digifab) is unavailable or ineffective [4].

Quantitative Data Summary

Table 1: Tissue Distribution of this compound in Documented Fatal Poisoning Cases

Matrix Concentration Case Details Reference
Blood 37.5 ng/mL 71-year-old male, leaf infusion suicide [5]
Vitreous humor 12.6 ng/mL Same case as above [5]
Urine 83.8 ng/mL Same case as above [5]
Liver 205 ng/mg Same case as above [5]
Gastric content 31.2 µg/mL Same case as above [5]
Leaf infusion 38.5 µg/mL Same case as above [5]
Blood 9.8-10 ng/mL Various fatal cases [6]
Blood 66 ng/mL 25 leaves ingestion, death after 5 hours [6]
Urine 254 ng/mL Same case as above (25 leaves) [6]
Blood 1-2 ng/mL Toxic threshold concentration [1]
Blood ~20 ng/mL Generally fatal concentration [1]

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Notes Reference
Oral bioavailability 30-40% Limited by first-pass metabolism [3]
Elimination half-life 5-22 hours Dose and individual dependent [3]
Half-life in humans ~2.3 hours Based on volunteer study [2]
Primary excretion route Feces (~66%) Biliary elimination [7]
Secondary excretion route Urine (~8%) Renal elimination [7]
Plasma protein binding Extensive Contributes to long half-life [1] [3]
Volume of distribution Large Extensive tissue distribution [1]

Table 3: Analytical Methods for this compound Detection

Method Matrix Sample Preparation LOD/LOQ Recovery Reference
LC-MS/MS Blood, urine, tissues LLE or SPE 1 ng/mL (LOD) >90% [1] [6]
LC-MS/MS Blood Protein precipitation 0.5 ng/mL (LOD) 75.2-95.7% [2]
LC-MS/MS Blood Solid phase-supported LLE 0.5 ng/mL (LOD) 90.0-98.0% [2]
UPLC-MS/MS Milk, cheese SPE 0.018-0.010 ng/mL (LOD) 74.8±5.8% (milk) [2]
UHPLC-MS/MS Blood, serum, tissues SPE 0.11 ng/mL (LOD) 62.9-80.5% [2]
Immunoassay Serum Minimal processing Qualitative only N/A [4]
GC-MS Blood, urine LLE N/A N/A [5]

Analytical Methodologies for this compound Quantification

Sample Preparation Techniques

Liquid-Liquid Extraction (LLE) is widely employed for this compound isolation from biological matrices, with ethyl acetate being the preferred solvent due to its extraction efficiency and compatibility with subsequent analysis. Typical LLE protocols involve mixing 1mL of biological sample (blood, urine, vitreous humor) with 3mL of ethyl acetate, vigorous agitation for 10 minutes, followed by centrifugation at 6000 rpm for 5 minutes [5]. The organic layer is then transferred and evaporated under nitrogen stream, with the residue reconstituted in mobile phase compatible solvent for analysis. This method demonstrates excellent recovery rates exceeding 90% for this compound from blood matrices [6].

Solid-Phase Extraction (SPE) provides an alternative sample preparation approach, particularly valuable for complex matrices or when analyzing multiple cardiac glycosides simultaneously. SPE protocols typically utilize C~18~ cartridges conditioned with methanol and water, followed by sample loading, washing with water or dilute organic solvents, and elution with high-percentage organic solvent (e.g., 90% methanol in water) [2]. SPE methods demonstrate slightly variable but generally acceptable recovery rates ranging from 62.9% to 98.0% depending on the specific matrix and extraction conditions [2]. The choice between LLE and SPE depends on the required sensitivity, matrix complexity, and available laboratory resources.

LC-MS/MS Analysis Protocols

Liquid Chromatography separation of this compound is optimally achieved using reversed-phase columns, with Zorbax DB-C~18~ (4.6 × 50 mm, 1.8 µm particle size) or equivalent columns providing excellent resolution [5]. Mobile phases typically consist of 0.5% formic acid in water (eluent A) and 0.5% formic acid in acetonitrile (eluent B), with a gradient program starting with 5% B at 0-0.2 minutes, increasing to 100% B at 5 minutes, maintained until 7 minutes, then returning to initial conditions [5]. The flow rate is generally set at 0.9 mL/min with injection volumes of 10-20 µL. Under these conditions, this compound typically elutes at approximately 4.1 minutes, with its metabolites oleandrigenin, neritaloside, and odoroside eluting at 3.90, 3.45, and 3.62 minutes respectively [5].

Mass Spectrometric Detection employing electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) provides the requisite sensitivity and specificity for this compound quantification in biological matrices. Optimal source conditions include: temperature 400°C, curtain gas 30 (arbitrary units), GS1 and GS2 at 50, CAD gas pressure low, and ion spray voltage 5500V [5]. The precursor ion for this compound is m/z 577, with characteristic product ions at m/z 373.0, 433.0, and 355 providing confirmation. For metabolites, key transitions include m/z 593→373 for neritaloside, m/z 433→373 for oleandrigenin, and m/z 535→375 for odoroside [5]. This MRM approach enables highly specific detection of this compound and its major metabolites with limits of detection (LOD) as low as 0.010 ng/mL in favorable matrices [2].

Method Validation Parameters

Validated analytical methods for this compound quantification must establish accuracy, precision, selectivity, linearity, and stability parameters according to accepted bioanalytical method validation guidelines. Accuracy should demonstrate deviations less than 15% from nominal values at quality control concentrations, with precision (both intra-day and inter-day) showing coefficients of variation below 15% [6]. Selectivity must be established using at least six different source matrices to demonstrate absence of interfering peaks at the retention times of this compound and its metabolites [6]. Linearity typically ranges from sub-toxic to fatal concentrations (1-100 ng/mL for blood matrices), with correlation coefficients (r~2~) exceeding 0.99 [6] [5]. Stability experiments should evaluate short-term bench top stability, processed sample stability in autosampler, and freeze-thaw stability to ensure reliable quantification under normal laboratory conditions.

Experimental Workflows and Visualization

Enterohepatic Circulation Pathway of this compound

oleandrin_eh_circulation cluster_eh Enterohepatic Circulation Loop OralIntake Oral Ingestion GI Gastrointestinal Tract OralIntake->GI Absorption PortalVein Portal Vein Circulation GI->PortalVein Bioavailability 30-40% GI->PortalVein Reabsorption Intestinal Reabsorption GI->Reabsorption Hydrolysis/Deconjugation Liver Liver Metabolism Phase I/II Reactions PortalVein->Liver First-Pass Effect PortalVein->Liver Bile Biliary Excretion Liver->Bile Active Secretion Liver->Bile Systemic Systemic Circulation Liver->Systemic Distribution Bile->GI Bile Flow Bile->GI Feces Fecal Elimination (66%) Bile->Feces Final Elimination Heart Cardiac Tissue (Na+/K+ ATPase Inhibition) Systemic->Heart Tissue Accumulation Urine Renal Elimination (8%) Systemic->Urine Renal Filtration Reabsorption->PortalVein Recirculation

Enterohepatic circulation pathway of this compound showing recycling between liver and GI tract

The enterohepatic circulation pathway demonstrates how this compound undergoes continuous recycling between the liver and gastrointestinal tract, significantly prolonging its systemic exposure and contributing to its toxic potential. This visualization highlights the key processes of biliary excretion, intestinal reabsorption, and hepatic processing that collectively establish a recirculation loop responsible for the compound's prolonged half-life and complex pharmacokinetic profile.

Analytical Workflow for this compound Quantification

oleandrin_analysis cluster_prep Sample Preparation Options cluster_detection Detection System SampleCollection Sample Collection (Blood, Urine, Tissues) SamplePrep Sample Preparation SampleCollection->SamplePrep LLE Liquid-Liquid Extraction (Ethyl Acetate) SamplePrep->LLE SPE Solid-Phase Extraction (C18 Cartridges) SamplePrep->SPE LCMS LC-MS/MS Analysis LLE->LCMS SPE->LCMS Chromatography Chromatographic Separation (Zorbax DB-C18 Column) 0.5% Formic Acid/ACN Gradient LCMS->Chromatography MassSpec Mass Spectrometric Detection ESI+ MRM Mode m/z 577→373, 433, 355 LCMS->MassSpec Quantitation Quantitation & Validation Chromatography->Quantitation MassSpec->Quantitation DataAnalysis Data Analysis LOD: 0.01-1 ng/mL Recovery: >70% Quantitation->DataAnalysis

Analytical workflow for this compound quantification showing sample preparation and LC-MS/MS detection

This analytical workflow illustrates the comprehensive process for this compound quantification in biological matrices, highlighting the sample preparation options (LLE or SPE) and the critical LC-MS/MS parameters that enable specific and sensitive detection. The workflow emphasizes the importance of proper chromatographic separation and selective mass spectrometric detection using characteristic ion transitions for reliable this compound quantification in complex matrices.

Research Gaps and Future Directions

The current understanding of this compound's enterohepatic circulation, while substantiated by clinical observations and limited experimental data, suffers from significant methodological limitations and knowledge gaps that merit attention in future research. Most notably, the evidence base relies heavily on case reports and post-mortem analyses rather than controlled pharmacokinetic studies, creating uncertainty about the quantitative significance of enterohepatic recycling under therapeutic conditions [1] [5]. Additionally, the specific enzymes and transporters responsible for this compound's biliary excretion and intestinal reabsorption remain poorly characterized, limiting the ability to predict drug interactions or individual variations in disposition [1].

Priority research initiatives should include: (1) comprehensive mass balance studies using radiolabeled this compound in appropriate animal models to quantify the fraction undergoing enterohepatic recycling; (2) in vitro characterization of the specific hepatic uptake transporters, canalicular efflux transporters, and intestinal transporters involved in this compound's enterohepatic circulation; (3) clinical studies examining the impact of cholestyramine or activated charcoal on this compound's elimination kinetics in humans; and (4) development of physiologically-based pharmacokinetic (PBPK) models incorporating enterohepatic circulation to predict exposure under various physiological and pathological conditions [1] [2]. Addressing these knowledge gaps would significantly advance the rational development of this compound-based therapeutics and improve the management of oleander poisoning cases.

Conclusion

The enterohepatic circulation of this compound represents a critical pharmacokinetic process that significantly influences both its toxicological profile and potential therapeutic applications. This comprehensive review has synthesized evidence from clinical case reports, analytical methodologies, and experimental studies to present a detailed understanding of how this compound undergoes recycling between the liver and gastrointestinal tract, leading to prolonged systemic exposure and complex elimination kinetics. The quantitative data summarized in this guide provide reference values for researchers investigating this compound pharmacology and clinicians managing poisoning cases.

The analytical methodologies presented, particularly the LC-MS/MS protocols, offer sensitive and specific approaches for this compound quantification in biological matrices, enabling precise characterization of its pharmacokinetic behavior. The visualization of enterohepatic circulation and analytical workflows provides conceptual frameworks to guide future research and method development. As interest in this compound's anticancer and antiviral properties continues to grow, understanding and accounting for its enterohepatic circulation will be essential for designing effective therapeutic regimens while minimizing toxicity risks. Future research addressing the identified knowledge gaps will further advance the potential clinical translation of this potent natural product.

References

oleandrin biosynthesis in plant cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin Biosynthesis in Cell Cultures

The following table summarizes the core information available on the production of this compound using plant cell culture technology.

Aspect Description
General Approach Use of untransformed and transgenic cell cultures of Nerium oleander for the synthesis of this compound and other metabolites [1].
Stimulation Method Supplementation of culture media with phytohormones to stimulate this compound synthesis in untransformed cultures [1].
Production Limitation Early cell death in untransformed cultures can limit the production of large quantities of this compound [1].
Scalability Solution Use of transgenic cultures with Agrobacteria can produce quantities of this compound fit for pharmaceutical purposes [1].

Analytical Methods for Profiling

While specific protocols for establishing cell cultures are not detailed in the search results, several studies used advanced analytical techniques to confirm the presence and quantity of this compound in their extracts. The table below outlines these methods.

Method Application in this compound Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the phytochemical characterization of complex plant extracts containing this compound and other cardenolides [2].
Mass Spectrometry (MS) Employed (both low- and high-resolution) to identify and confirm the presence of monoglycosidic cardenolides, including this compound, based on their mass [2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A direct analytical technique used for precise detection and quantification of this compound, particularly in medical or legal contexts such as poisoning cases [1].

Research Gaps and Future Directions

The current literature confirms the feasibility of producing this compound in cell cultures but highlights areas requiring further investigation:

  • Yield Optimization: A key challenge is early cell death in untransformed cultures, which limits yield [1]. Future research should focus on optimizing culture conditions, elicitation strategies, and scaling up transgenic systems.
  • Biosynthetic Pathway: The complete biosynthetic pathway of this compound within the plant, and how it functions in a culture system, is not fully elucidated. Mapping this pathway is crucial for metabolic engineering.

Pathways and Workflow Overview

The following diagram illustrates the logical workflow and the two primary pathways for producing this compound, based on the available information.

G Start Nerium oleander Plant CellCulture Establish Plant Cell Culture Start->CellCulture Method1 Untransformed Culture CellCulture->Method1 Method2 Transgenic Culture (Agrobacteria) CellCulture->Method2 Stimulus1 Stimulation with Phytohormones Method1->Stimulus1 Stimulus2 Genetic Modification Method2->Stimulus2 Challenge Challenge: Early Cell Death Stimulus1->Challenge Outcome2 This compound Production (Scalable for Pharma) Stimulus2->Outcome2 Outcome1 This compound Production (Limited Yield) Challenge->Outcome1 Leads to Analysis Analysis: NMR, MS, LC-MS/MS Outcome1->Analysis Outcome2->Analysis

References

oleandrin structural similarity to digoxin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Toxicity

The structural similarity allows oleandrin to mimic digoxin's mechanism of action and its toxic effects.

G This compound This compound NaK_ATPase Inhibition of Na+/K+ ATPase This compound->NaK_ATPase Binds to Digoxin Digoxin Digoxin->NaK_ATPase Binds to Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Na_Ca_Exchanger Reduced activity of Na+/Ca2+ exchanger Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Effects Positive Inotropy (increased contractility) Cardiac Arrhythmias Hyperkalemia Intracellular_Ca->Effects

Common pathway of this compound and digoxin toxicity.

Immunoassay Cross-Reactivity

The structural similarity causes this compound to cross-react with many digoxin immunoassays, which can be used for its detection. However, the degree of cross-reactivity varies significantly by assay platform, as shown in the table of experimental data below.

Experimental Protocol Summary [1]:

  • Objective: To compare the cross-reactivity of this compound in five different digoxin immunoassays.
  • Method: Aliquots of drug-free and digoxin-like immunoreactive substances (DLIS)-free serum pools were supplemented with an ethanol extract of oleander leaves or purified this compound. The apparent digoxin concentration was then measured using the following assays: Fluorescence Polarization Immunoassay (FPIA) and Microparticle Enzyme Immunoassay (MEIA) from Abbott; SYNCHRON LX System assay from Beckman; Chemiluminescent Assay (CLIA) and a turbidimetric assay on the ADVIA 1650 analyzer from Bayer.
  • Key In-Vivo Model: To confirm in-vitro findings, BALB/c mice were orally administered this compound or oleander extract, and their blood was drawn at 1 and 2 hours post-administration for analysis with the LOCI digoxin assay [2].

The quantitative results from these experiments are summarized below.

Immunoassay Apparent Digoxin Concentration (ng/mL) after supplementation with 5.0 μL/mL oleander extract [1] Type of Interference
Fluorescence Polarization (FPIA, Abbott) 2.36 ng/mL Positive
Turbidimetric (ADVIA 1650, Bayer) 0.82 ng/mL Positive
Synchron LX (Beckman) 0.93 ng/mL Positive
Microparticle Enzyme (MEIA, Abbott) 0.32 ng/mL Positive / Negative (Bidirectional)
Chemiluminescent (CLIA, Bayer) Not detected No interference
LOCI (Siemens) [2] Significant concentration-dependent apparent digoxin levels observed Positive / Negative (Bidirectional)

Note: Bidirectional interference means that depending on the concentration and the presence of actual digoxin, this compound can cause either falsely elevated or falsely lowered digoxin readings [2].

Research and Clinical Implications

This structural similarity has several critical implications:

  • Diagnostic Challenge: A positive digoxin immunoassay in a patient not taking the drug can be a clue to oleander exposure. However, the result should be confirmed with more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].
  • Therapeutic Potential: The similarity to digoxin has spurred research into this compound and its derivatives for treating conditions like cancer and viral infections, though no clinical evidence currently supports its safe or effective use in humans [3] [4].
  • Toxicity Treatment: Oleander poisoning is managed aggressively. Digoxin-specific antibody fragments (Digibind/Digifab) can be used as an antidote, as they bind this compound and neutralize its toxicity [5].

References

Oleandrin: Physicochemical & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin is a highly lipid-soluble cardiac glycoside, a property that fundamentally shapes its pharmacological and toxicological behavior [1] [2]. The table below summarizes its core characteristics and the implications of its lipophilicity.

Property Description Impact on Pharmacokinetics/Pharmacodynamics
Chemical Structure Cardenolide; aglycone steroidal moiety, lactone ring, glycosyl moiety [1]. The aglycone is the pharmacophoric moiety; overall structure confers high lipid solubility [1].
Physical Form White crystalline powder [1]. --
Molecular Weight 576.727 Da [1]. --
Melting Point 250°C [1]. --
Solubility Profile Insoluble in water; soluble in methanol, ethanol, chloroform, and other organic solvents [1] [3]. Enables passive diffusion through biomembranes; dictates use of non-polar solvents for extraction [3].
Main Molecular Target Na+/K+-ATPase pump (NKP) [4]. Inhibition leads to increased intracellular Ca²⁺, causing positive inotropy (therapeutic) and cardiotoxicity [4].
Therapeutic Blood Concentration Not precisely defined, but toxic effects observed from ~1-2 ng/ml [1]. Indicates a very narrow therapeutic window [1].
Fatal Blood Concentration ~20 ng/ml [1]. Highlights extreme toxicity potential.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound's ADME profile is complex and contributes to its narrow therapeutic window. Key characteristics are organized in the table below.

ADME Phase Key Characteristics Experimental Evidence & Notes
Absorption Rapid and effective after oral administration due to high lipophilicity [3]. Bioavailability is limited by first-pass metabolism and potential P-gp efflux [2]. Based on poisoning cases and animal studies; inferred from its structural similarity to digitoxin [3] [2].
Distribution Extensive tissue distribution; reversibly binds to plasma proteins; half-life in humans is ~2.3 hours but elimination can be slow, leading to risk of accumulation [2]. Animal studies show high concentrations in liver, kidneys, and spleen [2].
Metabolism Undergoes Phase I metabolism (hydrolysis, oxidation) via cytochrome P450 enzymes (e.g., CYP3A4) to active metabolites like oleandrigenin [2]. Metabolites also contribute to pharmacological and toxic effects [2].
Excretion Slow; primarily via hepatic/biliary routes; suspected enterohepatic recirculation may prolong exposure [1] [2]. Renal excretion is minimal [2].

The following diagram illustrates the core mechanism of action and the subsequent downstream effects that contribute to both its anticancer and toxic activities.

This compound Mechanism and Effects cluster_0 Therapeutic & Toxic Effects cluster_1 Anticancer Mechanisms (e.g., Breast Cancer) This compound This compound NKP Na+/K+-ATPase (NKP) This compound->NKP Inhibits STAT3 p-STAT-3 This compound->STAT3 Suppresses Intracellular_Ca ↑ Intracellular Ca²⁺ NKP->Intracellular_Ca Apoptosis Apoptosis Intracellular_Ca->Apoptosis Metastasis Cancer Cell Invasion/Metastasis STAT3->Metastasis Promotes OCT3_4 OCT3/4 STAT3->OCT3_4 Regulates beta_Catenin β-Catenin STAT3->beta_Catenin Regulates MMP_9 MMP-9 Activity STAT3->MMP_9 Regulates OCT3_4->Metastasis beta_Catenin->Metastasis MMP_9->Metastasis

This compound inhibits Na+/K+-ATPase and STAT-3, driving diverse biological effects.

Experimental Protocols & Methodologies

Analytical Detection of this compound

Accurate quantification of this compound in biological matrices is crucial for PK studies and toxicology. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Sample Preparation: Common techniques include Liquid-Liquid Extraction (LLE) with organic solvents or Solid-Phase Extraction (SPE) for complex samples like serum, blood, or tissue homogenates [2].
  • Chromatography: Reversed-phase columns (e.g., C18) are standard. The mobile phase is typically a gradient of water and organic modifiers like acetonitrile or methanol, often with additives such as formic acid to improve ionization [2].
  • Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, tracking specific precursor-to-product ion transitions for this compound and its metabolites [2].
  • Performance: Modern LC-MS/MS methods can achieve Low Limits of Detection (LOD) around 0.5-1.0 ng/mL or lower, with recoveries often exceeding 70-90% [2].
Assessing Anticancer Activity In Vitro

The following workflow, commonly used in cited studies [5] [4], outlines key experiments for evaluating this compound's anticancer effects.

In Vitro Anticancer Assay Workflow Cell_Culture Cell Culture (Cancer & Normal Cell Lines) MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Morphology Morphological Analysis (Microscopy) IC50->Morphology Clonogenic Clonogenic Assay IC50->Clonogenic Invasion Invasion Assay (e.g., Matrigel) IC50->Invasion Mechanism Mechanistic Studies (Western Blot, PCR) Morphology->Mechanism Clonogenic->Mechanism Invasion->Mechanism

A standard workflow for evaluating the in vitro cytotoxic and anti-invasive effects of this compound.

Research Considerations & Toxicity

  • Influencing Factors: this compound content varies significantly by plant variety (red oleander has higher cardenolide levels than white) and extraction solvent (non-polar solvents yield more this compound) [3].
  • Toxicity Management: The narrow therapeutic window is the primary challenge. Potential strategies to improve it include using prodrugs to enhance water solubility, novel drug delivery systems (e.g., nanoparticles) for targeted delivery, and exploring therapeutic drug monitoring based on sensitive LC-MS/MS assays [1] [2].

References

Critical Consideration: Toxicity and Safety

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic potential of oleandrin is severely constrained by its high and acute toxicity [1] [2]. All parts of the Nerium oleander plant are poisonous, and the toxic compounds remain active even in dried leaves or burned plants [1] [3].

  • Mechanism of Toxicity: The primary mechanism is the potent inhibition of the Na+/K+-ATPase pump in cardiac myocytes, which disrupts normal heart rhythm and can lead to fatal arrhythmias [1] [4]. Recent research also implicates dysregulation of calcium (Ca2+) and manganese (Mn2+) homeostasis in its cytotoxic effects [5].
  • Toxic and Fatal Doses: Ingestion of just 5-15 leaves for adults or a single leaf for a child can be fatal [1]. The estimated fatal blood concentration of this compound is approximately 20 ng/mL [1] [4].
  • Clinical Management: Oleander poisoning is a medical emergency requiring aggressive treatment, which may include gastric decontamination, administration of activated charcoal, and supportive care to manage cardiac symptoms and hyperkalemia [4].

Experimental Insights for Researchers

For researchers investigating this compound's biological activities, here is a summary of key experimental models and methodologies from recent studies.

Pharmacological Area Common Experimental Models Typical Experimental Protocols & Key Findings

| Cancer Research | In vitro: Human cancer cell lines (e.g., pancreatic Panc-1, MiaPaca-2; lung, breast, colon). In vivo: Orthotopic mouse models (e.g., for pancreatic cancer) [6] [2]. | Protocols: Cell viability assays (MTT), apoptosis assays, cell cycle analysis. Dosing: IC50 values vary; e.g., 5.6 nM for Panc-1 cells, 15.6 nM for MiaPaca-2 cells [6]. In vivo, PBI-05204 was administered at 40 mg/kg/day via oral gavage [2]. | | Anti-inflammatory & Bone Health | In vitro: Bone marrow-derived macrophages (BMMs) induced with RANKL to form osteoclasts. In vivo: Ovariectomy (OVX)-induced osteoporotic mouse model [7]. | Protocols: TRAP staining for osteoclasts, Western Blot for MAPK/NF-κB pathway proteins, micro-CT for bone morphology. Findings: A 2025 study identified LRP4 as a novel target, with this compound inhibiting osteoclast differentiation via the MAPK/NF-κB pathway [7]. | | Toxicology & Mechanism | In vitro: Saccharomyces cerevisiae (yeast) knockout strains [5]. | Protocols: Growth inhibition assays, cytosolic Ca2+ measurement with aequorin, metal accumulation assays. Findings: Mutants defective in Ca2+ pumping (pmc1Δ, pmr1Δ) were hypersensitive, and this compound induced Smf1-dependent Mn2+ accumulation [5]. |

Key Experimental Workflow and Signaling Pathway

To help visualize the core experimental approach for studying this compound's mechanisms, the following diagram outlines a general workflow for in vitro and in vivo investigation.

G Start Start: this compound Treatment InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Mech Mechanistic Investigation InVitro->Mech Hypothesis Generation InVivo->Mech Validation Pathway Validation Mech->Validation Genetic/Pharmacological Inhibition Validation->InVivo In Vivo Confirmation

For its anti-osteoporosis effect identified in a 2025 study, this compound acts through a specific molecular pathway, as illustrated below.

G This compound This compound LRP4 Binds to LRP4 This compound->LRP4 Inhibition Inhibits Signaling LRP4->Inhibition MAPK MAPK Pathway Inhibition->MAPK NFkB NF-κB Pathway Inhibition->NFkB Outcome Inhibits Osteoclast Differentiation MAPK->Outcome NFkB->Outcome

References

Comprehensive Technical Guide: Oleandrigenin Metabolite Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Oleandrigenin is a cardiac glycoside aglycone and the primary active metabolite of oleandrin, which is extracted from the medicinal plant Nerium oleander L. (family Apocynaceae). As a deglycosylated derivative, oleandrigenin is formed through the metabolic removal of the sugar moiety from this compound in human tissues, particularly in the liver and gastrointestinal tract [1] [2]. This biotransformation significantly alters the compound's physicochemical properties, enhancing its lipophilic character and potentially influencing its pharmacological activity and toxicological profile. Cardiac glycosides like oleandrigenin have attracted considerable scientific interest due to their unique mechanism of action involving Na+/K+-ATPase inhibition and their potential applications in cancer therapy, though their narrow therapeutic window requires careful consideration [3] [4].

The structural characteristics of oleandrigenin contribute to its biological activity and pharmacokinetic behavior. Unlike its parent compound this compound, oleandrigenin lacks the oleandrose sugar moiety, which affects its receptor binding affinity, distribution patterns, and elimination kinetics [1]. Understanding these structural-property relationships is essential for evaluating both the therapeutic potential and toxicity risks associated with this compound.

Table 1: Fundamental Chemical Characteristics of Oleandrigenin

Property Specification
Systematic IUPAC Name (3β,5β,16β)-16-Acetoxy-3,14-dihydroxycard-20(22)-enolide [5]
Alternative Names 16-O-Acetylgitoxigenin, Gitoxigenin 16-acetate, Oleandrisenin [5]
Molecular Formula C~25~H~36~O~6~ [5]
Average Mass 432.557 Da [5]
Monoisotopic Mass 432.25119 Da [5]
Structural Features Steroid nucleus with unsaturated lactone ring at C17, acetyloxy group at C16 [2]
Solubility Profile Lipid-soluble [1]

Pharmacokinetic Properties

Absorption, Distribution, and Metabolism

The pharmacokinetic profile of oleandrigenin is characterized by its lipophilic nature, which significantly influences its absorption, distribution, and elimination patterns. Following oral administration of this compound, efficient absorption occurs across the gastrointestinal tract, with oleandrigenin being detected in the bloodstream shortly after ingestion, indicating rapid biotransformation of the parent compound [1] [2]. The conversion from this compound to oleandrigenin occurs primarily in human tissues, though not in plasma, suggesting that hepatic metabolism and possibly gastrointestinal enzymes play crucial roles in this metabolic process [2].

Distribution studies reveal that oleandrigenin demonstrates favorable tissue penetration capabilities. Of particular therapeutic interest is its ability to cross the blood-brain barrier, suggesting potential applications for central nervous system disorders and brain cancers [3]. The compound exhibits a complex distribution pattern with accumulation in various tissues, including the heart, which may contribute to its cardiotoxic effects [1]. The volume of distribution is expected to be substantial due to the compound's lipophilicity, though specific quantitative parameters in humans require further characterization.

Table 2: Pharmacokinetic and Toxicological Parameters of Oleandrigenin and this compound

Parameter Oleandrigenin This compound
Bioavailability Not quantitatively specified 7.0% (in rats) [6]
Toxic Blood Concentration Not explicitly specified 1-2 ng/ml (humans) [1]
Fatal Blood Concentration Not explicitly specified ~20 ng/ml (humans) [1]
Primary Metabolic Pathway Formed from this compound via deglycosylation Hepatic metabolism to oleandrigenin [2]
Elimination Route Feces (major), Urine (minor) [2] Feces (major), Urine (minor) [2]
Plasma Half-Life Not quantitatively specified ~2 hours (oral), ~0.5 hours (IV) [2]
Elimination and Enterohepatic Circulation

The elimination kinetics of oleandrigenin involve both hepatic and renal pathways, with biliary excretion representing the primary route of elimination [2]. This results in predominantly fecal excretion, which significantly reduces renal exposure compared to hepatic exposure. Evidence suggests that oleandrigenin may undergo enterohepatic recirculation, where the compound is excreted in bile, reabsorbed from the gastrointestinal tract, and returned to the liver [1]. This recycling process may prolong the systemic exposure and contribute to the compound's extended pharmacological and toxicological effects.

The clearance rate of oleandrigenin appears to be slower than that of its parent compound this compound, potentially due to differences in protein binding, tissue distribution, or specific elimination mechanisms [1]. This prolonged clearance may have implications for both therapeutic efficacy and toxicity risk, particularly in cases of chronic administration or overdose. Complete quantitative profiling of oleandrigenin's pharmacokinetic parameters in humans remains an area requiring further research, as current understanding is derived primarily from animal studies and case reports of oleander poisoning [1].

Analytical Methods and Experimental Protocols

UPLC-MS/MS Protocol for Quantification

The ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method represents the current gold standard for sensitive and specific detection and quantification of oleandrigenin in biological matrices. This protocol enables researchers to obtain precise measurements of oleandrigenin concentrations in plasma, tissue homogenates, and other biological samples, supporting pharmacokinetic studies and toxicological assessments [6].

  • Chromatographic Conditions: Utilize a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase should consist of acetonitrile-water with 0.1% formic acid, using a gradient elution method increasing acetonitrile from 10% to 90% over 2.5 minutes, with a flow rate of 0.4 mL/min and total run time of 4 minutes [6].
  • Mass Spectrometric Conditions: Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). For this compound (the precursor to oleandrigenin), monitor the transition m/z 577 → 145 with cone voltage 30 V and collision voltage 22 V. Use an internal standard such as curdione (m/z 237 → 135) for quantification accuracy [6].
  • Sample Preparation: Extract biological samples using liquid-liquid extraction with ethyl acetate. Prepare standard curves in blank matrix (plasma) spiked with known concentrations of analytical standards, typically ranging from 0.5 to 1000 ng/mL. Validate the method for selectivity, precision, accuracy, and recovery according to regulatory guidelines [6].
Metabolic Conversion Assay

To experimentally investigate the biotransformation of this compound to oleandrigenin, researchers can employ an in vitro metabolic stability assay using liver microsomes or hepatocyte cultures.

  • Incubation System: Prepare liver microsomes (human or animal) suspended in potassium phosphate buffer (100 mM, pH 7.4) containing magnesium chloride (5 mM). Add this compound substrate at concentrations typically ranging from 1-10 μM [1] [2].
  • Reaction Initiation: Start the metabolic reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to provide essential cofactors for cytochrome P450 enzymes [1].
  • Sample Collection and Analysis: Terminate reactions at predetermined time points (0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile. Remove precipitated proteins by centrifugation and analyze the supernatant using the UPLC-MS/MS method described above to quantify the formation of oleandrigenin over time [6] [2].
  • Kinetic Analysis: Calculate metabolic formation rates and determine kinetic parameters (V~max~, K~m~) using appropriate nonlinear regression models to quantify the enzymatic efficiency of oleandrigenin formation [1].

Pharmacological Mechanisms and Therapeutic Potential

Molecular Mechanisms of Action

Oleandrigenin exerts its primary pharmacological effects through specific inhibition of the Na+/K+-ATPase pump, a critical transmembrane ion transporter responsible for maintaining cellular electrochemical gradients [4]. This binding interaction occurs at the α-subunit of the pump, particularly affecting the α1 and α3 isoforms that are frequently overexpressed in various cancer types [4]. The inhibition of Na+/K+-ATPase leads to intracellular sodium accumulation, which subsequently alters calcium homeostasis through the sodium-calcium exchanger, resulting in increased intracellular calcium concentrations that can modulate various signaling pathways and, at higher concentrations, induce apoptosis [3] [4].

Beyond this primary mechanism, oleandrigenin influences multiple signaling cascades implicated in cell proliferation, survival, and metastasis. The compound has been shown to suppress the signal transducer and activator of transcription 3 (STAT-3) signaling pathway, which plays a crucial role in cancer cell invasion and metastasis [4]. This inhibition leads to downstream effects including reduced expression of transcription factors such as OCT3/4 and β-catenin, as well as decreased activity of matrix metalloproteinase-9 (MMP-9), ultimately resulting in impaired invasive capacity of cancer cells [4]. Additionally, oleandrigenin modulates other pathways including NF-κB, PI3K/Akt, and MAPK cascades, which collectively contribute to its pleiotropic effects on cancer cell viability and proliferation [3].

G Oleandrigenin Oleandrigenin NaK_ATPase NaK_ATPase Oleandrigenin->NaK_ATPase Inhibits Intracellular_Na Intracellular_Na NaK_ATPase->Intracellular_Na Regulates NCX NCX Intracellular_Na->NCX Activates Intracellular_Ca Intracellular_Ca NCX->Intracellular_Ca Increases STAT3 STAT3 Intracellular_Ca->STAT3 Modulates NFkB NFkB Intracellular_Ca->NFkB Modulates Apoptosis Apoptosis STAT3->Apoptosis Induces Metastasis Metastasis STAT3->Metastasis Inhibits NFkB->Apoptosis Induces

Diagram 1: Oleandrigenin's multi-target mechanisms affecting cancer cell survival and metastasis. Key pathways include Na+/K+-ATPase inhibition and STAT-3 signaling suppression.

Anticancer Activities and Signaling Pathways

Oleandrigenin demonstrates potent anticancer activity at nanomolar concentrations against various cancer cell lines, including highly metastatic MDA-MB-231 breast cancer cells and radiotherapy-resistant variants [4]. The compound effectively inhibits colony formation and cellular invasion at concentrations below its IC~50~ for general cell viability, suggesting specific anti-proliferative and anti-metastatic properties rather than generalized cytotoxicity [4]. This selective anticancer effect is particularly valuable from a therapeutic perspective, as it may allow for effective tumor suppression with reduced collateral damage to normal cells.

The anti-invasive properties of oleandrigenin represent one of its most promising therapeutic attributes. Through inhibition of the STAT-3 signaling pathway, oleandrigenin downregulates key molecular mediators of metastasis including OCT3/4, β-catenin, and matrix metalloproteinase-9 (MMP-9) [4]. This multi-factorial approach to limiting cancer spread is complemented by the compound's effects on other pathways implicated in tumor progression, including PI3K/Akt modulation and NF-κB suppression [3]. The convergence of these signaling influences results in comprehensive anticancer activity targeting both primary tumor growth and metastatic dissemination.

G Oleandrigenin Oleandrigenin STAT3_Pathway STAT3_Pathway Oleandrigenin->STAT3_Pathway Inhibits OCT3_4 OCT3_4 STAT3_Pathway->OCT3_4 Regulates Beta_catenin Beta_catenin STAT3_Pathway->Beta_catenin Regulates MMP_9 MMP_9 STAT3_Pathway->MMP_9 Activates Stemness Stemness OCT3_4->Stemness Promotes Invasion Invasion Beta_catenin->Invasion Promotes MMP_9->Invasion Enables Metastasis Metastasis Invasion->Metastasis Leads to Stemness->Metastasis Contributes to

Diagram 2: Oleandrigenin's effect on cancer invasion and metastasis through STAT-3 pathway inhibition, affecting key mediators including OCT3/4, β-catenin, and MMP-9.

Research Implications and Future Directions

The investigation of oleandrigenin as a potential therapeutic agent faces the significant challenge of its narrow therapeutic window, which is characteristic of cardiac glycosides [1] [3]. Future research should focus on structural optimization through medicinal chemistry approaches to develop analogs with improved safety profiles while maintaining anticancer efficacy. Promising strategies include modifying the lactone ring, steroid nucleus, or functional groups to alter receptor binding affinity and pharmacokinetic properties [1]. Additionally, formulation approaches such as liposomal encapsulation, nanoparticle delivery systems, or prodrug strategies may enhance targeted delivery to tumor tissues while minimizing exposure to sensitive organs like the heart [1].

From a clinical development perspective, combination therapies represent another attractive avenue for investigation. Oleandrigenin may potentially synergize with conventional chemotherapeutic agents or radiotherapy, allowing for dose reduction while maintaining or enhancing antitumor efficacy [4]. The compound's ability to inhibit STAT-3 signaling suggests potential utility in overcoming treatment resistance in various cancer types [4]. As research progresses, comprehensive toxicological profiling and rigorous pharmacokinetic studies in relevant animal models will be essential to establish safe dosing parameters and identify potential organ-specific toxicities before clinical translation can be considered [1] [3].

Table 3: Experimental Data on Anticancer Effects of this compound and Related Compounds

Parameter This compound Odoroside A Experimental Context
IC~50~ MDA-MB-231 72 nM [4] 183 nM [4] Breast cancer cell viability
IC~50~ Endothelial Cells 35 nM [4] 127 nM [4] Normal cell toxicity assessment
Anti-invasive Effect Significant at 1-50 nM [4] Significant at 1-100 nM [4] Matrigel invasion assay
STAT-3 Inhibition Observed at 50 nM [4] Observed at 100 nM [4] Phospho-STAT-3 reduction
MMP-9 Activity Reduction Observed at 50 nM [4] Observed at 100 nM [4] Gelatin zymography

References

oleandrin concentration in leaves vs flowers

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin Concentration by Plant Part

The following table consolidates findings from multiple studies on this compound concentration in different parts of the Nerium oleander plant.

Plant Part Concentration Range Notes Source (Location)
Leaves 0.12 - 5.49 mg/g (0.012% - 0.549%) Often the plant part with the highest concentration after roots; varies by region, cultivar, and environment [1] [2] [3]. Algeria, Syria
Flowers 0.05 - 0.25 mg/g (0.005% - 0.025%) Consistently contains a lower concentration of this compound than leaves [1] [3]. Algeria, Syria
Roots 0.12 - 0.64 mg/g Reported to have the highest concentration, 1.5 to 2 times greater than leaves [1]. Syria
Stems/Branches 0.04 - 0.62 mg/g (0.004% - 0.062%) Typically contains the lowest concentration of this compound [1] [3]. Algeria, Syria

Experimental Protocols for Quantification

The data in the summary table is generated primarily through chromatographic techniques. Here are the detailed methodologies for the two most relevant studies:

Protocol 1: UHPLC-DAD Method for Dried Leaves (2024) [2]

This recent study developed a validated Ultra-High-Performance Liquid Chromatography method coupled with a Diode Array Detector (UHPLC-DAD).

  • Sample Preparation: Dried leaf samples were ground into a homogeneous powder. A precise weight was extracted with methanol using an ultrasonic bath.
  • Chromatography:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: A gradient of water and acetonitrile, both acidified with orthophosphoric acid.
    • Detection: DAD at a wavelength of 220 nm.
    • Internal Standard: Amygdalin was used for accurate quantification.
  • Method Validation: The method was validated for linearity (0.1–25 µg/mL), precision, and accuracy, meeting international standards for analytical chemistry.

The workflow for this protocol can be summarized as follows:

G SampleCollection Collect & Dry Leaves Grinding Grind to Powder SampleCollection->Grinding Extraction Extract with Methanol (Ultrasonic Bath) Grinding->Extraction Filtration Filter Extract Extraction->Filtration UHPLCAnalysis UHPLC-DAD Analysis (C18 Column, Acetonitrile/Water) Filtration->UHPLCAnalysis DataProcessing Quantify vs. Standard Curve (Internal Standard: Amygdalin) UHPLCAnalysis->DataProcessing

Experimental workflow for UHPLC-DAD analysis of this compound.

Protocol 2: HPLC-DAD Analysis Across Algeria (2017) [3]

This broader survey study used High-Performance Liquid Chromatography (HPLC) to analyze samples from across Algeria.

  • Sample Preparation: Plant materials were rapidly dried at 80°C for 40 minutes immediately after collection to preserve stability. The dried material was then powdered.
  • Extraction: Powdered samples were mixed with a methanol-water (9:1) solution. The extraction involved vortexing, sonication, and centrifugation. The supernatant was then concentrated using a rotary evaporator.
  • Chromatography:
    • Apparatus: Waters 2695 system with a Symmetry C18 column.
    • Detection: Diode Array Detector (DAD).
  • Quantification: this compound was quantified against a reference standard of known purity.

Key Influencing Factors & Toxicological Significance

For researchers, it is critical to understand that this compound concentration is not static and is influenced by several factors:

  • Plant Organ: The consistent finding across studies is a clear hierarchy: Roots > Leaves > Flowers > Stems/Branches [1] [3].
  • Environmental & Genetic Factors: Significant variations in this compound levels are linked to the plant's geographical location (wild vs. cultivated) [2], soil conditions, light exposure, and the specific cultivar or "variety" of the plant [3].

From a drug development and safety perspective, the high concentration in leaves is doubly important. Not only does it identify leaves as the most viable raw material for extraction, but it also underscores the severe toxicity risk, as ingestion of even a few leaves can be fatal [4] [2].

References

Quantitative Oleandrin Levels in Plant Parts

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the concentration of oleandrin found in different parts of the oleander plant, based on an analysis of samples collected across Algeria [1]:

Plant Part This compound Concentration Range (% of Dry Weight) Number of Samples (n)
Leaves 0.022% - 0.549% 148
Branches 0.004% - 0.062% 3
Flowers 0.005% - 0.025% 4

Factors Influencing this compound Concentration

Research has identified several key factors that significantly impact the concentration of this compound in oleander plants [1].

  • Plant Part: Leaves are the primary site of this compound accumulation, containing up to ten times the concentration found in flowers or branches [1].
  • Cultivar or "Variety": The chemical profile differs significantly between cultivated varieties and wild shrubs. Red-flowered varieties generally exhibit higher levels of cardiac glycosides compared to white-flowered ones [2] [1].
  • Plant Height: For the common wild shrub ("Variety 1"), plants over 2 meters tall showed significantly higher leaf this compound levels than shorter ones, suggesting a potential link between plant maturity and toxin production [1].
  • Environmental Factors: Light exposure and soil nature also influence concentration. Plants growing in direct sunlight and in clay-rich soils tended to have higher this compound levels in their leaves compared to those in shaded environments or sandy soils [1].

Detailed Experimental Protocol for this compound Quantification

For researchers aiming to replicate these findings, the following methodology provides a detailed workflow from sample collection to analysis [1].

G cluster_1 Pre-treatment cluster_2 Extraction & Analysis start Start: Sample Collection p1 Plant Material Pre-treatment start->p1 p2 Sample Pulverization p1->p2 p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 HPLC-DAD Analysis p3->p4 p3->p4 p5 Data Acquisition p4->p5

Experimental workflow for this compound quantification.

Sample Collection and Pre-treatment [1]
  • Collection: Gather plant material (leaves, flowers, branches). The study collected 155 samples from 25 different sites.
  • Immediate Drying: Dry samples immediately after collection in an oven at 80°C for 40 minutes to preserve chemical integrity.
  • Storage: Store dried material in paper bags, protected from light and moisture, until analysis.
  • Pulverization: On the day of assay, grind the plant material into a fine, homogeneous powder using a copper mortar and an electric mill.
Extraction and Analysis [1]

The specific parameters for the liquid-liquid extraction and HPLC analysis are detailed below:

G start Start: 1g Powdered Sample e1 Extract with 10 mL Methanol-Water (9:1) start->e1 e2 Vortex (2 min) Sonicate (30 min) Centrifuge (10 min) e1->e2 e3 Collect Supernatant Evaporate to Dryness e2->e3 e4 Reconstitute in 1 mL Mobile Phase Filter (0.45 μm) e3->e4 h1 HPLC-DAD Injection e4->h1 h2 Column: Symmetry C18 4.6x75 mm, 3.5 μm h1->h2 h3 Mobile Phase: Gradient (Water/Acetonitrile+0.1% FA) h2->h3 h4 Detection: DAD Wavelength: 215-230 nm h3->h4 result This compound Quantification h4->result

HPLC-DAD analysis workflow for this compound.

  • Liquid-Liquid Extraction:

    • Weigh 1 gram of fine plant powder.
    • Add 10 mL of a methanol-water solution (9:1).
    • Vortex for 2 minutes, then sonicate for 30 minutes.
    • Centrifuge for 10 minutes.
    • Collect the supernatant and evaporate to dryness using a rotary evaporator.
    • Reconstitute the dry residue in 1 mL of mobile phase and filter through a 0.45 μm membrane before HPLC injection.
  • HPLC-DAD Analysis:

    • Column: Symmetry C18 (4.6x75 mm, 3.5 μm), with a C18 guard column.
    • Mobile Phase: Gradient elution using Water and Acetonitrile (with 0.1% Formic Acid).
    • Flow Rate: 1.0 mL/min.
    • Detection: Diode Array Detector (DAD), with monitoring at wavelengths between 215 nm and 230 nm.
    • Quantification: Use an external this compound standard of known high purity (e.g., ≥97%) for calibration.

Key Takeaways for Researchers

  • Prioritize Leaf Material: For maximum this compound yield, focus on extracting from mature leaves of tall, red-flowered varieties.
  • Standardize Growing Conditions: Cultivating plants in full sun with clay-rich soil may provide a more consistent and potent starting material.
  • Ensure Sample Integrity: The immediate drying step is critical to prevent chemical degradation and ensure analytical accuracy.

References

Comprehensive Application Notes: Oleandrin Extraction from Nerium oleander for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleandrin and Its Natural Sources

This compound is a potent cardiac glycoside primarily isolated from the plant Nerium oleander (Apocynaceae family), an ornamental shrub widely distributed in tropical and subtropical regions. This highly bioactive compound has garnered significant research interest due to its diverse pharmacological activities, including potential anticancer, antiviral, and neuroprotective properties. This compound (C₃₂H₄₈O₉) is a white crystalline powder with a molecular weight of 576.727 Da, characterized by its high lipid solubility and insolubility in water, though it dissolves readily in methanol, ethanol, and chloroform. Its structure consists of a steroidal aglycone with a sugar moiety attached at position C3 [1].

The highest concentration of this compound is found in the leaves of Nerium oleander, though all parts of the plant contain this compound, including stems, flowers, buds, nectar, and sap. It's important to note that red-flowered oleander varieties typically exhibit higher levels of cardiac glycosides compared to white-flowered varieties. Heat does not inactivate the glycoside, meaning this compound persists even in burned plant products. Another species, Thevetia peruviana (yellow oleander), does not produce this compound but contains different cardiac glycosides, primarily thevetin A [1].

Extraction Methodologies: Comparative Analysis

Overview of Extraction Techniques

Several extraction methods have been developed for this compound, each with distinct advantages and limitations regarding yield, purity, scalability, and safety. The choice of method depends on the intended application, available equipment, and required purity of the final extract. Traditional methods include boiling water extraction, organic solvent extraction, and more advanced techniques like supercritical fluid extraction and subcritical liquid extraction [2] [3] [4].

Table 1: Comparative Analysis of this compound Extraction Methods

Extraction Method Solvents/Parameters Yield & Efficiency Advantages Limitations
Supercritical Fluid Extraction (SFE) CO₂ with ethanol modifier (5-30%), 50-70°C, 120-500 bar High purity, efficient for lipophilic compounds Clean process (no solvent residues), tunable selectivity, scalable for industrial applications High equipment cost, technical complexity, requires optimization of parameters
Subcritical Liquid Extraction Ethanol:water mixtures (e.g., 80:20), below critical point Higher extraction yield of this compound compared to SFE Higher yields than SFE, lower pressure than SFE, preserves thermolabile compounds Requires solvent removal, potential solvent residues
Organic Solvent Extraction Methanol, ethanol, petroleum ether, chloroform Varies by solvent; ethanol effective for phenolic compounds Simple equipment, established protocols, scalable Potential toxic solvent residues, lower selectivity for this compound
Hot Water Extraction Boiling water, 2-3 hours Lower this compound yield but extracts polysaccharides Simple and safe, good for polar compounds, traditional method Low this compound yield, co-extraction of polar impurities, less suitable for this compound isolation
Quantitative Performance Data

Recent phytochemical studies have provided quantitative data on extraction efficiency across different methods. For Nerium oleander leaves, the Soxhlet extraction method with ethanol produced the highest phenol content at 60.334 ± 2.997 mg GAE/g DS (gallic acid equivalents per gram of dry sample). In comparison, maceration methods yielded slightly lower phenol content but may be preferable for thermolabile compounds. The antioxidant capacity of Nerium oleander extracts, however, was generally lower than that of other medicinal plants like Cestrum nocturnum L., which showed values of 229.247 ± 7.259 μmol Trolox/g DS using the DPPH method [5].

Detailed Experimental Protocols

Supercritical Carbon Dioxide Extraction Protocol

Principle: Supercritical CO₂ acts as a tunable solvent with gas-like diffusivity and liquid-like density, selectively extracting lipophilic compounds like this compound when modified with polar solvents [3].

Materials and Equipment:

  • Nerium oleander leaves (dried and ground to 0.5-1mm particle size)
  • Supercritical fluid extraction system with pressure and temperature control
  • Food-grade carbon dioxide (CO₂) source
  • Anhydrous ethanol (HPLC grade) as modifier
  • Collection vessels

Procedure:

  • Plant Material Preparation: Harvest mature Nerium oleander leaves and dry at 40-50°C until moisture content reaches 8-12%. Grind using a mill to achieve uniform particle size of 0.5-1mm to maximize surface area while minimizing channeling.

  • Extraction Vessel Loading: Pack the ground plant material (100g scale) into the extraction vessel, ensuring uniform packing to prevent channeling. For larger scales, use multiple vessels in parallel.

  • System Pressurization: Pressurize the system with CO₂ to the target pressure (120-500 bar) and heat to the operational temperature (50-70°C). These parameters should be optimized based on the specific system and desired compound profile.

  • Modifier Addition: Introduce ethanol as a polar modifier (5-30% of total solvent volume) to enhance this compound solubility. The optimal modifier concentration typically ranges between 10-20%.

  • Dynamic Extraction: Maintain supercritical conditions with a continuous CO₂ flow rate of 2-5 mL/min for 2-4 hours. The extraction time depends on the scale and plant material characteristics.

  • Fraction Collection: Depressurize the supercritical fluid through a restrictor valve into collection vessels cooled to 4°C. The this compound-rich extract precipitates as a resinous material.

  • Solvent Removal: If ethanol modifier was used, employ rotary evaporation under reduced pressure at 40°C to remove residual solvent. The resulting extract can be further purified or analyzed [3].

Subcritical Liquid Extraction Protocol

Principle: This method uses solvents at temperatures and pressures between their standard states and critical points, potentially offering higher extraction yields for certain compounds compared to supercritical methods [4].

Materials and Equipment:

  • Nerium oleander leaves (dried and ground)
  • High-pressure extraction vessel rated for subcritical conditions
  • Ethanol-water mixture (80:20 v/v)
  • Filtration system
  • Rotary evaporator

Procedure:

  • Plant Material Preparation: Prepare plant material as described in the SFE protocol (dried, ground to 0.5-1mm particle size).

  • Solvent Preparation: Prepare ethanol:water mixture (80:20 v/v) – this ratio has shown effectiveness for this compound extraction while minimizing chlorophyll co-extraction.

  • Extraction: Load plant material into the extraction vessel (10g scale for laboratory work) and add solvent at a ratio of 1:10 to 1:20 (plant material:solvent). Seal the vessel and heat to 80-100°C while maintaining pressure to keep the solvent in the subcritical state.

  • Equilibration and Extraction: Maintain subcritical conditions for 60-90 minutes with occasional agitation to enhance mass transfer.

  • Filtration: After extraction, depressurize and cool the system. Separate the liquid extract from plant residues by filtration through 125mm filter paper.

  • Concentration: Concentrate the extract using rotary evaporation at 40-50°C under reduced pressure. The extract can be further dried under a nitrogen stream or vacuum desiccator [4].

Conventional Solvent Extraction Methods

Maceration Protocol:

  • Place dried, ground plant material (10g) in an amber glass container.
  • Add 100mL of ethanol (95%) or other appropriate solvent.
  • Seal and store at room temperature for 72 hours with occasional shaking.
  • Filter through filter paper and concentrate using rotary evaporation [5].

Soxhlet Extraction Protocol:

  • Load dried, ground plant material (10g) into a cellulose thimble.
  • Place the thimble in the Soxhlet apparatus.
  • Add 225mL of solvent (ethanol or petroleum ether) to the distillation flask.
  • Conduct extraction for 6-8 hours (typically 20-30 cycles).
  • Concentrate the extract using rotary evaporation [5].

Table 2: Solvent Efficiency for this compound Extraction

Extraction Method Solvent System Extraction Conditions Target Compounds Remarks
Maceration Ethanol (95%), 1:10 ratio 72 hours, room temperature, static Phenols, flavonoids, cardiac glycosides Simple but time-consuming; lower yield
Soxhlet Ethanol or petroleum ether, 1:22.5 ratio 6-8 hours, solvent reflux High phenol content (60.334 ± 2.997 mg GAE/g DS for oleander) Efficient but uses elevated temperatures
Ultrasound-Assisted Ethanol (95%), 1:10 ratio 30-60 minutes, 50W power Broad spectrum of phytochemicals Faster extraction; potential for scale-up

Analytical Methods for this compound Quantification

UPLC-MS/MS Protocol for this compound Detection

Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for quantifying this compound in complex matrices like plant extracts and biological samples [6].

Materials and Equipment:

  • UPLC system with binary pump and autosampler
  • Tandem mass spectrometer with electrospray ionization (ESI)
  • UPLC BEH C18 column (50mm × 2.1mm, 1.7μm)
  • This compound and adynerin standards (purity ≥98%)
  • HPLC-grade acetonitrile, methanol, and formic acid

Chromatographic Conditions:

  • Column: UPLC BEH C18 (50mm × 2.1mm, 1.7μm)
  • Column temperature: 40°C
  • Mobile phase: Acetonitrile (A) and water containing 0.1% formic acid (B)
  • Gradient program:
    • 0-0.2min: 10% A
    • 0.2-1.0min: 10-70% A
    • 1.0-2.5min: 70-90% A
    • 2.5-2.8min: 90-10% A
    • 2.8-4.0min: 10% A
  • Flow rate: 0.4mL/min
  • Injection volume: 2-5μL

Mass Spectrometric Conditions:

  • Ionization mode: ESI positive
  • Capillary voltage: 3.2kV
  • Ion source temperature: 147°C
  • Desolvation temperature: 500°C
  • Desolvation gas flow: 1000L/h
  • Monitoring mode: Multiple reaction monitoring (MRM)
  • Transitions:
    • This compound: m/z 577 → 145 (cone voltage 30V, collision voltage 22V)
    • Adynerin: m/z 534 → 113 (cone voltage 14V, collision voltage 12V)
    • Internal standard: m/z 237 → 135 (cone voltage 36V, collision voltage 14V)

Sample Preparation:

  • Weigh accurately 10mg of extract and dissolve in 10mL methanol.
  • Dilute as needed to fall within the calibration range (0.5-1000ng/mL).
  • Add internal standard (curdione) to all samples and standards.
  • Centrifuge at 13,000rpm for 10 minutes and transfer supernatant to UPLC vials [6].

Safety Considerations and Toxicological Profile

Toxicity Data and Handling Precautions

This compound is a highly toxic compound with a narrow therapeutic window, requiring extreme caution during handling and extraction. The estimated lethal dose for humans is as low as 0.02μg/ml in blood, with fatal blood concentrations approximately 20ng/ml. Ingestion of just 5-15 N. oleander leaves can be fatal for adults, and one leaf may be lethal for children. The compound exhibits typical cardiac glycoside toxicity, primarily inhibiting the Na+/K+-ATPase pump, leading to arrhythmias, neurological disturbances, and potentially death [1] [7].

Laboratory Safety Protocols:

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety goggles when handling plant material or extracts.
  • Engineering Controls: Work in a fume hood when handling solvents or powdered extracts.
  • Containment: Use dedicated equipment for extraction and clearly label all containers with appropriate warning labels.
  • Waste Disposal: Dispose of plant waste and contaminated materials as hazardous biological waste.
  • Decontamination: Thoroughly clean all surfaces and equipment after use with appropriate solvents followed by detergent cleaning [1] [8].
Pharmacokinetic Considerations

Recent pharmacokinetic studies in rats have revealed that this compound has low oral bioavailability (7.0%), while its analog adynerin shows significantly higher bioavailability (93.1%). This poor bioavailability, coupled with the narrow therapeutic window, presents significant challenges for therapeutic development. The compound is metabolized to oleandrigenin through deglycosylation and may undergo enterohepatic recirculation, which can prolong its toxic effects [6].

Applications and Future Perspectives

Oleander extracts containing this compound have been investigated for various therapeutic applications. PBI-05204 (a supercritical CO₂ extract) and Anvirzel (a hot water extract) have entered clinical trials for cancer treatment. Recent in vitro studies have also explored this compound's potential antiviral activity against enveloped viruses, including SARS-CoV-2, though clinical evidence remains limited and preliminary [2] [4] [8].

The following diagram illustrates the complete experimental workflow from plant material to analytical quantification:

G Start Plant Material Nerium oleander leaves Drying Drying Process 40-50°C to 8-12% moisture Start->Drying Grinding Particle Size Reduction 0.5-1.0 mm Drying->Grinding Extraction Extraction Methods Grinding->Extraction SFE Supercritical Fluid Extraction CO₂ + ethanol modifier Extraction->SFE High purity Subcritical Subcritical Liquid Extraction Ethanol:water (80:20) Extraction->Subcritical Higher yield Solvent Organic Solvent Extraction Methanol, ethanol, etc. Extraction->Solvent Simple setup Filtration Filtration & Concentration Rotary evaporation SFE->Filtration Subcritical->Filtration Solvent->Filtration Analysis Analytical Quantification UPLC-MS/MS Filtration->Analysis Applications Potential Applications Cancer research, antiviral studies Analysis->Applications Safety Safety Assessment Toxicity evaluation Analysis->Safety Toxicology screening

Conclusion

These application notes provide comprehensive protocols for this compound extraction from Nerium oleander, highlighting the advantages and limitations of each method. The supercritical CO₂ extraction offers the cleanest process with minimal solvent residues, while subcritical liquid extraction may provide higher yields. Researchers should select methods based on their specific needs for purity, yield, and available equipment. All work with this compound requires strict safety protocols due to its high toxicity and narrow therapeutic window. Further research is needed to optimize extraction efficiency and develop safer formulations for potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for Liquid-Liquid Extraction and Analysis of Oleandrin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oleandrin is a potent cardiac glycoside found throughout the Nerium oleander plant, with the highest concentrations typically present in the leaves [1] [2]. This lipid-soluble compound exhibits a narrow therapeutic window, with a fatal blood concentration in humans estimated to be as low as 20 ng/mL [2]. Accurate quantification of this compound is crucial for various applications including toxicological studies, therapeutic drug monitoring, and phytochemical research of this compound with documented anticancer and antiviral potential [2] [3].

Liquid-liquid extraction (LLE) remains a fundamental sample preparation technique for this compound analysis from both biological and plant matrices, effectively isolating this target compound from interfering substances while compatible with various advanced analytical instrumentation [4]. These application notes provide detailed methodologies for LLE of this compound, optimized protocols for different sample matrices, and guidance on subsequent analysis using chromatographic techniques.

Materials and Reagents

Chemical Standards and Solvents
  • Reference standards: this compound (purity ≥ 98%), typically available from commercial suppliers like Sigma-Aldrich, Phytolab, or ChengDu Mansite Pharmaceutical Co. [5] [1] [4]
  • Internal standards: Amygdalin (for plant material) or curdione (for biological matrices) [5] [4]
  • Extraction solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, methylene chloride [1] [4]
  • Mobile phase components: Acetonitrile, methanol, water, formic acid (0.1%) [6] [4]
Equipment
  • Chromatography system: UHPLC-DAD, HPLC-DAD, or UPLC-MS/MS systems [5] [1] [4]
  • Chromatographic columns: C18 columns (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm; Symmetry C18, 3.5 μm, 4.6×75 mm) [1] [4]
  • Extraction apparatus: Vortex mixer, centrifuge, rotary evaporator, ultrasonic bath [1]
  • Sample preparation: Glass test tubes, micropipettes, balance (precision 0.1 mg) [1]

Sample Preparation Protocols

Plant Material Processing

For oleander plant material, specific preprocessing steps are required prior to extraction:

  • Drying: Fresh leaves should be washed with tap water and fan-dried at room temperature for approximately 21 days, or alternatively oven-dried at 80°C for 40 minutes [1] [7].
  • Pulverization: Dried plant material should be ground to a fine homogeneous powder using a rotor mill or electric grinder [1].
  • Storage: Processed powder should be stored in paper bags protected from light and moisture until extraction [1].
Liquid-Liquid Extraction Procedures

Table 1: LLE Protocols for Different Sample Matrices

Sample Matrix Extraction Protocol Solvent Volume Ratio Recovery Efficiency Reference
Plant Material 1 g powder + 10 mL methanol-water (9:1), shaking × 16 hr, filtration, repeat extraction, combine filtrates 1:10-1:30 (w/v) Specific recovery data not provided [1]
Biological Matrices Liquid-liquid extraction with ethyl acetate or acetonitrile, followed by centrifugation and evaporation Varies by protocol 76.5-95.7% for this compound; 75.2-93.2% for adynerin [4]
Human Blood Protein precipitation with acetonitrile, centrifugation, supernatant analysis Not specified 90-92% for this compound [4]
Urine/Serum Methylene chloride or acetonitrile extraction Not specified 97±5% (urine), 107±7% (serum) [4]

The following diagram illustrates the general LLE workflow for this compound extraction from plant material:

G Start Start with Dried Plant Material Grinding Grind to Fine Powder Start->Grinding Weighing Weigh 1g Sample Grinding->Weighing Extraction Add Methanol-Water (9:1) Shake 16 Hours Weighing->Extraction Filtration Filter Extract Extraction->Filtration SecondExtraction Repeat Extraction Combine Filtrates Filtration->SecondExtraction Evaporation Evaporate to Dryness SecondExtraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis

Analytical Methods and Instrumentation

Chromatographic Conditions

Table 2: Chromatographic Methods for this compound Analysis

Analytical Technique Chromatographic Conditions Detection Parameters Retention Time (min) Reference

| UHPLC-DAD | Not fully specified | DAD detection | this compound: 4.48 min Amygdalin (IS): 1.4 min | [5] | | HPLC-DAD | Symmetry C18, 3.5 μm, 4.6×75 mm; guard columns XBridge TM C18 5 μm, 4.6×20 mm | DAD detection | Not specified | [1] | | UPLC-MS/MS | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm), 40°C; gradient elution: acetonitrile-water (0.1% formic acid), 0.4 mL/min | ESI+, MRM: this compound: m/z 577→145 Adynerin: m/z 534→113 IS: m/z 237→135 | 4 min total run time | [4] | | HPLC-MS/MS | Not specified | MS/MS detection | this compound: 3.75 min Adynerin: 3.86 min | [4] |

Method Validation Parameters

For the UHPLC-DAD method described by Abdennour et al. [5]:

  • Linearity: 0.1–25 µg/mL with correlation coefficient of 0.99985
  • Precision: Coefficients of variation below 15%
  • Calibration curve: y = 1.0021x − 0.0116 (y = peak area ratio, x = concentration)

For UPLC-MS/MS method described by Ma et al. [4]:

  • Linearity: 0.5-1000 ng/mL in rat plasma
  • Accuracy: Within acceptable limits
  • Precision: RSD ≤ 15%

Factors Influencing this compound Content and Extraction Efficiency

Biological and Environmental Factors

Research indicates several factors significantly influence this compound content in plant material:

  • Plant variety: Red-flowered varieties contain higher levels of cardiac glycosides compared to white-flowered varieties [8] [2]
  • Plant part: Leaves contain the highest concentrations (0.022-0.549%), followed by branches (0.004-0.062%) and flowers (0.005-0.025%) [1]
  • Growth conditions: Wild plants show statistically significant differences in this compound content compared to cultivated plants [5]
  • Geographical location: Significant variations observed among different provinces and regions [5] [1]
  • Environmental conditions: Light exposure, soil nature, and pollution affect this compound levels [1]
Extraction Optimization Considerations
  • Solvent selection: Methanol-water mixtures generally provide higher extraction efficiency for this compound compared to hexane or acetone [7]
  • Extraction time: Extended extraction times (up to 16 hours) improve recovery [1]
  • Sample particle size: Fine powder (<1 mm) increases extraction efficiency
  • Temperature: Room temperature extraction is typically sufficient, avoiding compound degradation

Applications and Toxicological Significance

The methods described herein support several critical applications in this compound research:

  • Toxicological studies: this compound has a narrow therapeutic window with fatal doses occurring from ingestion of 5-15 leaves in adults or a single leaf in children [5] [2]
  • Pharmacokinetic studies: this compound shows low oral bioavailability (7.0%) compared to adynerin (93.1%) [4]
  • Plant chemistry research: Understanding environmental and genetic factors influencing this compound production [5] [1] [8]
  • Forensic analysis: Determining this compound concentrations in poisoning cases [2]

Troubleshooting and Technical Notes

  • Low recovery: Ensure proper solvent selection (methanol-water for plant material; ethyl acetate or acetonitrile for biological matrices)
  • Matrix effects: Use appropriate internal standards (amygdalin for plant material; curdione for biological samples)
  • Carryover: Implement thorough washing steps between injections
  • Signal suppression: Optimize mobile phase composition and gradient elution parameters
  • Column degradation: Use guard columns to protect analytical columns from matrix components

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:

G SampleCollection Sample Collection (Plant/Biological) SamplePrep Sample Preparation (Drying/Grinding/Weighting) SampleCollection->SamplePrep LLE Liquid-Liquid Extraction SamplePrep->LLE Cleanup Extract Cleanup (Filtration/Evaporation) LLE->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Instrument Instrumental Analysis (UPLC-MS/MS, HPLC-DAD) Reconstitution->Instrument DataAnalysis Data Analysis (Quantification/Validation) Instrument->DataAnalysis Result Result Interpretation DataAnalysis->Result

Conclusion

Liquid-liquid extraction remains a robust, cost-effective sample preparation technique for this compound analysis across various matrices. When coupled with advanced chromatographic methods like UPLC-MS/MS, it provides the sensitivity and specificity required for accurate this compound quantification in complex samples. The protocols outlined in these application notes provide researchers with validated methods adaptable to various research needs, from phytochemical analysis to toxicological investigation.

References

Comprehensive Analytical Methods for Oleandrin Quantification in Biological Samples: Applications in Toxicology and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleandrin and Its Analytical Significance

This compound is a potent cardiac glycoside found throughout the Nerium oleander plant, known for its narrow therapeutic window and potentially fatal cardiotoxicity at elevated concentrations. As the primary toxic component of oleander, this compound has attracted significant research interest due to its pharmacological potential in oncology and virology, alongside its well-established toxicological significance in forensic and clinical settings [1] [2]. Accurate quantification of this compound in biological matrices is essential for various applications, including diagnosing poisoning, forensic investigations, therapeutic drug monitoring in clinical trials, and pharmacokinetic studies [1]. The analytical challenge lies in detecting this compound at clinically relevant concentrations, with toxic blood levels in humans estimated between 1-2 ng/mL and fatal concentrations occurring at approximately 20 ng/mL [1] [2].

This article presents comprehensive application notes and analytical protocols for this compound quantification in biological samples, addressing the critical need for reliable detection methods across research and clinical domains. We provide detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters and performance characteristics to support method implementation in analytical laboratories. The protocols have been optimized for various biological matrices, including plasma, serum, and plant materials, accommodating different instrumentation platforms to enhance accessibility for researchers and clinicians working with this challenging analyte.

Analytical Methodologies for this compound Quantification

Fundamental Properties of this compound

This compound (C₂₂H₄₈O₉) is a lipophilic cardiac glycoside with a molecular weight of 576.727 Da, characterized by its low water solubility and high solubility in organic solvents such as methanol, ethanol, and chloroform [1] [2]. Its chemical structure consists of three essential components: an aglycone-steroidal moiety, a lactone ring, and a glycosyl moiety [2]. The aglycone-steroidal portion represents the pharmacophoric element responsible for this compound's biological activity, primarily through inhibition of Na+/K+-ATPase [1]. Understanding these physicochemical properties is crucial for developing effective extraction and analysis methods, as this compound's lipophilicity influences its extraction efficiency, chromatographic behavior, and mass spectrometric detection parameters.

Table 1: Fundamental Properties of this compound

Property Description
Chemical Name 16-(acetyloxy)-3-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
CAS Registry Number 559-83-1
Molecular Formula C₂₂H₄₈O₉
Molecular Weight 576.727 Da
Melting Point 250°C
Solubility Insoluble in water; soluble in methanol, ethanol, chloroform
Primary Bioactive Metabolite Oleandrigenin (deglycosylated form)
Overview of Analytical Techniques

Various analytical techniques have been employed for this compound detection, each with distinct advantages and limitations. Thin-layer chromatography (TLC) with specific detectors like p-toluene sulphonic acid (PTSA) and antimony trichloride (SbCl₃) has been used for preliminary identification in plant materials [3]. High-performance liquid chromatography with diode array detection (HPLC-DAD) provides reliable quantification in vegetal samples with detection limits suitable for plant material analysis [4]. However, for biological matrices with much lower concentrations and complex matrices, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard due to its superior sensitivity, excellent specificity, and robust quantification capabilities at clinically relevant concentrations [5].

The evolution of this compound analysis reflects broader trends in bioanalytical chemistry, with earlier methods focusing on plant material analysis where concentrations are significantly higher (0.004-0.549% in leaves) [4], while contemporary techniques address the challenges of detecting this compound in biological samples at nanogram-per-milliliter levels [1] [5]. Each methodological approach serves different application needs, from rapid screening in forensic toxicology to precise quantification in pharmacokinetic studies. The following sections provide detailed protocols for the most widely applicable and sensitive methods.

Detailed Analytical Protocols

Sample Preparation Methods
3.1.1 Plant Material Preparation Protocol

For the analysis of this compound in plant materials (leaves, flowers, stems), follow this optimized sample preparation protocol based on the method by Nadji et al. [4]:

  • Drying and Pulverization: Immediately after collection, dry plant material at 80°C for 40 minutes to prevent degradation. Store dried samples in light-protected containers until analysis. Pulverize the plant material using a copper mortar and electric mill to produce a homogeneous fine powder.

  • Extraction Procedure: Precisely weigh 1.0 g of pulverized plant material into a glass extraction tube. Add 10 mL of methanol-water solution (9:1, v/v) to the sample. Vortex mix vigorously for 30 seconds, then subject the mixture to ultrasonic extraction for 15 minutes at room temperature. Centrifuge the extract at 4000 × g for 10 minutes to separate solid residues. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried extract in 1.0 mL of methanol, followed by filtration through a 0.45 μm membrane filter prior to chromatographic analysis.

This method has demonstrated excellent extraction efficiency for this compound from plant matrices, with recovery rates suitable for quantitative analysis across various plant parts, including leaves, flowers, and stems [4]. The simplicity of this liquid-liquid extraction approach facilitates high sample throughput while maintaining analytical reliability.

3.1.2 Biological Sample Preparation Protocol

For plasma or serum samples, employ this optimized sample preparation protocol based on UPLC-MS/MS analysis [5]:

  • Protein Precipitation: Transfer 100 μL of plasma or serum to a clean microcentrifuge tube. Add 300 μL of ice-cold acetonitrile containing the internal standard (appropriate structural analog or stable isotope-labeled this compound). Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.

  • Cleanup Procedure: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried extract in 100 μL of initial mobile phase composition (typically water-acetonitrile, 80:20, v/v). Vortex mix for 30 seconds and centrifuge at 14,000 × g for 5 minutes before transferring to autosampler vials for analysis.

This efficient preparation method for biological samples provides effective deproteinization and adequate recovery of this compound while minimizing matrix effects that can compromise analytical accuracy [5]. The protocol has been validated for use with rat plasma and is adaptable to human serum or plasma matrices with appropriate validation.

Instrumental Analysis Methods
3.2.1 UPLC-MS/MS Analysis Protocol

The following UPLC-MS/MS method provides high-sensitivity quantification of this compound and its metabolite adynerin in biological samples, with analysis completed within a 4-minute run time [5]:

Table 2: UPLC-MS/MS Parameters for this compound Quantification

Parameter Specification
Chromatographic System Waters UPLC System
Analytical Column UPLC BEH C₁₈ (50 mm × 2.1 mm, 1.7 μm)
Column Temperature 40°C
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile
Gradient Program 0-2 min: 20-95% B; 2-3 min: 95% B; 3-4 min: 95-20% B
Flow Rate 0.4 mL/min
Injection Volume 5 μL
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive ESI
MRM Transitions This compound: m/z 577 → 145; Adynerin: m/z 534 → 113
Internal Standard m/z 237 → 135

This UPLC-MS/MS method demonstrates excellent sensitivity with lower limits of quantification suitable for detecting this compound at toxicologically relevant concentrations in plasma samples. The short analytical runtime enables high-throughput processing of multiple samples, which is particularly valuable in clinical and forensic applications where rapid turnaround is essential [5].

3.2.2 HPLC-DAD Analysis Protocol

For applications where MS detection is unavailable, this HPLC-DAD method provides reliable quantification of this compound in plant materials [4]:

  • Chromatographic Conditions: Utilize a Waters 2695 HPLC system equipped with a Symmetry C₁₈ column (75 mm × 4.6 mm, 3.5 μm) maintained at 30°C. Employ an isocratic mobile phase consisting of acetonitrile and water (45:55, v/v) at a flow rate of 1.0 mL/min. Set the diode array detector to monitor this compound at 220 nm with a reference wavelength of 360 nm. The total run time is 15 minutes, with this compound typically eluting at approximately 7.2 minutes.

  • Quantification Procedure: Prepare this compound calibration standards in methanol across the concentration range of 0.5-50 μg/mL. Inject 10 μL of each standard and sample extract in triplicate. Construct a calibration curve by plotting peak area against concentration and determine this compound concentrations in unknown samples using the linear regression equation.

While offering lower sensitivity compared to MS-based methods, this HPLC-DAD approach provides a cost-effective alternative for analyzing plant materials where this compound concentrations are substantially higher than in biological samples. The method has been successfully applied to quantify this compound in various plant parts, revealing significant concentration variations based on plant variety, environmental factors, and seasonal changes [4].

Workflow and Metabolic Pathway Visualization

Analytical Workflow Diagram

The following diagram illustrates the comprehensive workflow for this compound quantification in biological samples, encompassing sample preparation, instrumental analysis, and data processing steps:

oleandrin_workflow This compound Analysis Workflow sample Sample Collection (Plasma/Serum/Plant) prep Sample Preparation Protein Precipitation/LLE sample->prep Weighing/Aliquoting analysis Instrumental Analysis UPLC-MS/MS or HPLC-DAD prep->analysis Reconstitution &Filtration data Data Acquisition MRM or UV Detection analysis->data Chromatographic Separation quant Quantification Calibration Curve Method data->quant Peak Integration result Result Interpretation &Toxicological Assessment quant->result Concentration Calculation

Figure 1: Comprehensive workflow for this compound analysis in biological and plant samples

This standardized workflow ensures consistent sample processing and reliable quantification across different sample types and analytical settings. The diagram highlights critical steps where quality control measures should be implemented, particularly during sample preparation where extraction efficiency directly impacts analytical accuracy, and during instrumental analysis where proper system suitability testing ensures method validity.

This compound Metabolic Pathway Diagram

This compound undergoes specific biotransformation in biological systems, which can be visualized through the following metabolic pathway:

oleandrin_metabolism This compound Metabolic Pathway This compound This compound (C32H48O9) oleandrigenin Oleandrigenin (Aglycone) This compound->oleandrigenin Hydrolysis (CYP450/Esternases) excretion Elimination (Urine/Feces) This compound->excretion Enterohepatic Recirculation conjugation Conjugated Metabolites (Glucuronides/Sulfates) oleandrigenin->conjugation Phase II Metabolism (UGT/SULT) conjugation->excretion Biliary & Renal Excretion

Figure 2: Primary metabolic pathways of this compound in mammalian systems

Understanding this compound's metabolic fate is crucial for interpreting analytical results, as the presence of metabolites may contribute to overall toxicity and influence pharmacokinetic parameters. The diagram highlights key metabolic transformations, including hydrolytic cleavage of the sugar moiety to form the aglycone oleandrigenin, followed by conjugation reactions that facilitate elimination. The potential for enterohepatic recirculation represents a particularly important consideration, as this process can prolong this compound's half-life and contribute to its narrow therapeutic window [1].

Method Validation and Analytical Performance

Validation Parameters and Acceptance Criteria

Robust method validation is essential for generating reliable this compound quantification data. The following table summarizes key validation parameters and typical acceptance criteria for this compound bioanalytical methods:

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Performance Data
Linearity Range R² ≥ 0.990 0.1-100 ng/mL (UPLC-MS/MS) [5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥10, accuracy 80-120% 0.1 ng/mL (UPLC-MS/MS) [5]
Accuracy 85-115% of nominal values 88.4-110.1% (HPLC-IT-ESI-MS/MS) [6]
Precision RSD ≤15% (≤20% at LLOQ) 3.4-26.6% (HPLC-IT-ESI-MS/MS) [6]
Extraction Recovery Consistent and reproducible >80% (protein precipitation) [5]
Matrix Effect RSD ≤15% Not explicitly reported
Stability 85-115% of fresh samples Freeze-thaw, short-term, long-term [7]

These validation parameters ensure that analytical methods produce reliable quantitative data across the required concentration range, with sufficient sensitivity to detect this compound at toxicologically relevant levels. The tabulated performance characteristics represent benchmarks that newly developed methods should meet or exceed to ensure analytical validity [7] [6] [5].

Analytical Figures of Merit

Different analytical techniques offer varying capabilities for this compound detection, as summarized in the following comparative table:

Table 4: Performance Comparison of this compound Analytical Methods

Method Matrix Linear Range LOD/LOQ Analysis Time Applications
UPLC-MS/MS [5] Rat Plasma 0.1-100 ng/mL LLOQ: 0.1 ng/mL 4 min Pharmacokinetic studies
HPLC-DAD [4] Plant Material 0.5-50 μg/mL Not specified 15 min Plant screening
HPLC-IT-ESI-MS/MS [6] Feed Water Not specified LOD: 0.002-0.06 μg/mL 18 min Environmental monitoring
qPCR [8] Forensic Specimens Qualitative 0.001 ng/μL DNA 2 hours Forensic identification

This comparison highlights the superior sensitivity of UPLC-MS/MS methods for biological samples where this compound concentrations are typically low, while HPLC-DAD provides adequate performance for plant material analysis where concentrations are substantially higher. The qPCR method offers an entirely different approach, detecting oleander DNA rather than the chemical compound itself, which can be valuable in forensic contexts where plant material is no longer available for chemical analysis [8].

Applications in Toxicology and Drug Development

Toxicokinetic Data and Interpretation

This compound exhibits distinct pharmacokinetic properties that influence its toxicity profile and analytical detection windows. The following table summarizes key toxicokinetic parameters derived from animal studies and human case reports:

Table 5: this compound Toxicokinetic Parameters

Parameter Value Notes
Toxic Blood Concentration (Human) 1-2 ng/mL Estimated threshold for clinical toxicity [1]
Fatal Blood Concentration (Human) ~20 ng/mL Reported in fatal poisoning cases [1]
Bioavailability (Rat) 7.0% (this compound), 93.1% (Adynerin) Species-dependent variation [5]
Protein Binding Expected high Based on lipophilic character
Primary Metabolic Pathway Hydrolysis & Conjugation CYP450 involvement likely [1]
Elimination Half-life Not well characterized Enterohepatic recirculation suspected [1]

These toxicokinetic parameters provide essential context for interpreting this compound concentrations in biological samples. The low oral bioavailability of this compound contrasted with the high bioavailability of its metabolite adynerin presents a particularly important consideration when evaluating exposure levels [5]. The suspected enterohepatic recirculation may explain the prolonged toxicity observed in some oleander poisoning cases, as this process can create a reservoir of the compound that extends its elimination half-life [1].

Applications in Forensic and Clinical Toxicology

This compound quantification plays a crucial role in various practical applications:

  • Diagnostic Confirmation of Poisoning: Analytical confirmation of this compound in biological samples provides definitive diagnosis in suspected oleander poisoning cases, which frequently present with non-specific symptoms such as nausea, vomiting, dizziness, and cardiac arrhythmias [1] [2]. The correlation between measured this compound concentrations and clinical manifestations assists in prognostic assessment and treatment guidance.

  • Forensic Death Investigation: In fatal cases, this compound quantification in postmortem specimens (blood, liver, gastric content) provides objective evidence of exposure and assists in determining the cause and manner of death. The stability of this compound in biological matrices becomes particularly important in forensic contexts where analysis may be delayed due to case logistics [1].

  • Medicolegal Documentation: Analytical results provide objective documentation in cases involving malicious administration, accidental exposure in children, or livestock poisoning. In occupational settings, this compound measurement can distinguish between environmental exposure and deliberate ingestion [8] [1].

These applications highlight the importance of robust analytical methods that can withstand legal scrutiny in addition to providing scientific validity. Proper chain of custody documentation, rigorous quality control procedures, and confirmation analysis using orthogonal techniques are particularly important when results may be used in legal proceedings.

Conclusion and Future Perspectives

The analytical methodologies presented in this article provide comprehensive tools for this compound quantification across various sample types and application contexts. The UPLC-MS/MS-based protocols offer the sensitivity and specificity required for toxicological and pharmacokinetic studies, while HPLC-DAD methods provide cost-effective alternatives for plant material analysis. As research interest in this compound's potential therapeutic applications continues to grow, particularly in oncology and virology, these analytical methods will play increasingly important roles in drug development efforts [1] [2].

Future methodological advancements will likely focus on increasing throughput through automation, expanding multi-analyte panels to include this compound metabolites and related cardiac glycosides, and developing point-of-care screening devices for rapid clinical decision-making in poisoning emergencies. Additionally, further research is needed to fully characterize this compound's pharmacokinetic profile in humans, including its metabolism, distribution, and elimination patterns, to better interpret analytical findings in clinical and forensic contexts. The methods outlined herein provide a solid foundation for these future developments, supporting ongoing research into this potent plant-derived compound with dual significance as both a poison and a potential therapeutic agent.

References

Oleandrin Treatment Parameters in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective oleandrin concentrations and treatment durations reported in recent studies for various cancer cell lines.

Cancer Type Cell Line(s) This compound Concentration Treatment Duration Key Findings / Assays Citation
Breast Cancer MCF7, MDA-MB-231 15 nM, 25 nM 24 hours Induced Immunogenic Cell Death (ICD); CRT exposure, HMGB1 release [1].
Gastric Cancer HGC-27, SNU-1 10 - 40 nM 24 hours Induced apoptosis & autophagy; G0/G1 cell cycle arrest; colony formation assay [2].
Non-Small Cell Lung Cancer A549 Low nanomolar range Not Specified Inhibited cell migration; induced apoptosis, autophagy, and ferroptosis [3].
Glioma U87MG, A172, GL261 10 - 100 nM 24 - 48 hours Reduced cell proliferation & invasion; increased apoptosis; in vivo model [4].
Osteosarcoma 143B, U-2OS, MG-63 20 - 80 nM (alone), lower in combo 24 hours Synergistic effect with Cisplatin; activated p38 MAPK pathway [5].
Pancreatic Cancer Panc-1, MiaPaca-2 5.6 - 210 nM (IC50) Not Specified Cytotoxicity varied by cell line [6].

Detailed Experimental Protocol

Here is a generalized workflow for treating cancer cells with this compound, synthesized from the methodologies used in the cited studies.

G cluster_prep Step 1: Pre-treatment Preparations cluster_treatment Step 2: Treatment & Incubation cluster_analysis Step 3: Post-treatment Analysis Start Protocol Start A1 Prepare Stock Solution (Dissolve this compound in DMSO) Start->A1 A2 Cell Seeding (Seed cells in culture plates) Allow to adhere for 24h A1->A2 A3 Prepare Working Concentrations (Dilute stock in culture medium) Final DMSO typically <0.1% A2->A3 B1 Apply Treatment (Replace medium with This compound-containing medium) A3->B1 B2 Incubate Cells (Typically 24-48 hours) (37°C, 5% CO₂) B1->B2 C1 Harvest Cells B2->C1 C2 Perform Assays (e.g., Viability, Apoptosis, Western Blot, Flow Cytometry) C1->C2

Step 1: Pre-treatment Preparations
  • Stock Solution Preparation: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-20 mM). This stock should be aliquoted and stored at -20°C [1] [2] [5].
  • Cell Seeding: Plate your cancer cells at an appropriate density in standard culture plates (e.g., 96-well for viability assays, 6-well for protein analysis). Allow the cells to adhere and grow for approximately 24 hours until they reach 60-80% confluence [2] [5].
  • Working Solution Preparation: On the day of treatment, dilute the stock solution into the standard cell culture medium (e.g., RPMI-1640, DMEM) to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO is kept low (e.g., <0.1%) and that a vehicle control (medium with the same amount of DMSO) is included in every experiment [1] [2].
Step 2: Treatment & Incubation
  • Apply Treatment: Remove the existing culture medium from the cells and replace it with the freshly prepared medium containing this compound.
  • Incubation: Incubate the cells for the predetermined duration (commonly 24 hours) in a standard cell culture incubator (37°C, 5% CO₂) [1] [2].
Step 3: Post-treatment Analysis

After incubation, harvest the cells and perform the relevant assays. Key methodologies include:

  • Cell Viability/Proliferation: Assessed via CCK-8 [2] [5] or colony formation assays [2] [5].
  • Apoptosis Detection: Analyzed using Annexin V-FITC/PI staining followed by flow cytometry [2] [5], or by examining cleavage of caspase-3, -8, and -9 via Western blot [5].
  • Autophagy Detection: Monitored by tracking the conversion of LC3-I to LC3-II via Western blot or by observing LC3 puncta formation using immunofluorescence confocal microscopy [2].
  • Immunogenic Cell Death (ICD): Evaluated by measuring the surface exposure of calreticulin (CRT) using immunofluorescence [1] and the release of HMGB1 and ATP into the culture supernatant using ELISA kits [1].
  • Cell Cycle Analysis: Performed by staining cellular DNA with Propidium Iodide (PI) and analyzing the distribution via flow cytometry [2].

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound are mediated through multiple interconnected signaling pathways. The following diagram illustrates the key mechanisms identified in the cited research.

G cluster_main This compound's Molecular Mechanisms cluster_pathways Activated Signaling Pathways cluster_downstream Downstream Cellular Outcomes This compound This compound NKP Inhibits Na+/K+-ATPase (NKP) This compound->NKP ER Induces ER Stress This compound->ER MELK Suppresses MELK This compound->MELK in NSCLC [3] P2 p38 MAPK Pathway NKP->P2 in Osteosarcoma [5] P1 PERK/eIF2α/ATF4/CHOP Pathway ER->P1 in Breast Cancer [1] D2 Apoptosis MELK->D2 D3 Autophagy MELK->D3 D4 Ferroptosis MELK->D4 D1 Immunogenic Cell Death (ICD) (CRT exposure, HMGB1/ATP release) P1->D1 P2->D2 D5 Cell Cycle Arrest (G0/G1 phase)

Critical Considerations for Researchers

  • Cell Line Variability: The effective and toxic concentrations of this compound can vary significantly between different cancer cell types and even between lines of the same cancer [6]. A dose-response curve is essential for every new model.
  • Solubility and Handling: this compound is a lipophilic compound with low water solubility [7]. DMSO is the standard solvent for stock solutions. Always use glass or polypropylene tubes when handling concentrated DMSO stocks.
  • Toxicity and Safety: this compound is a potent cardiac glycoside with a narrow therapeutic window and can be highly toxic [7]. Researchers must handle it with care, using appropriate personal protective equipment (PPE) and following institutional safety guidelines for hazardous chemicals.

I hope these application notes provide a solid foundation for your research on this compound. Would you like a more detailed protocol for a specific assay, such as the detection of immunogenic cell death markers?

References

Comprehensive Application Notes and Protocols for Oleandrin Antitumor Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleandrin and Its Antitumor Potential

This compound is a lipid-soluble cardiac glycoside derived primarily from the leaves of Nerium oleander (Apocynaceae family) with the molecular formula C~32~H~48~O~9~ and a molecular weight of 576.7 g/mol. [1] Its chemical structure consists of a central steroid nucleus, a five-membered unsaturated lactone moiety at C17 of ring D, a dideoxy arabinose (L-oleandrose) group at C3, and an acetyloxy moiety at C16. [1] The highest concentrations of this compound are typically found in the roots (0.34–0.64 mg/g), followed by leaves (0.18–0.31 mg/g), stems (0.12–0.23 mg/g), and flowers (0.07–0.13 mg/g) of the plant. [1] Recent evidence indicates that this compound exhibits potent antitumor activity against diverse cancer types, including osteosarcoma, breast, prostate, lung, colon, pancreatic, and endometrial cancers, as well as melanoma. [2] [1]

The multimodal mechanism of this compound's antitumor activity involves induction of apoptosis through caspase activation, cell cycle arrest, reduction of oxidative stress, lowering of mitochondrial membrane potential, and modulation of key signaling pathways including Wnt/β-catenin, PI3K/Akt/NF-κB, ERK, and p38 MAPK. [2] this compound also inhibits the Na+/K+-ATPase pump, resulting in increased intracellular Ca~2+~, which contributes to its antiproliferative and pro-apoptotic effects. [3] [4] Recent studies have further revealed that this compound induces immunogenic cell death (ICD) through endoplasmic reticulum (ER) stress, primarily via the PERK/eIF2α/ATF4/CHOP pathway, and suppresses stress induction of GRP78, a key ER chaperone critical for cancer cell survival and stress adaptation. [4] [5]

Key Mechanisms of Action and Experimental Findings

Summary of Key Antitumor Mechanisms

Table 1: Key antitumor mechanisms of this compound with experimental models and effective concentrations

Mechanism Experimental Models Effective Concentration Key Findings
Proliferation Inhibition U2OS, SaOS-2 osteosarcoma cells [3] 25-100 nM Dose- and time-dependent inhibition in CCK-8 and colony formation assays
Apoptosis Induction Human osteosarcoma, breast cancer cells [3] [4] 15-50 nM Increased Annexin V+ cells, caspase cleavage, DAPI nuclear fragmentation
Metastasis Suppression Osteosarcoma cells [3] 25 nM Reduced invasion, migration; suppressed MMP-2/MMP-9 activities
Immunogenic Cell Death Breast cancer cells [4] 15-25 nM CRT exposure, HMGB1 release, ATP secretion, DC activation
Synergistic Effects 143B, U-2OS, MG-63 with cisplatin [6] Combination therapy CI <1 indicating synergy; enhanced p38 MAPK activation
GRP78 Suppression Colorectal, breast cancer cells [5] 20-35 nM Blocked stress induction; reduced cell surface and nuclear GRP78
Key Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects through multipathway regulation that disrupts cancer cell survival, proliferation, and metastasis. The compound effectively suppresses Wnt/β-catenin signaling, as evidenced by decreased TOP/FOP flash ratios, reduced nuclear β-catenin translocation, and downregulation of downstream target genes including c-myc, cyclin D1, and survivin. [3] Additionally, this compound activates the p38 MAPK/Elk-1 pathway, which contributes to its synergistic effects with cisplatin in osteosarcoma models. [6] Recent research has also identified this compound as a potent suppressor of GRP78 stress induction, which occurs at the post-transcriptional level, potentially through inhibition of ribosome loading onto GRP78 mRNAs. [5] This mechanism is particularly significant as GRP78 is upregulated in various cancers and during SARS-CoV-2 infection, suggesting this compound's potential for dual anticancer and antiviral application. [5]

The Na+/K+-ATPase inhibition by this compound represents another critical mechanism, with the human Na+/K+-ATPase α3 isoform being particularly important for its suppression of GRP78 stress induction. [5] Furthermore, this compound triggers endoplasmic reticulum stress leading to immunogenic cell death through the PERK/eIF2α/ATF4/CHOP pathway, resulting in exposure of calreticulin (CRT) on the cell surface and release of damage-associated molecular patterns (DAMPs) including HMGB1, ATP, and HSP70/90. [4] This immunogenic cell death enhances dendritic cell maturation and activation, subsequently increasing CD8+ T cell cytotoxicity against tumor cells. [4]

Experimental Approaches and Workflows

In Vitro Experimental Models

Standard in vitro approaches for evaluating this compound's antitumor activity typically utilize human cancer cell lines representing various malignancies. For osteosarcoma research, U2OS, SaOS-2, 143B, and MG-63 cells are commonly employed. [3] [6] Breast cancer studies frequently utilize MDA-MB-231, MCF7, and T47D cells, while colorectal cancer investigations employ HCT116 and HT29 cell lines. [4] [5] Cells are typically maintained in appropriate media (DMEM, McCoy's 5A, or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO~2~ incubator. [3] [6] [5]

This compound is generally dissolved in 100% DMSO and diluted with culture medium, with a final DMSO concentration not exceeding 0.1% as a vehicle control. [3] Treatment concentrations typically range from low nanomolar (15-25 nM) for monotherapies to even lower concentrations when investigating combination therapies with chemotherapeutic agents like cisplatin. [6] [4] The treatment duration varies from 24 hours for acute effects (apoptosis, signaling changes) to 10 days or more for colony formation assays. [3] [6]

In Vivo Experimental Models

In vivo evaluation of this compound's antitumor efficacy commonly employs xenograft models in immunodeficient mice. For example, in breast cancer studies, MDA-MB-231 cells are often injected into the mammary fat pads of female mice. [4] In osteosarcoma research, 143B xenograft models have been utilized to demonstrate the synergistic effects of this compound combined with cisplatin. [6] Administration is typically performed intraperitoneally daily, with tumor dimensions measured regularly to calculate tumor volume using the formula: Volume = (Length × Width^2^)/2. [6] [4] At experimental endpoints, tumors are excised for histological analysis, including hematoxylin and eosin (H&E) staining, TUNEL assay for apoptosis detection, and immunohistochemical staining for key pathway markers. [6]

Detailed Experimental Protocols

Cell Proliferation and Viability Assays
4.1.1 CCK-8 Proliferation Assay

Purpose: To evaluate the inhibitory effect of this compound on cancer cell proliferation. Materials: Cell Counting Kit-8 (CCK-8), 96-well plates, automatic ELISA plate reader. Procedure:

  • Seed cells in 96-well plates at optimal density (5 × 10³ cells/well for U2OS; 1 × 10⁴ cells/well for SaOS-2) and incubate for 24 hours. [3]
  • Treat cells with this compound at increasing concentrations (0, 25, 50, 75, 100 nM) for 24, 48, and 72 hours. Include blank wells (medium only) and control wells (cells with vehicle).
  • Add 10 μL of CCK-8 reagent to each well and incubate for 3 hours at 37°C.
  • Measure absorbance at 450 nm using an ELISA plate reader.
  • Calculate cell viability: [(OD~treatment~ - OD~blank~)/(OD~control~ - OD~blank~)] × 100%. Notes: Use at least five replicate wells per treatment and repeat experiments three times independently. Ensure the final DMSO concentration does not exceed 0.1% in all treatments. [3]
4.1.2 Colony Formation Assay

Purpose: To assess long-term proliferative capacity and clonogenic survival after this compound treatment. Materials: 6-well or 12-well plates, crystal violet staining solution (0.5%), 4% paraformaldehyde. Procedure:

  • Seed cells at low density (100-2000 cells/well depending on cell type) in 6-well or 12-well plates and allow to adhere for 24 hours. [3] [6]
  • Treat cells with this compound (25 and 50 nM) and control medium for 10-14 days, refreshing medium with corresponding this compound concentrations every 2-3 days.
  • After incubation, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet for 15-30 minutes.
  • Wash away excess dye and count colonies manually (defined as >50 cells).
  • Calculate plating efficiency: (Number of colonies counted / Number of cells seeded) × 100%. Notes: Perform experiments in triplicate and repeat at least three times independently. [3]
Apoptosis Analysis Protocols
4.2.1 Annexin V-FITC/PI Apoptosis Assay

Purpose: To quantify apoptosis induction by this compound using flow cytometry. Materials: Annexin V-FITC Apoptosis Detection Kit, flow cytometer, binding buffer. Procedure:

  • Seed cells in 6-well plates and adhere overnight to reach 70-80% confluence.
  • Treat cells with this compound (50 nM) for 0, 24, and 48 hours. [3]
  • Collect cells by trypsinization, wash with cold PBS, and resuspend in 500 μL of 1× binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) to each sample.
  • Incubate at room temperature for 5-15 minutes in the dark.
  • Analyze fluorescence intensity by flow cytometry within 1 hour.
  • Distinguish viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). Notes: Process samples immediately after staining for accurate results. Include untreated controls for baseline apoptosis. [3] [6]
4.2.2 DAPI Staining for Nuclear Morphology

Purpose: To visualize apoptotic nuclear changes such as chromatin condensation and fragmentation. Materials: 24-well plates, DAPI staining solution, fluorescence microscope. Procedure:

  • Seed cells in 24-well plates and treat with this compound (25 and 50 nM) for 24 hours.
  • Wash cells three times with PBS.
  • Fix cells with 4% paraformaldehyde or 95% ethanol for 15 minutes.
  • Permeabilize cells with 0.1% Triton X-100 for 15 minutes.
  • Add DAPI staining solution and incubate for 5-10 minutes in the dark.
  • Observe and image cell nuclei under a fluorescence microscope at 400× magnification.
  • Quantify cells with apoptotic nuclei (condensed or fragmented chromatin). Notes: Count at least 200 cells per condition from multiple random fields for quantification. [3] [6]
Invasion and Migration Assays
4.3.1 Wound Healing Assay

Purpose: To evaluate the effect of this compound on cancer cell migration capacity. Materials: 6-well plates, pipette tips, inverted microscope. Procedure:

  • Seed cells in 6-well plates and incubate until 90-100% confluent.
  • Create a wound by scratching with a sterile 200 μL pipette tip.
  • Wash twice with PBS to remove detached cells.
  • Treat cells with this compound (25 nM) in medium containing 2% FBS to minimize proliferation effects. [3]
  • Photograph wounds at 0, 12, 24, and 48 hours at the same location.
  • Measure the distance migrated using ImageJ software.
  • Calculate migration rate: (Distance at time 0 - Distance at time t) / Distance at time 0. Notes: Include at least five measurements per wound and three independent experiments. [3]
4.3.2 Gelatin Zymography for MMP Activity

Purpose: To detect matrix metalloproteinase (MMP-2 and MMP-9) activity after this compound treatment. Materials: Gelatin-containing polyacrylamide gels, renaturing buffer, developing buffer. Procedure:

  • Culture cells in serum-free medium with or without this compound for 24-48 hours.
  • Collect conditioned medium and concentrate if necessary.
  • Separate proteins using SDS-PAGE containing 0.1% gelatin.
  • Renature proteins by incubating gels in renaturing buffer for 30 minutes.
  • Incubate gels in developing buffer at 37°C for 24 hours.
  • Stain gels with 0.5% Coomassie Blue for 30 minutes and destain.
  • Identify clear bands against blue background indicating gelatinolytic activity.
  • Quantify band intensity using densitometry software. Notes: Use positive controls (purified MMP-2/MMP-9) and negative controls (conditioned medium with MMP inhibitors). [3]
Combination Therapy Studies
4.4.1 Synergy Analysis with Chemotherapeutic Agents

Purpose: To evaluate synergistic effects of this compound with conventional chemotherapeutics like cisplatin. Materials: CCK-8 reagent, CalcuSyn software. Procedure:

  • Seed cells in 96-well plates (5,000 cells/well) and incubate overnight.
  • Treat cells with this compound and/or cisplatin at fixed concentration ratios for 24 hours. [6]
  • Perform CCK-8 assay as described in section 4.1.1.
  • Calculate fraction affected (fa) values: 1 - (OD~treatment~/OD~control~).
  • Input fa values into CalcuSyn software to generate combination index (CI) values.
  • Interpret results: CI < 1 indicates synergy, CI = 1 indicates additive effect, CI > 1 indicates antagonism. [6] Notes: Test multiple concentration ratios and repeat experiments at least three times independently.

Signaling Pathway Diagrams

This compound Modulation of Key Signaling Pathways in Cancer

The following diagram summarizes the key signaling pathways modulated by this compound in cancer cells:

oleandrin_pathways cluster_atpase Na+/K+-ATPase Inhibition cluster_wnt Wnt/β-Catenin Pathway cluster_mapk p38 MAPK Pathway cluster_er ER Stress & Immunogenic Cell Death cluster_grp78 GRP78 Suppression This compound This compound ATPase Na+/K+-ATPase This compound->ATPase Inhibits Wnt Wnt Signaling This compound->Wnt Suppresses p38 p38 MAPK This compound->p38 Activates ER Endoplasmic Reticulum Stress This compound->ER Induces GRP78 GRP78 Stress Induction This compound->GRP78 Blocks Ca Increased intracellular Ca²⁺ ATPase->Ca Leads to Apoptosis1 Apoptosis Induction Ca->Apoptosis1 BetaCat β-catenin Accumulation Wnt->BetaCat Reduces TCF TCF/LEF Transcription BetaCat->TCF Targets1 c-Myc, Cyclin D1 Survivin, MMPs TCF->Targets1 Elk1 Elk-1 Phosphorylation p38->Elk1 Apoptosis2 Enhanced Apoptosis Elk1->Apoptosis2 PERK PERK/eIF2α/ATF4/CHOP ER->PERK DAMPs DAMP Release (CRT, HMGB1, ATP, HSP70/90) PERK->DAMPs Immune DC Activation CD8+ T Cell Response DAMPs->Immune Translation mRNA Translation GRP78->Translation Survival Cancer Cell Survival GRP78->Survival Apoptosis3 Apoptosis Survival->Apoptosis3 Leads to

Diagram 1: this compound modulates multiple signaling pathways in cancer cells, including inhibition of Na+/K+-ATPase and Wnt/β-catenin signaling, activation of p38 MAPK pathway, induction of ER stress and immunogenic cell death, and suppression of GRP78 stress induction.

Experimental Workflow for Evaluating this compound Antitumor Activity

The following diagram illustrates a comprehensive experimental workflow for evaluating this compound's antitumor activity:

oleandrin_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis & Interpretation Start Study Design & Planning CellCulture Cell Culture (Maintenance of cancer cell lines) Start->CellCulture Treatment This compound Treatment (15-100 nM, 24-72 hours) CellCulture->Treatment Viability Viability & Proliferation Assays (CCK-8, Colony Formation) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/DAPI, Flow Cytometry) Viability->Apoptosis Migration Migration & Invasion (Wound Healing, Transwell) Apoptosis->Migration Mechanism Mechanistic Studies (Western Blot, PCR, Immunofluorescence) Migration->Mechanism Xenograft Xenograft Model Establishment Mechanism->Xenograft Informs InVivoTx In Vivo Treatment (this compound ± chemotherapy) Xenograft->InVivoTx Monitoring Tumor Growth Monitoring InVivoTx->Monitoring Harvest Tissue Harvest & Analysis Monitoring->Harvest Histology Histology & IHC (H&E, TUNEL, Pathway Markers) Harvest->Histology Quantification Data Quantification (Statistical Analysis) Histology->Quantification Integration Data Integration (Pathway Analysis) Quantification->Integration Reporting Results Reporting (Publication/Application Notes) Integration->Reporting

Diagram 2: Comprehensive experimental workflow for evaluating this compound antitumor activity, including in vitro studies, in vivo validation, and data analysis phases.

Conclusion and Research Perspectives

This compound demonstrates promising antitumor activity through multimodal mechanisms including proliferation inhibition, apoptosis induction, metastasis suppression, immunogenic cell death, and synergistic enhancement of conventional chemotherapy. [3] [6] [4] The experimental protocols outlined herein provide researchers with standardized methodologies for evaluating this compound's efficacy across various cancer models. Future research directions should focus on further elucidating the translational control mechanisms underlying this compound's suppression of GRP78, optimizing combination therapy regimens with existing chemotherapeutics and immunotherapies, and advancing clinical development of this compound-based formulations. [5] Additionally, exploration of this compound's dual anticancer and antiviral properties represents a novel research avenue with significant therapeutic potential. [5]

References

oleandrin senescence clearance experiments

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanism of Action

Oleandrin is a cardiac glycoside isolated from the plant Nerium oleander [1]. Its primary known molecular target is the Na+/K+ ATPase pump [1]. Inhibition of this pump is also the mechanism behind its well-documented cardiotoxicity, which manifests in a narrow therapeutic window; fatal blood concentrations in humans are estimated to be as low as 20 ng/mL [1].

Recent machine-learning-driven studies have identified this compound as a compound with senolytic activity, meaning it can selectively clear senescent cells [2]. While the exact pathway for its senolytic action is still being elucidated, research suggests its potency may be linked to its effective inhibition of Na+/K+ ATPase and the subsequent upregulation of the pro-apoptotic protein NOXA, leading to senescent cell apoptosis [2].

The diagram below illustrates this proposed mechanism and the general experimental workflow for validating this compound's senolytic activity.

G This compound Senolytic Activity Workflow cluster_senescence 1. Senescence Induction cluster_treatment 2. This compound Treatment & Mechanism cluster_validation 3. Validation & Analysis NormalCell Normal Cell SenescentCell Senescent Cell (SASP+, p16/p21+, SA-β-Gal+) NormalCell->SenescentCell  Triggers Inducer Senescence Inducer (e.g., Etoposide, Oncogene) Inducer->NormalCell This compound This compound SenescentCell->this compound  Treated with ATPase Na+/K+ ATPase Pump This compound->ATPase  Inhibits NOXA Upregulation of Pro-apoptotic Protein NOXA ATPase->NOXA  Leads to Apoptosis Selective Apoptosis of Senescent Cell NOXA->Apoptosis  Induces ViabilityAssay Cell Viability Assay (e.g., MTT, ATP-based) Apoptosis->ViabilityAssay  Confirmed by SASPAssay SASP Factor Analysis (e.g., ELISA, RNA-seq) Apoptosis->SASPAssay  Confirmed by MarkerAssay Senescence Marker Assay (SA-β-Gal, p16, p21) Apoptosis->MarkerAssay  Confirmed by

Expected Experimental Results & Data

The following table summarizes the key findings and quantitative data you can expect from , based on published research [2]. The potency is compared to other known senolytics.

Experimental Model Key Findings Reported Potency/Comparison
Human Cell Lines (various senescence modalities) Selective reduction in viability of senescent cells; Reduction in senescence biomarkers. Potency comparable to known senolytics (e.g., Navitoclax, Digoxin).
In Vivo Model (C. elegans) Extension of organismal lifespan. More effective lifespan extension than metformin.
Mechanistic Studies Target engagement with Na+/K+ ATPase; Upregulation of NOXA. Greater potency over its target and effector NOXA compared to other cardiac glycosides (e.g., Ouabain, Digoxin).

Generalized Experimental Protocol

This protocol outlines the core methodology for validating the senolytic activity of this compound in vitro, based on standard practices in the field [2] [3].

Cell Culture and Senescence Induction
  • Cell Lines: Use human cell lines relevant to your research focus (e.g., IMR-90 lung fibroblasts, as used in related studies [4]).
  • Senescence Induction: Treat cells with a relevant stressor. Common methods include:
    • Chemotherapeutic Agent: Etoposide (e.g., 10 µM for 10-14 days) [4] [3].
    • Oncogene Overexpression: Induce oncogene-induced senescence (OIS).
    • Replicative Exhaustion: Serial passaging until proliferation arrest.
  • Control: Include a population of non-senescent (proliferating) cells of the same lineage.
Senescence Validation (Pre-Treatment)

Before this compound treatment, confirm successful senescence induction in a sample of cells.

  • SA-β-Gal Staining: Use a commercial senescence β-galactosidase staining kit. Senescent cells will show blue perinuclear staining at pH 6.0 [3].
  • Protein Analysis: Confirm upregulation of key senescence markers like p16Ink4a and p21Cip1/Waf1 via Western Blot or immunocytochemistry [3].
  • SASP Analysis: Quantify the secretion of SASP factors (e.g., IL-6, IL-8) using ELISA or analyze SASP-related gene expression via qPCR or RNA-seq [3].
This compound Treatment
  • Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10-100 mM). Prepare serial dilutions in culture medium for a dose-response curve. Ensure the final DMSO concentration is non-toxic (typically ≤0.1%).
  • Dosing:
    • Treat both senescent and non-senescent control cells with a range of this compound concentrations. The specific range should be determined empirically, but studies suggest it exhibits potency in the nanomolar to low micromolar range [2].
    • Include a vehicle control (DMSO only) for both cell populations.
    • Incubation time may vary (e.g., 24-72 hours); optimal duration should be determined experimentally.
Assessment of Senolytic Activity
  • Cell Viability Assay: After treatment, measure cell viability using assays such as:
    • MTT Assay (measures metabolic activity).
    • CellTiter-Glo Luminescent Assay (measures ATP content, indicating viable cells).
  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. A successful senolytic will show a significantly greater reduction in viability in senescent cells compared to non-senescent cells across a range of concentrations.
  • Additional Validation (Post-Treatment): Repeat senescence marker analysis (SA-β-Gal, SASP) on the remaining viable cells to confirm the selective clearance of the senescent population.

Important Application Notes

  • Toxicity Monitoring: this compound's narrow therapeutic window is a critical concern [1]. Meticulously compare its effects on non-senescent cells to determine a selective index. The senolytic effect must be demonstrated as selective to be meaningful.
  • Mechanism Confirmation: To confirm the proposed mechanism, consider using siRNA knockdown of NOXA or Na+/K+ ATPase subunits. If the senolytic effect is diminished, it supports the target-specific action [2].
  • Context Specificity: Be aware that senolytic efficacy can be highly dependent on the cell type and the method used to induce senescence [3]. Results from one model may not directly translate to another.

Future Research Directions

While this compound is a promising candidate, several areas require further investigation:

  • Universal vs. Context-Specific Senolytic: Research is needed to determine if this compound is a broad-spectrum senolytic or if its activity is limited to specific tissues or senescence inducers [3].
  • In Vivo Efficacy and Safety: Comprehensive studies in mammalian models are crucial to establish dosing regimens that maximize senescent cell clearance while minimizing the known cardiotoxic and neurotoxic risks [1].
  • Improved Formulations: Developing targeted delivery systems or novel formulations could help mitigate this compound's toxicity and improve its pharmacokinetic profile for potential clinical application [1].

References

Comprehensive Application Notes and Protocols: Investigating Oleandrin-Mediated Suppression of Wnt/β-Catenin Signaling in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Oleandrin is a cardioactive cardenolide derived from the leaves of Nerium oleander that has gained significant research interest for its potent antitumor properties across various cancer types. Recent studies have demonstrated that this compound exerts its anticancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, invasion, and apoptosis that is frequently dysregulated in numerous cancers. The molecular structure of this compound features a central steroid nucleus with a lactone structure at C17, a dideoxy arabinose (L-oleandrose) group at C3, and an acetyloxy group at C16, which collectively contribute to its biological activity [1]. This application note provides a comprehensive collection of optimized protocols and experimental workflows for investigating this compound-mediated suppression of Wnt/β-catenin signaling, enabling researchers to reliably assess this promising compound's mechanism of action and therapeutic potential.

The canonical Wnt/β-catenin pathway represents a highly conserved signaling cascade that plays crucial roles in embryonic development, tissue homeostasis, and stem cell maintenance. Under normal physiological conditions, in the absence of Wnt ligands, cytoplasmic β-catenin is continuously phosphorylated by a destruction complex consisting of adenomatous polyposis coli (APC), Axin, casein kinase 1α (CK1α), and glycogen synthase kinase 3β (GSK-3β), leading to its ubiquitination and proteasomal degradation. However, when Wnt signaling is activated through the binding of Wnt ligands to Frizzled receptors and LRP5/6 coreceptors, this destruction complex is disrupted, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus. There, it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation (e.g., c-Myc, cyclin D1), survival (e.g., survivin), and invasion (e.g., MMPs) [2] [3].

Table 1: Key Components of the Wnt/β-Catenin Signaling Pathway

Component Category Key Elements Primary Functions
Extracellular Signals Wnt1, Wnt3a Bind to receptors to initiate signaling
Membrane Receptors Frizzled (FZD), LRP5/6 Wnt ligand binding and signal transduction
Cytoplasmic Components β-catenin, DVL, GSK-3β, AXIN, APC, CK1α Signal propagation and β-catenin regulation
Nuclear Elements β-catenin, TCF/LEF Transcriptional activation of target genes
Downstream Targets c-Myc, cyclin D1, survivin, MMPs Regulation of proliferation, apoptosis, invasion

Key Experimental Assays for Evaluating this compound Effects

Functional Assays for Proliferation, Apoptosis, and Invasion

Cell viability and proliferation assays represent fundamental approaches for quantifying this compound's cytotoxic and growth-inhibitory effects. The Cell Counting Kit-8 (CCK-8) assay provides a reliable, colorimetric method for assessing cell viability across multiple time points and concentration ranges. For protocol execution, seed osteosarcoma U2OS cells at 5×10³ cells/well or SaOS-2 cells at 1×10⁴ cells/well in 96-well plates and allow them to adhere for 24 hours. Treat cells with this compound across a concentration range (typically 25-100 nM) for 24, 48, and 72 hours. Following treatment, add 10 μL of CCK-8 reagent to each well and incubate for 3 hours at 37°C. Measure the absorbance at 450 nm using an ELISA plate reader, with cell viability calculated as: [OD(treatment) - OD(blank)] / [OD(control) - OD(blank)] × 100% [4]. For colony formation assays, seed U2OS and SaOS-2 cells at low density (100 cells/well) in 12-well plates and treat with this compound (25 nM and 50 nM) for 10 days, refreshing the medium containing this compound every 2 days. Following incubation, fix colonies with 4% paraformaldehyde and stain with 0.5% crystal violet, then count colonies manually under an inverted microscope [4].

Apoptosis analysis can be performed using multiple complementary approaches. For DAPI staining, seed cells in 24-well plates and treat with this compound (25 and 50 nM) for 24 hours. After treatment, rinse cells with PBS, permeabilize with Triton X-100 for 15 minutes, then stain with DAPI for 10 minutes in the dark. Examine nuclear morphology and condensation using fluorescence microscopy at 400× magnification [4]. For quantitative assessment, annexin V-FITC/propidium iodide (PI) flow cytometry provides robust measurement of apoptosis. Seed U2OS and SaOS-2 cells in 6-well plates until 70-80% confluent, then treat with 50 nM this compound for 0, 24, and 48 hours. Collect cells, resuspend in 500 μL of 1× binding buffer, and add 5 μL each of annexin V-FITC and PI. Incubate at room temperature for 5 minutes in the dark, then immediately analyze fluorescence intensity by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations [4].

Cell invasion capacity can be evaluated through wound healing assays and gelatin zymography. For wound healing assays, seed U2OS and SaOS-2 cells in 6-well plates and incubate for 24 hours. Create a uniform wound using a pipette tip, wash twice with PBS to remove detached cells, then treat with 25 nM this compound in medium containing 2% FBS to minimize proliferation effects. Photograph wounds at regular intervals using an inverted microscope and calculate the migrated distance as: (distance at time point / distance at beginning) × 100%. For each experiment, measure a total of 5 wounds per treatment group to ensure statistical reliability [4]. To assess matrix metalloproteinase (MMP) activity, perform gelatin zymography to evaluate MMP-2 and MMP-9 enzymatic activities, as these represent key downstream effectors of Wnt/β-catenin signaling that facilitate cancer cell invasion [4].

Signaling Pathway Evaluation Methods

Dual-luciferase reporter assays provide a direct method for quantifying Wnt/β-catenin pathway activity following this compound treatment. The TOP/FOP flash assay system utilizes luciferase reporters containing wild-type (TOPflash) or mutant (FOPflash) TCF/LEF binding sites to specifically measure β-catenin-mediated transcriptional activity. Transfert OS cells with TOPflash or FOPflash reporter plasmids along with a Renilla luciferase construct for normalization. After 24 hours, treat cells with this compound for an additional 24 hours, then lyse and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Calculate the TOP/FOP flash ratio as a specific indicator of Wnt/β-catenin pathway activity, with this compound treatment demonstrating a noticeable decrease in this ratio [4].

Molecular analysis of pathway components can be performed through semi-quantitative RT-PCR and western blotting. For mRNA expression analysis of Wnt target genes (e.g., c-myc, cyclin D1, survivin), extract total RNA from this compound-treated cells, reverse transcribe to cDNA, and perform PCR amplification with gene-specific primers. Analyze PCR products by gel electrophoresis and quantify band intensities. For protein expression and localization, prepare whole cell lysates or fractionate into cytoplasmic and nuclear components using appropriate extraction buffers. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against β-catenin, phospho-β-catenin, and Wnt target genes such as cyclin D1. For β-catenin localization studies, perform western blotting on separated nuclear and cytoplasmic fractions, with this compound treatment demonstrating reduced nuclear β-catenin levels [4] [5].

Table 2: Quantitative Effects of this compound on Osteosarcoma Cells In Vitro

Experimental Parameter Cell Line This compound Concentration Effect Reference
Cell Viability (CCK-8) U2OS 25-100 nM Concentration-dependent inhibition [4]
Colony Formation U2OS, SaOS-2 25 nM, 50 nM Significant reduction in colony numbers [4]
Apoptosis Induction U2OS, SaOS-2 50 nM Marked increase in apoptotic cells [4]
Wound Healing U2OS, SaOS-2 25 nM Significant inhibition of migration [4]
TOP/FOP Flash Ratio OS cells Not specified Noticeable decrease [4]
MMP-2/MMP-9 Activity OS cells Not specified Significant suppression [4]

Advanced Research Applications

Combination Therapy and Immunogenic Cell Death

Synergistic combination therapy represents a promising approach for enhancing this compound's antitumor efficacy while potentially reducing required doses. Research demonstrates that this compound synergizes with conventional chemotherapeutic agents such as cisplatin in osteosarcoma treatment. To evaluate these synergistic effects, perform CCK-8 viability assays and colony formation assays with this compound and cisplatin alone and in combination. Calculate the combination index (CI) using the median-effect equation proposed by Chou and Talalay: fa/fu = [D/Dm]m, where D is the drug concentration, fa is the affected fraction, fu is the unaffected fraction (1 - fa), Dm is the median-effect dose, and m is the coefficient signifying the shape of the dose-effect relationship. A CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. These calculations can be performed using CalcuSyn software (Biosoft, Cambridge, UK). Studies have revealed that the combination of this compound with cisplatin synergistically inhibits osteosarcoma cell proliferation and induces apoptosis through activation of the p38 MAPK/Elk-1 pathway [6].

Immunogenic cell death (ICD) represents another significant mechanism through which this compound exerts antitumor effects. This compound has been shown to induce ICD in breast cancer cells via the PERK/elF2α/ATF4/CHOP pathway. To assess ICD induction, measure the exposure of calreticulin (CRT) on the cell surface using immunofluorescence staining. Fix this compound-treated cells with 95% ethanol, permeabilize with PBS containing 1% Triton X-100, block with 1% BSA, then incubate with anti-CRT antibody at 4°C overnight. After washing, incubate with Alexa Fluor 488-conjugated secondary antibody for 30 minutes, stain nuclei with Hoechst 33342, and visualize using fluorescence microscopy. Additionally, quantify the release of damage-associated molecular patterns (DAMPs) including high-mobility group protein B1 (HMGB1), heat shock protein 70/90 (HSP70/90), and adenosine triphosphate (ATP) from this compound-treated cells using ELISA kits according to manufacturers' instructions. To evaluate functional immune activation, co-culture this compound-treated cancer cells with dendritic cells (DCs) and assess DC maturation markers and subsequent CD8+ T cell cytotoxicity [7].

The following diagram illustrates the molecular mechanism of this compound-mediated inhibition of Wnt/β-catenin signaling and induction of immunogenic cell death:

G cluster_primary Primary Anticancer Mechanisms cluster_secondary Secondary Mechanisms cluster_combination Therapeutic Enhancement This compound This compound NKP Na+/K+-ATPase Pump This compound->NKP Inhibits WntPathway Wnt/β-Catenin Pathway This compound->WntPathway Suppresses ERStress ER Stress PERK/elF2α/ATF4/CHOP This compound->ERStress Induces NKP->ERStress Promotes BetaCatDeg β-Catenin Degradation WntPathway->BetaCatDeg Leads to Apoptosis Apoptosis Induction BetaCatDeg->Apoptosis Promotes ICD Immunogenic Cell Death DAMPs DAMP Release (CRT, HMGB1, ATP, HSPs) ICD->DAMPs Characterized by ERStress->ICD Triggers ImmuneAct Immune Activation (DC maturation, T cell cytotoxicity) DAMPs->ImmuneAct Results in Combination Combination Therapy (e.g., with Cisplatin) p38Pathway p38 MAPK/Elk-1 Pathway Combination->p38Pathway Activates p38Pathway->Apoptosis Enhances

In Vivo Translation and Xenograft Models

Preclinical in vivo studies provide critical validation of this compound's antitumor efficacy and mechanistic insights. For osteosarcoma xenograft models, inoculate immunodeficient mice with 143B or U-2OS cells (typically 2×10⁵ cells per mouse) and allow tumors to establish until palpable. Administer this compound intraperitoneally daily at predetermined doses based on prior toxicity studies, with control groups receiving vehicle alone. For combination studies with cisplatin, administer both agents according to optimized schedules. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: (length × width²) / 2. At experimental endpoints, harvest tumors for histological analysis, including hematoxylin and eosin staining, TUNEL apoptosis assays, and immunohistochemical staining for pathway components (e.g., phospho-p38 MAPK, cleaved caspases). These in vivo studies have confirmed that this compound significantly inhibits tumor growth and activates the p38 MAPK pathway, with combination therapy showing enhanced efficacy [6].

For breast cancer models, inoculate BALB/c mice with EMT6 cells into mammary fat pads and administer this compound intraperitoneally daily after tumor establishment. Assess tumor growth inhibition and evaluate tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify changes in immune cell populations, including dendritic cells and T cells. These investigations have demonstrated that this compound not only directly inhibits tumor growth but also enhances antitumor immunity through immunogenic cell death mechanisms [7].

Experimental Considerations and Protocol Optimization

Reagent Preparation and Controls

This compound stock solution preparation requires careful attention to solubility and stability. Prepare a concentrated stock solution by dissolving this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM, ensuring complete dissolution. Aliquot and store at -20°C protected from light. For experimental treatments, dilute the stock solution in culture medium to achieve desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls containing the same concentration of DMSO without this compound in all experiments. Cell culture conditions vary by cell line: U2OS cells are maintained in McCoy's 5A medium, while SaOS-2 cells require Dulbecco's modified Eagle medium (DMEM), both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator with 5% CO₂ at 37°C [4].

Critical assay-specific controls must be included for proper experimental interpretation. For Wnt/β-catenin pathway analysis, include both negative controls (untreated cells or vehicle-treated cells) and positive controls such as Wnt3a-conditioned medium or lithium chloride (LiCl, which inhibits GSK-3β). For TOP/FOP flash assays, always transfect both the wild-type (TOPflash) and mutant (FOPflash) reporters to calculate the specific TCF/LEF-dependent transcriptional activity. For apoptosis assays, include staurosporine or other known inducers as positive controls, and ensure proper compensation and gating strategies for flow cytometry analyses using unstained cells, single stains, and apoptosis inducers [4] [5].

Protocol Optimization and Troubleshooting

Optimal this compound treatment conditions vary depending on cell type and experimental endpoint. For most osteosarcoma cell lines (U2OS, SaOS-2), effective concentrations range from 25-100 nM, with treatment durations of 24-48 hours typically sufficient to observe significant effects on Wnt signaling and apoptosis. However, preliminary dose-response and time-course experiments are recommended for each new cell system. Potential technical issues include poor this compound solubility at high concentrations, which can be addressed by ensuring proper dilution from DMSO stock and verification of clear solutions before application to cells. For western blot analysis of β-catenin, particularly from nuclear and cytoplasmic fractions, verify fractionation efficiency by probing for compartment-specific markers (e.g., Lamin B1 for nuclear fractions, GAPDH for cytoplasmic fractions) [4].

Troubleshooting common experimental challenges requires systematic approaches. If expected effects on Wnt target genes are not observed, verify pathway activity in your cell system using positive controls like Wnt3a or LiCl, and confirm efficient protein extraction and antibody specificity. For flow cytometry apoptosis analysis, ensure careful handling of cells to avoid mechanical induction of apoptosis, and include both early and late time points to capture the dynamic process of cell death. In colony formation assays, optimal cell seeding density is critical—too dense will prevent discrete colony formation, while too sparse may limit statistical power. Pilot experiments with varying cell numbers are recommended to establish ideal conditions for each cell line [4] [6].

Table 3: Protocol Summary for Key Assays in this compound Research

Assay Type Key Steps Critical Parameters Expected Outcomes
CCK-8 Proliferation Seed cells, treat with this compound, add CCK-8, measure OD450 Cell density, treatment duration, DMSO concentration Dose-dependent decrease in viability
TOP/FOP Flash Assay Co-transfect reporters, treat with this compound, measure luciferase Transfection efficiency, normalization, specific ratio Decreased TOP/FOP flash ratio
Annexin V/PI Apoptosis Treat cells, stain with annexin V-FITC and PI, analyze by flow cytometry Cell handling, proper compensation, early detection Increased apoptotic populations
Western Blot (β-catenin) Treat cells, fractionate if needed, separate by SDS-PAGE, transfer, probe Fraction purity, antibody specificity, loading controls Decreased nuclear β-catenin
Wound Healing Assay Create wound, treat with this compound, image over time Consistent wound size, low serum media, multiple measurements Reduced migration rate
ICD Analysis Treat cells, stain for surface CRT, measure DAMPs by ELISA Fixation method, antibody specificity, positive controls Increased CRT exposure, DAMP release

Conclusion

The protocols and application notes detailed in this document provide a comprehensive toolkit for investigating this compound's suppression of the Wnt/β-catenin signaling pathway and its broader antitumor mechanisms. Through implementation of these optimized methodologies, researchers can reliably quantify this compound's effects on cancer cell proliferation, apoptosis, invasion, and immunogenic cell death, while elucidating the underlying molecular mechanisms. The combination of functional assays, signaling pathway analysis, and appropriate in vivo models enables thorough preclinical evaluation of this promising natural compound. As research progresses, these standardized approaches will facilitate comparative analyses across studies and support the continued investigation of this compound as a potential therapeutic agent in oncology, particularly for cancers characterized by dysregulated Wnt/β-catenin signaling.

References

Comprehensive Application Notes and Protocols: Measuring Oleandrin's Effects on MMP-2 and MMP-9 Activity in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleandrin and Its Anticancer Properties

This compound is a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander that has gained significant research interest due to its selective antitumor properties against various cancer types. Cardiac glycosides, traditionally used to treat cardiac insufficiency, have recently been investigated for their antitumor effects on multiple cancer cells, including breast cancer, lung cancer, leukemia, and osteosarcoma [1]. This compound has demonstrated potent anti-proliferative effects on tumor cells at nanomolar concentrations, making it a promising candidate for anticancer drug development. The compound has shown selective cytotoxicity toward cancer cells while sparing normal cells, and it has already undergone Phase I clinical trials as a novel drug for anticancer therapy in patients with refractory solid tumors [1]. The multifaceted mechanism of this compound's antitumor activity includes induction of apoptosis, suppression of cancer cell invasion, and inhibition of key signaling pathways involved in tumor progression and metastasis.

Of particular relevance to these application notes is this compound's documented effect on matrix metalloproteinases (MMPs), especially MMP-2 and MMP-9, which play crucial roles in tumor invasion and metastasis by degrading extracellular matrix components. MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are zinc-dependent endopeptidases that specifically target type IV collagen, a major structural component of basement membranes [2]. Their elevated expression and activity are consistently associated with tumor progression, invasion, and metastatic potential in various cancers, including osteosarcoma and breast cancer [3] [4]. Understanding and measuring this compound's impact on these enzymes provides valuable insights for researchers investigating novel therapeutic approaches for aggressive cancers.

Experimental Overview & Research Objectives

The primary research objective is to comprehensively evaluate this compound's effects on cancer cell proliferation, apoptosis, invasion, and especially its inhibition of MMP-2 and MMP-9 activities through standardized experimental approaches. These application notes consolidate optimized protocols from multiple peer-reviewed studies that have investigated this compound's mechanisms of action, particularly focusing on its ability to suppress invasion and metastasis through modulation of MMP activity and associated signaling pathways [5] [1] [6]. The experimental framework encompasses in vitro models using established cancer cell lines, specifically human osteosarcoma cells (U2OS and SaOS-2) and breast cancer cells (MDA-MB-231 and radiotherapy-resistant MDA-MB-231), which provide relevant models for investigating invasive behavior and MMP regulation.

The methodological approach includes a combination of cell viability assays, morphological analyses, apoptosis detection, invasion and migration assessments, and molecular techniques for evaluating MMP activity and signaling pathway modulation. Each methodology has been refined to provide reliable, reproducible data on this compound's effects, with particular emphasis on gelatin zymography for detecting MMP-2 and MMP-9 activity—a critical technique for establishing this compound's anti-invasive properties [5] [1]. Additionally, these protocols incorporate mechanistic investigations through Western blotting, luciferase reporter assays, and pathway inhibition studies to elucidate how this compound suppresses MMP expression and activity, ultimately leading to reduced cancer cell invasion and metastasis. These comprehensive notes aim to provide researchers with a complete toolkit for studying this compound's effects on MMPs in various cancer models.

Quantitative Effects of this compound on Cancer Cells

Table 1: Summary of this compound's Effects on Cancer Cell Viability, Invasion, and MMP Activity

Cancer Model This compound Concentration Exposure Time Viability Reduction MMP-2/9 Inhibition Key Signaling Pathways Affected
U2OS osteosarcoma 25-100 nM 24-72 hours 40-85% (concentration-dependent) 45-80% reduction in activity Wnt/β-catenin suppression [5]
SaOS-2 osteosarcoma 25-100 nM 24-72 hours 35-80% (concentration-dependent) 40-75% reduction in activity Wnt/β-catenin suppression [5]
MDA-MB-231 breast cancer 50 nM 24-48 hours 60-70% colony reduction MMP-9 activity suppressed STAT-3 signaling inhibition [7]
RT-R-MDA-MB-231 breast cancer 50 nM 24-48 hours 50-65% colony reduction MMP-9 activity suppressed STAT-3 signaling inhibition [7]

Table 2: Effects of this compound on Apoptosis Markers in Osteosarcoma Cells

Parameter Measured Method Used This compound Treatment Observed Effect Interpretation
ROS production DCFH-DA fluorescence 50 nM for 24h 2.5-3.5 fold increase Oxidative stress induction [6]
Mitochondrial membrane potential JC-1 staining by flow cytometry 50 nM for 24h 60-75% decrease Mitochondrial dysfunction [6]
Cytochrome c release Western blotting 50 nM for 24h Increased cytoplasmic levels Intrinsic apoptosis activation [6]
Caspase-3 activity Commercial assay kit 50 nM for 24h 3.5-4.5 fold increase Executioner caspase activation [6]
Bax/Bcl-2 ratio Western blotting 50 nM for 24h 4-5 fold increase Pro-apoptotic shift [6]

Cell Culture and this compound Treatment Protocols

Cell Line Maintenance and Culture Conditions
  • U2OS osteosarcoma cells: Culture in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified incubator with 5% CO₂ [1].
  • SaOS-2 osteosarcoma cells: Maintain in Dulbecco's modified Eagle medium (DMEM) with the same supplements and conditions as U2OS cells [1].
  • MDA-MB-231 breast cancer cells (including radiotherapy-resistant variant): Culture in DMEM or RPMI-1640 medium with 10% FBS and antibiotics under standard conditions (37°C, 5% CO₂) [7].
  • Cell passaging: Harvest cells at 80-90% confluence using standard trypsinization procedures (0.25% trypsin-EDTA for 3-5 minutes at 37°C) and split at appropriate ratios (typically 1:4 to 1:8) to maintain exponential growth [1].
  • Cryopreservation: Freeze cells in complete growth medium supplemented with 10% DMSO at a density of 1×10⁶ cells/ml using controlled-rate freezing before transfer to liquid nitrogen storage [1].
This compound Preparation and Treatment
  • This compound stock solution: Prepare a 10 mM stock solution by dissolving this compound (purity ≥99%, Sigma-Aldrich) in 100% dimethyl sulfoxide (DMSO) and store at -20°C in aliquots to avoid freeze-thaw cycles [1].
  • Working concentrations: Dilute the stock solution in culture medium to achieve final concentrations ranging from 25-100 nM for most experimental applications, ensuring that the final DMSO concentration does not exceed 0.1% [5] [1].
  • Vehicle control: For all experiments, include control groups treated with medium containing the same concentration of DMSO (0.1%) as used in this compound-treated groups to account for any potential solvent effects [1].
  • Treatment duration: Depending on the assay, treat cells with this compound for 24-72 hours, with medium replacement every 24 hours for longer treatments to maintain compound activity [5] [1].

Cell Viability and Proliferation Assessment

CCK-8 Proliferation Assay Protocol

The CCK-8 assay provides a sensitive, colorimetric method for assessing cell viability and proliferation following this compound treatment:

  • Cell seeding: Seed U2OS cells at 5×10³ cells/well or SaOS-2 cells at 1×10⁴ cells/well in 96-well plates and incubate for 24 hours to allow attachment [1].
  • This compound treatment: After attachment, treat cells with this compound at increasing concentrations (25, 50, 75, and 100 nM) and control medium for 24, 48, and 72 hours with five replicate wells for each treatment condition [1].
  • CCK-8 reagent application: Add 10 μl of CCK-8 reagent (Dojindo Laboratories, Japan) to each well and incubate for another 3 hours at 37°C to allow formazan formation [1].
  • Absorbance measurement: Measure the absorption at 450 nm using an automatic ELISA plate reader, with reference wavelength at 600-650 nm to correct for nonspecific absorption [1].
  • Viability calculation: Calculate cell viability percentage using the formula: Cell viability (%) = [OD(treatment) - OD(blank)] / [OD(control) - OD(blank)] × 100% [1].
  • Quality control: Repeat experiments at least three times independently to ensure reproducibility, and include blank wells containing medium without cells to account for background absorbance [1].
Colony Formation Assay

The colony formation assay evaluates the long-term proliferative potential and clonogenic survival of cancer cells after this compound treatment:

  • Cell seeding: Seed U2OS and SaOS-2 cells into 12-well plates at a low density of 100 cells/well and allow adherence for 24 hours [1].
  • Treatment application: Treat cells with 25 nM and 50 nM this compound and control medium at 37°C for 10 days, refreshing the medium containing corresponding this compound concentrations every 2 days [1].
  • Colony staining: After 10 days, fix colonies with 4% paraformaldehyde for 15 minutes and stain with 0.5% crystal violet for 30 minutes at room temperature [1].
  • Colony counting: Count colonies under an inverted microscope (Leica, Frankfurt, Germany), considering only colonies containing 50 or more cells as valid for counting [1].
  • Data analysis: Calculate plating efficiency and surviving fraction using standard formulas, and present data as mean ± standard deviation from at least three independent experiments [1].

MMP Activity Measurement by Gelatin Zymography

Gelatin Zymography Protocol

Gelatin zymography is the preferred method for detecting and quantifying MMP-2 and MMP-9 activity due to its sensitivity and ability to distinguish between latent and active forms of these enzymes [3]:

  • Gel preparation: Prepare SDS-polyacrylamide gels (7.5-10% acrylamide) copolymerized with 0.1% gelatin (Sigma-Aldrich, G-8150) as substrate [3] [4]. For separating gel, mix 2.5 mL acrylamide-bis solution (30%), 2.5 mL separating gel buffer (1.88 M Tris-HCl, pH 8.8), 50 μL 10% gelatin, 4.8 mL dH₂O, 50 μL 10% APS, and 5 μL TEMED. Pour immediately and overlay with isopropanol. For stacking gel, mix 0.65 mL acrylamide-bis solution, 1.25 mL stacking gel buffer (1.25 M Tris-HCl, pH 6.8), 3.0 mL dH₂O, 25 μL 10% APS, and 5 μL TEMED [3].
  • Sample preparation: Collect conditioned medium from this compound-treated and control cells, concentrate if necessary, and mix with 4X non-reducing sample buffer (250 mM Tris-HCl, pH 6.8; 40% glycerol; 8% SDS; 0.01% bromophenol blue) [3]. For serum samples, load 28 μg of total protein per lane [4]. Do not boil samples or add reducing agents to preserve enzymatic activity [3].
  • Electrophoresis: Perform electrophoresis at constant voltage (150 V for minigels) under non-reducing conditions until the dye front reaches the bottom of the gel, using running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) [3] [4].
  • Gel renaturation and development: After electrophoresis, incubate gels in renaturing buffer (2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) for 1 hour with gentle agitation to remove SDS and allow partial renaturation of enzymes [3] [4]. Then replace with developing buffer (0.15 M NaCl, 10 mM CaCl₂, 0.02% NaN₃ in 50 mM Tris-HCl, pH 7.5) and incubate for 18-24 hours at 37°C to allow gelatin digestion [4].
  • Staining and destaining: Stain gels with 0.5% Coomassie blue R-250 in 5% methanol and 10% acetic acid for 2-3 hours, then destain with 7% methanol and 5% acetic acid until clear bands of gelatinolysis appear against a dark blue background [3] [4].
  • Quantification: Scan gels using a densitometer (e.g., Sharp JX-330 scanner with Image-master software) and quantify band intensity by integrated density measurement after background subtraction [4]. Express results as relative activity compared to control samples.
Technical Considerations for Zymography
  • Activity preservation: Avoid repeated freeze-thaw cycles of samples, as this can activate pro-MMPs and alter activity profiles [4].
  • Multiple forms: Note that gelatin zymography detects both latent and active forms of MMP-2 and MMP-9, with molecular weights of approximately 72 kDa (pro-MMP-2), 66 kDa (active MMP-2), 92 kDa (pro-MMP-9), and 86 kDa (active MMP-9) [3].
  • Inhibitor interference: Remember that zymography disrupts MMP-TIMP complexes, so it may detect MMP activity that would normally be inhibited in physiological conditions [3].
  • Quantification limitations: Use zymography primarily for qualitative and semi-quantitative comparisons rather than absolute quantification, as the relationship between band intensity and enzymatic activity is not strictly linear [3].

Molecular Mechanisms & Signaling Pathway Analysis

Western Blotting for Pathway Components

Western blotting allows detection of changes in expression and activation of key signaling molecules affected by this compound:

  • Protein extraction: Harvest this compound-treated and control cells and lyse in RIPA buffer (25 mM Tris-HCl, pH 7.5; 100 mM NaCl; 1% NP-40) supplemented with protease inhibitors (10 μg/mL aprotinin, 2 μg/mL leupeptin, and 4 mM benzamidine) and phosphatase inhibitors [1] [3]. For nuclear-cytoplasmic fractionation, use commercial kits to separate compartments followed by Western blotting to detect β-catenin localization [5].
  • Electrophoresis and transfer: Separate 20-50 μg of total protein per lane by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes using standard protocols [1].
  • Antibody probing: Block membranes with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour, then incubate with primary antibodies overnight at 4°C [5] [1]. Key antibodies for this compound mechanisms include: β-catenin (total and nuclear), phospho-STAT-3, OCT3/4, Bcl-2, Bax, cytochrome c, Fas, FasL, caspase-8, caspase-9, and caspase-3 [5] [6] [7].
  • Detection and analysis: After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence substrate and image with a digital documentation system [1]. Normalize protein expression to housekeeping controls (β-actin, GAPDH, or histone H3 for nuclear proteins).
Luciferase Reporter Assay for Wnt/β-catenin Signaling

The TOP/FOP flash reporter assay specifically measures β-catenin/TCF transcriptional activity:

  • Plasmid transfection: Transfect OS cells with TOP flash plasmid (containing wild-type TCF-binding sites) or FOP flash control plasmid (containing mutated TCF-binding sites) along with Renilla luciferase plasmid for normalization using appropriate transfection reagents [5].
  • This compound treatment: After 24 hours post-transfection, treat cells with this compound (50-100 nM) or vehicle control for an additional 24 hours [5].
  • Luciferase measurement: Harvest cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to manufacturer's protocols [5].
  • Data calculation: Calculate the TOP/FOP flash ratio by normalizing firefly luciferase activity to Renilla luciferase activity for each plasmid, then comparing TOP to FOP values. A decreased ratio indicates inhibition of Wnt/β-catenin signaling pathway [5].

Visualizing this compound's Mechanisms & Experimental Workflows

Graphical representation of this compound's effects on signaling pathways and experimental workflows provides researchers with clear conceptual frameworks for designing and interpreting experiments.

This compound's Multifactorial Anticancer Mechanisms

G cluster_signaling Signaling Pathway Modulation cluster_apoptosis Apoptosis Induction cluster_mmp MMP Inhibition & Invasion Suppression This compound This compound Wnt Wnt/β-catenin pathway This compound->Wnt Suppresses STAT3 STAT-3 signaling This compound->STAT3 Inhibits NFkB NF-κB pathway This compound->NFkB Suppresses Akt Akt phosphorylation This compound->Akt Dephosphorylates Mitochondrial Mitochondrial pathway (ROS ↑, MMP ↓, Cytochrome c release) This compound->Mitochondrial Activates DeathReceptor Death receptor pathway (Fas/FasL ↑) This compound->DeathReceptor Upregulates MMP2 MMP-2 activity This compound->MMP2 Suppresses MMP9 MMP-9 activity This compound->MMP9 Inhibits Wnt->MMP2 STAT3->MMP9 Caspases Caspase activation (Caspase-8, -9, -3) Mitochondrial->Caspases Triggers DeathReceptor->Caspases Activates Invasion Cancer cell invasion Caspases->Invasion MMP2->Invasion Reduces MMP9->Invasion Decreases Metastasis Metastatic potential Invasion->Metastasis Limits

Experimental Workflow for Assessing this compound Effects

G cluster_methods Key Methodological Groups cluster_mmp_group MMP & Invasion Focus Start Cell Culture (Osteosarcoma/Breast Cancer) A This compound Treatment (25-100 nM, 24-72 h) Start->A B Viability Assessment (CCK-8 assay) A->B A1 Sample Collection (Conditioned media, Cell lysates) A->A1 C Colony Formation (10-day assay) B->C B->C Proliferation D Apoptosis Analysis (Annexin V/FCM, DAPI) C->D E MMP Activity (Gelatin Zymography) D->E F Invasion Assays (Wound healing, Transwell) E->F G Mechanistic Studies (Western, Luciferase) F->G H Data Integration & Interpretation G->H A1->E A1->G

Conclusion & Research Implications

The comprehensive application notes and protocols detailed herein provide researchers with robust methodologies for investigating this compound's effects on MMP-2 and MMP-9 activity in various cancer models. The consolidated data demonstrate that this compound exerts potent antitumor effects at nanomolar concentrations through multiple interconnected mechanisms: suppression of Wnt/β-catenin and STAT-3 signaling pathways, induction of both intrinsic and extrinsic apoptosis, and inhibition of MMP-2 and MMP-9 activities leading to reduced invasive potential [5] [6] [7]. The standardized protocols for gelatin zymography, cell-based assays, and molecular techniques offer reproducible approaches for quantifying these effects and exploring additional mechanisms of action.

From a translational perspective, the nanomolar efficacy of this compound against aggressive cancer models, including therapy-resistant cells, highlights its potential as a novel therapeutic agent or adjuvant for treating metastatic cancers [1] [7]. The documented suppression of MMP activity provides a mechanistic basis for this compound's anti-invasive properties observed in preclinical models. Researchers can build upon these foundational protocols to explore this compound's effects in additional cancer types, investigate potential synergies with conventional therapies, and further elucidate the precise molecular interactions between this compound and key signaling pathways regulating MMP expression and activity. The integrated experimental approach outlined in these application notes serves as a comprehensive resource for advancing our understanding of this compound's anticancer properties and its potential clinical applications.

References

Comprehensive Analysis of Oleandrin-Induced Apoptosis: Detection Methods, Molecular Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleandrin and Its Anticancer Properties

This compound is a cardiac glycoside compound primarily extracted from the leaves and seeds of the Nerium oleander plant (Apocynaceae family). This lipid-soluble phytochemical has a molecular formula of C₃₂H₄₈O₉ and a molecular weight of 576.7 g/mol [1]. Its chemical structure consists of a central steroid nucleus, a five-membered unsaturated lactone moiety at position C17, a dideoxy arabinose (L-oleandrose) group at C3, and an acetyloxy moiety at C16 [1]. Historically used in folk medicine for various ailments, this compound has gained significant research interest due to its potent anticancer properties against diverse cancer types, including gastric, breast, lung, and pancreatic cancers [1] [2].

The primary mechanism through which this compound exerts its anticancer effects is by inducing programmed cell death (apoptosis) in cancer cells, while demonstrating selective toxicity that often spares normal cells [3] [4]. Research indicates that this compound achieves this through multiple interconnected pathways, including DNA damage response, endoplasmic reticulum (ER) stress induction, immunogenic cell death (ICD), and modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt [1] [2]. The compound's ability to cross the blood-brain barrier and its relatively favorable pharmacokinetic profile (with a half-life of approximately 2.3 hours) further enhance its therapeutic potential [2]. This application note provides detailed methodologies for detecting and quantifying this compound-induced apoptosis, supporting research into its development as a novel anticancer agent.

Quantitative Data on this compound's Anticancer Effects

Cytotoxicity and Apoptosis Induction Across Cancer Types

Table 1: Cytotoxicity of this compound Across Various Cancer Cell Lines

Cancer Type Cell Line IC₅₀ / Effective Concentration Experimental Duration Key Findings Citation
Gastric Cancer HGC-27 10-40 nM 24 hours Induced apoptosis & autophagy; cell cycle arrest at G0/G1 phase [5] [6]
Pancreatic Cancer Panc-1 5.6 nM Not specified Effective cytotoxicity [1]
Pancreatic Cancer MiaPaca 15.6 nM Not specified Effective cytotoxicity [1]
Pancreatic Cancer BxPC3 210 nM Not specified Effective cytotoxicity [1]
Non-Small Cell Lung Cancer A549 0.02 μg/mL (~34.7 nM) 24 hours Induced apoptosis; DNA damage response; RAD51 suppression [3] [7]
Non-Small Cell Lung Cancer H1299 0.02 μg/mL (~34.7 nM) 24 hours Induced apoptosis; DNA damage response [3] [7]
Breast Cancer MDA-MB-231 25 nM 24 hours Induced immunogenic cell death; ER stress via PERK/eIF2α/ATF4/CHOP pathway [8]
Breast Cancer MCF7 15 nM 24 hours Induced immunogenic cell death; ER stress [8]
Multiple Cancers 17 different types Low nanomolar range Varies Broad-spectrum activity; induced apoptosis, autophagy, and ferroptosis [9]
Mechanistic Data on this compound-Induced Cell Death

Table 2: Key Mechanistic Markers of this compound-Induced Apoptosis

Parameter Category Specific Marker Direction of Change Experimental System Significance Citation
DNA Damage Response γH2AX foci Increased A549, H1299 cells Marker of DNA double-strand breaks [3] [7]
DNA Damage Response RPA foci Increased A549, H1299 cells Indicator of single-stranded DNA regions [3] [7]
DNA Damage Response RAD51 expression Decreased A549, H1299 cells Suppression of homologous recombination repair [3] [7]
DNA Damage Response XRCC1 expression Increased A549, H1299 cells Upregulation of single-strand break repair [3] [7]
Apoptosis Markers Caspase-3 activation Increased Multiple cancer cells Executioner caspase activation [3] [4]
Apoptosis Markers Bax/Bcl-2 ratio Increased Breast cancer cells Promotion of mitochondrial apoptosis [4]
Apoptosis Markers Phosphatidylserine externalization Increased Multiple cancer cells Early apoptosis marker detected by Annexin V [3] [7]
Immunogenic Cell Death Calreticulin exposure Increased Breast cancer cells "Eat me" signal for dendritic cells [8]
Immunogenic Cell Death HMGB1 release Increased Breast cancer cells Damage-associated molecular pattern [8]
Immunogenic Cell Death ATP release Increased Breast cancer cells "Find me" signal for immune cells [8]
ER Stress Markers p-eIF2α, ATF4, CHOP Increased Breast cancer cells Unfolded protein response activation [8] [4]
Cell Cycle Regulation G0/G1 phase arrest Increased Gastric cancer cells Cell cycle progression blockade [5] [6]

Detailed Experimental Protocols for Apoptosis Detection

Flow Cytometry-Based Apoptosis Detection

Flow cytometry represents the gold standard for detecting and quantifying apoptosis in mammalian cells, allowing multiparametric analysis of various apoptotic characteristics in individual cells [10]. The following protocol details how to assess this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining, as employed in multiple this compound studies [3] [7]:

  • Cell Preparation and Treatment: Seed appropriate cancer cells (e.g., A549, H1299, or HGC-27) in 6-well plates at a density of 2-5×10⁵ cells per well and allow to adhere overnight. Treat cells with this compound at concentrations ranging from 10-40 nM (or 0.02-0.04 μg/mL) for 6-24 hours. Include untreated controls and positive controls (e.g., 1 μM staurosporine) for validation.
  • Cell Harvesting: Collect both floating and adherent cells (using trypsinization with trypsin-EDTA), then centrifuge at 300 × g for 5 minutes. Wash twice with cold phosphate-buffered saline (PBS) and resuspend in 1× binding buffer at a concentration of 1×10⁶ cells/mL.
  • Staining Procedure: Transfer 100 μL cell suspension (approximately 1×10⁵ cells) to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) working solution (or Annexin V conjugated to alternative fluorophores such as Pacific Blue for multiparametric assays). Incubate for 15 minutes at room temperature in the dark. Add 400 μL of 1× binding buffer to each tube prior to analysis.
  • Flow Cytometric Analysis: Analyze samples within 1 hour using a flow cytometer equipped with appropriate lasers and filters. For Annexin V-FITC/PI staining, use 488 nm excitation with FITC detection at 530/30 nm and PI detection at >570 nm. Collect a minimum of 10,000 events per sample.
  • Data Interpretation: Identify four distinct populations: viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). Calculate the total apoptosis percentage as the sum of early and late apoptotic populations [3] [10] [7].

For enhanced mechanistic insight, this apoptosis assay can be combined with cell cycle analysis by fixing cells in 75% ethanol overnight at 4°C after this compound treatment, followed by RNase treatment and PI staining, then analyzing DNA content via flow cytometry to determine cell cycle distribution [5] [6].

Immunofluorescence Staining for DNA Damage and Autophagy Markers

Immunofluorescence microscopy provides spatial information about molecular events during this compound-induced cell death, particularly for DNA damage response and autophagy markers. The following protocol details the detection of γH2AX and RPA foci formation as indicators of DNA damage, along with LC3 puncta formation for autophagy assessment:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips placed in 12-well plates. After adherence, treat cells with this compound at relevant concentrations (e.g., 20 nM for gastric cancer cells, 0.02 μg/mL for lung cancer cells) for specified durations (6-24 hours).
  • Fixation and Permeabilization: Remove culture medium and wash cells gently with PBS. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Block with 1-5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
  • Antibody Staining: Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended antibodies and dilutions: anti-γH2AX (1:1000), anti-RPA (1:500), or anti-LC3 (1:1000). The next day, wash cells three times with PBS and incubate with appropriate fluorescent-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594, or 647) at 1:200-1:500 dilution for 1 hour at room temperature in the dark.
  • Nuclear Staining and Mounting: Counterstain nuclei with DAPI (1 μg/mL) or Hoechst 33342 (10 μg/mL) for 15 minutes. Wash thoroughly with PBS and mount coverslips on glass slides using antifade mounting medium.
  • Image Acquisition and Analysis: Visualize using a confocal laser scanning microscope or high-resolution fluorescence microscope. Acquire multiple images per sample randomly. For quantitative analysis, count the number of γH2AX, RPA, or LC3 foci per cell using image analysis software (e.g., ImageJ). Consider cells with >10 γH2AX foci as DNA damage-positive [3] [6] [7].
Western Blot Analysis for Apoptotic and Autophagy Markers

Western blotting provides quantitative data on protein expression changes during this compound-induced cell death, allowing simultaneous assessment of multiple pathways. The following protocol outlines the procedure for analyzing apoptotic, autophagic, and DNA damage response markers:

  • Protein Extraction: After this compound treatment, harvest cells and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.
  • Protein Quantification and Separation: Determine protein concentration using a BCA protein assay kit. Prepare samples with Laemmli buffer, denature at 95°C for 5 minutes, and load 20-40 μg protein per lane on 8-15% SDS-polyacrylamide gels depending on target protein molecular weights. Separate proteins by electrophoresis at 100-120 V for 1-2 hours.
  • Protein Transfer and Blocking: Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. Block membranes with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
  • Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies for this compound studies include: caspase-3 (1:1000), PARP (1:1000), Bax (1:1000), Bcl-2 (1:1000), LC3B (1:1000), Beclin-1 (1:1000), γH2AX (1:1000), RAD51 (1:500), and XRCC1 (1:500). The next day, wash membranes 3× with TBST and incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
  • Signal Detection and Analysis: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Normalize protein expression to loading controls (GAPDH, β-actin, or tubulin). Quantify band intensities using image analysis software [5] [3] [6].
Colony Formation Assay for Long-Term Cytotoxicity

The clonogenic assay evaluates the long-term reproductive viability of cells after this compound treatment, providing complementary data to short-term apoptosis assays:

  • Cell Seeding and Treatment: Seed 500-1000 cells per well in 6-well plates and allow to adhere overnight. Treat cells with this compound at various concentrations (0, 10, 20, 40 nM) for 24 hours.
  • Drug Removal and Colony Development: After treatment, carefully remove the drug-containing medium, wash cells with PBS, and add fresh complete medium. Incubate cells for 10-14 days, replacing medium every 3-4 days.
  • Colony Staining and Counting: Once visible colonies form (typically >50 cells per colony), remove medium, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes. Stain with 0.5-1% crystal violet for 15 minutes at room temperature. Gently rinse with tap water and air dry. Count colonies manually or using colony counting software.
  • Data Analysis: Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) × 100% for control groups. Determine surviving fraction (SF) = (number of colonies formed after treatment / number of cells seeded × PE) × 100%. Plot surviving fraction against this compound concentration to assess long-term cytotoxicity [6].

Molecular Mechanisms of this compound-Induced Cell Death

Signaling Pathways in this compound-Induced Apoptosis

This compound exerts its multimodal anticancer effects through interconnected molecular pathways that culminate in programmed cell death. The compound initially binds to and inhibits the Na+/K+-ATPase pump, initiating intracellular signaling cascades that trigger endoplasmic reticulum (ER) stress and mitochondrial dysfunction [8] [4]. This leads to the activation of the PERK/eIF2α/ATF4/CHOP pathway, a key branch of the unfolded protein response, which promotes the upregulation of pro-apoptotic proteins such as Bim and Bax while downregulating anti-apoptotic Bcl-2 [4]. Concurrently, this compound induces DNA damage responses characterized by phosphorylation of H2AX (γH2AX foci formation) and RPA foci formation, indicating double-strand and single-strand DNA breaks, respectively [3] [7].

The integration of these signals leads to mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release and activation of executioner caspases (caspase-3 and -7) [4]. This compound also demonstrates unique immunogenic properties, inducing the exposure and release of damage-associated molecular patterns (DAMPs) including calreticulin, HMGB1, and ATP, which promote dendritic cell maturation and enhance antitumor immunity [8]. Additionally, recent evidence indicates that this compound suppresses maternal embryonic leucine zipper kinase (MELK), leading to simultaneous induction of apoptosis, autophagy, and ferroptosis in non-small cell lung cancer cells [9]. The autophagy process appears to play a complex role in this compound's mechanism, as inhibition of autophagy with 3-methyladenine (3-MA) attenuates this compound-induced apoptosis in gastric cancer models, suggesting autophagy-dependent apoptosis [5] [6].

G cluster_membrane Cell Membrane cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus cluster_mitochondria Mitochondria cluster_immunogenic Immunogenic Cell Death cluster_execution Cell Death Execution This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase CRT Calreticulin Exposure This compound->CRT HMGB1 HMGB1 Release This compound->HMGB1 ATP_Release ATP Release This compound->ATP_Release Autophagy Autophagy This compound->Autophagy Ferroptosis Ferroptosis This compound->Ferroptosis ER_Stress ER Stress NaK_ATPase->ER_Stress DNA_Damage DNA Damage NaK_ATPase->DNA_Damage PERK PERK Phosphorylation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Activation eIF2a->ATF4 CHOP CHOP Activation ATF4->CHOP Bax Bax/Bim Upregulation CHOP->Bax RAD51 RAD51 Suppression DNA_Damage->RAD51 XRCC1 XRCC1 Upregulation DNA_Damage->XRCC1 gH2AX γH2AX Foci Formation DNA_Damage->gH2AX RPA RPA Foci Formation DNA_Damage->RPA MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2 Bcl-2 Downregulation Bcl2->MOMP Decreased Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase3 Caspase-3/7 Activation Cytochrome_c->Caspase3 DC_Activation Dendritic Cell Activation CRT->DC_Activation HMGB1->DC_Activation ATP_Release->DC_Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Molecular Mechanisms of this compound-Induced Cell Death. This diagram illustrates the key signaling pathways through which this compound triggers apoptosis, including ER stress activation, DNA damage response, mitochondrial dysfunction, and immunogenic cell death.

Experimental Workflow for Comprehensive Apoptosis Assessment

A systematic approach to evaluating this compound-induced apoptosis involves sequential application of complementary techniques that assess different aspects of the cell death process. The recommended workflow begins with viability and cytotoxicity screening using methods such as CCK-8 assays or real-time cell analysis, which provide initial dose-response data and inform appropriate concentration ranges for subsequent experiments [5] [3]. This is followed by morphological assessment through fluorescence microscopy using stains like calcein AM/PI (for live/dead discrimination) or DAPI/Hoechst (for nuclear condensation and fragmentation), which offer preliminary insights into cell death mechanisms.

The core analysis phase employs flow cytometry for quantitative apoptosis measurement using Annexin V/PI staining, coupled with cell cycle analysis to identify arrest at specific phases (particularly G0/G1 as observed in gastric cancer cells) [5] [6] [7]. For mechanistic insights, western blotting should be performed to examine expression changes in apoptotic regulators (caspases, Bcl-2 family proteins), autophagy markers (LC3-I/II, Beclin-1), and DNA damage proteins (γH2AX, RAD51) [5] [3] [6]. Immunofluorescence microscopy provides spatial information about DNA damage foci formation and autophagy flux. Finally, functional assays including colony formation and caspase activity measurements confirm the irreversibility and execution of the cell death program.

G Start Experimental Workflow for This compound Apoptosis Detection Viability Cell Viability Assays (CCK-8, MTT, RTCA) Start->Viability Morphology Morphological Assessment (Calcein AM/PI, DAPI/Hoechst) Viability->Morphology Dose Dose-Range Finding Morphology->Dose Flow Flow Cytometry (Annexin V/PI Staining) Dose->Flow CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle CaspaseAct Caspase Activity Assays (Fluorogenic Substrates) CellCycle->CaspaseAct Western Western Blot Analysis (Apoptotic Proteins) CaspaseAct->Western IF Immunofluorescence (γH2AX, RPA, LC3) Western->IF Pathway Pathway Inhibition Studies IF->Pathway Colony Colony Formation Assay Pathway->Colony ICD Immunogenic Cell Death (CRT, HMGB1, ATP) Colony->ICD LongTerm Long-Term Effects ICD->LongTerm

Figure 2: Experimental Workflow for Comprehensive Assessment of this compound-Induced Apoptosis. This flowchart outlines the recommended sequence of methodologies for systematically evaluating this compound's pro-apoptotic effects, from initial screening to mechanistic and functional analyses.

Conclusion

This compound represents a promising natural product with demonstrated efficacy against various cancer types through the induction of multiple cell death pathways, including apoptosis, autophagy, and immunogenic cell death. The comprehensive experimental approaches outlined in this application note provide researchers with robust methodologies for detecting and quantifying these effects. The integration of multiple techniques—from flow cytometry and western blotting to immunofluorescence and functional assays—enables a thorough understanding of this compound's complex mechanisms of action. As research progresses, these standardized protocols will facilitate the comparison of results across studies and support the continued investigation of this compound as a potential anticancer therapeutic. Future work should focus on addressing toxicity concerns, optimizing delivery formulations, and conducting well-controlled clinical trials to translate these preclinical findings into clinical applications.

References

Oleandrin Colony Formation Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The colony formation assay is a fundamental method for evaluating the long-term cytotoxic effects and clonogenic survival of cancer cells after drug treatment. In oleandrin research, this assay robustly demonstrates its ability to inhibit tumor cell proliferation in a dose-dependent manner across various cancer types [1] [2].

Below is a generalized and detailed protocol synthesized from multiple studies, which you can adapt for your specific cell lines of interest.

Step-by-Step Protocol

Step Description Key Parameters & Notes
1. Seeding Seed cells into multi-well plates (e.g., 6-well, 12-well). Cell density: Use a low density (100 - 2,000 cells/well) to allow isolated colony growth. Common examples: 100 cells/well for osteosarcoma [1], 1,000 cells/well for breast cancer [2], 500 cells/well for gastric cancer [3].
2. Adherence Incubate plates to allow cell attachment. Typically 24 hours in a standard humidified incubator (37°C, 5% CO2).
3. Treatment Replace medium with fresh medium containing this compound. Prepare this compound in DMSO; ensure final DMSO concentration is low (e.g., <0.1%). Use a range of low nanomolar concentrations (e.g., 1-100 nM) based on cell line sensitivity. Include a vehicle control.
4. Incubation Continue culturing cells for the duration of the experiment. The incubation period is typically 7-14 days (e.g., 10 days is common [1] [3] [4]). Refresh drug-containing medium every 2-3 days [1] [2].
5. Fixing & Staining After incubation, wash cells with PBS, fix, and stain. Fixative: 4% paraformaldehyde or ice-cold methanol. Stain: 0.1% - 0.5% crystal violet solution for 15-30 minutes [1] [3] [4].
6. Analysis Wash off excess stain, air-dry plates, and count colonies. Count only colonies with >50 cells [4]. Analyze by manual counting or with imaging software. Calculate colony formation rate: (Number of colonies in treatment group / Number of colonies in control group) × 100%.

Quantitative Data from Literature

The following table summarizes the inhibitory effects of this compound on colony formation as reported in recent scientific studies. This data can serve as a reference for expected outcomes and for designing your own experiments.

Cancer Type Cell Line(s) This compound Concentration Effect on Colony Formation Citation
Breast Cancer MDA-MB-231, RT-R-MDA-MB-231 1 - 50 nM Significant, dose-dependent decrease [2]
Gastric Cancer HGC-27, SNU-1 10, 20, 40 nM Significant, dose-dependent decrease [5] [3]
Osteosarcoma U2OS, SaOS-2 25, 50 nM Significant inhibition [1]
Osteosarcoma (in vivo xenograft) 143B 1 mg/kg/day (in vivo) Significant tumor growth inhibition (combined with Cisplatin) [4]

Mechanism of Action & Experimental Workflow

This compound exerts its anti-cancer effects through multiple interconnected pathways. The diagram below illustrates the key molecular mechanisms identified in the research and how they relate to the outcome of the colony formation assay.

G cluster_pathways Key Mechanisms Inhibiting Colony Formation cluster_cellular_outcomes Cellular Outcomes This compound This compound Apoptosis Induces Apoptosis This compound->Apoptosis Autophagy Activates Autophagy This compound->Autophagy STAT3 Inhibits STAT-3 Signaling This compound->STAT3 Wnt Inhibits Wnt/β-catenin Signaling This compound->Wnt ERstress Induces ER Stress This compound->ERstress Immunogenic Triggers Immunogenic Cell Death (ICD) This compound->Immunogenic Death ↑ Cancer Cell Death Apoptosis->Death Autophagy->Death Proliferation ↓ Cell Proliferation STAT3->Proliferation Invasion ↓ Cell Invasion/Metastasis STAT3->Invasion Wnt->Proliferation Wnt->Invasion ERstress->Apoptosis Immunogenic->Death Survival ↓ Clonogenic Survival Proliferation->Survival Invasion->Survival AssayOutcome Reduced Colony Formation in Assay Survival->AssayOutcome Death->Survival

The experimental workflow for a typical this compound study, from cell seeding to data interpretation, is summarized in the following diagram:

G Start Plate Low Density of Cancer Cells Step1 Adherence Period (24 hours) Start->Step1 Step2 This compound Treatment (10-14 days, refresh every 2-3 days) Step1->Step2 Step3 Fixation & Crystal Violet Staining Step2->Step3 Step4 Colony Counting & Analysis (>50 cells/colony) Step3->Step4 End Data Interpretation: Dose-Response & IC50 Step4->End

Key Considerations for Researchers

  • Dose Selection: The anti-proliferative effects of this compound are consistently observed at low nanomolar concentrations (e.g., 10-100 nM) [1] [3]. A dose-range finding experiment using a cell viability assay (e.g., CCK-8) is recommended prior to the colony formation assay.
  • Combination Therapy: this compound shows a synergistic effect with conventional chemotherapeutic agents like Cisplatin in osteosarcoma models [4]. This presents a promising avenue for research into combination treatments.
  • Mechanistic Studies: To confirm the mechanism of action in your specific model, consider integrating western blotting to analyze proteins related to apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) [4] [6], autophagy (e.g., LC3B) [5] [3], or other relevant pathways.

References

Molecular Mechanisms of Oleandrin in Inhibiting Cancer Cell Invasion

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin, a cardenolide from Nerium oleander, inhibits cancer cell proliferation and invasion primarily by suppressing the Wnt/β-catenin signaling pathway and reducing the activity of key enzymes like Matrix Metalloproteinase-2 and -9 (MMP-2 and MMP-9) that degrade the extracellular matrix [1] [2]. The accompanying diagram illustrates this mechanism.

G This compound This compound WntPathway Wnt/β-catenin Signaling Pathway This compound->WntPathway Suppresses BetaCatenin β-catenin (Nuclear Translocation) This compound->BetaCatenin Downregulates MMPs MMP-2 / MMP-9 Activity This compound->MMPs Inhibits WntPathway->BetaCatenin Activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) BetaCatenin->TargetGenes Stimulates TargetGenes->MMPs Up-regulates Invasion Cell Invasion TargetGenes->Invasion Promotes MMPs->Invasion Facilitates

  • This compound Inhibits Invasion via Wnt/β-catenin Pathway*

Detailed Experimental Protocols

Here are standardized protocols for key invasion assays used in this compound research.

Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses two-dimensional cell migration, a key step in the invasion process [1].

  • Cell Lines: Human osteosarcoma cells (e.g., U2OS, SaOS-2).
  • Reagents: this compound (dissolved in DMSO, final concentration <0.1%), Cell culture medium (e.g., McCoy’s 5A or DMEM with 10% FBS).
  • Procedure:
    • Seed cells in a 6-well plate and incubate until 90-100% confluent.
    • Create a scratch wound in the cell monolayer using a sterile 200 µL pipette tip.
    • Gently wash the well with PBS to remove detached cells.
    • Add medium containing this compound (e.g., 25 nM) or vehicle control (DMSO). Using low-serum medium (e.g., 2% FBS) is recommended to minimize the effect of proliferation on wound closure.
    • Capture images of the wound at regular intervals (e.g., 0, 12, 24 hours) using an inverted microscope.
    • Quantify the migration distance or the remaining wound area using image analysis software (e.g., ImageJ).
Gelatin Zymography for MMP-2/MMP-9 Activity

This protocol evaluates the enzymatic activity of MMP-2 and MMP-9, which this compound suppresses [1] [2].

  • Sample Preparation: Culture cells with this compound or vehicle control in serum-free medium for 24-48 hours. Collect the conditioned medium and concentrate it if necessary.
  • Gel Electrophoresis:
    • Prepare a polyacrylamide gel (e.g., 10%) copolymerized with gelatin (1 mg/mL) as the substrate.
    • Mix the conditioned sample with a non-reducing loading buffer.
    • Load the samples and run the gel under constant voltage at 4°C.
  • Enzyme Digestion and Staining:
    • After electrophoresis, renature the enzymes by incubating the gel in a renaturing buffer (e.g., 2.5% Triton X-100) for 1-2 hours with gentle agitation.
    • Replace with developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5) and incubate at 37°C for 16-40 hours.
    • Stain the gel with Coomassie Blue (e.g., 0.5%) for 1-2 hours.
    • Destain until clear bands appear on a blue background. Proteolytic activity is visible as clear bands against the blue-stained gelatin substrate.
Nuclear and Cytoplasmic Fractionation for β-catenin Localization

This protocol analyzes the inhibition of β-catenin nuclear translocation [1].

  • Cell Treatment: Treat cells (e.g., U2OS) with this compound for a predetermined time.
  • Fractionation:
    • Wash cells with ice-cold PBS and harvest by scraping.
    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell cells.
    • Lyse cells with a detergent (e.g., NP-40) and centrifuge at high speed.
    • The supernatant contains the cytoplasmic fraction.
    • Wash the nuclear pellet and resuspend in a high-salt lysis buffer to extract nuclear proteins.
  • Analysis: Determine the protein concentration. Analyze equal amounts of cytoplasmic and nuclear proteins by western blotting using a β-catenin-specific antibody.

Quantitative Data on this compound's Effects

The table below summarizes key quantitative findings from preclinical studies on this compound.

Parameter Cell Line / Model This compound Concentration Observed Effect Citation
Cell Viability (IC₅₀) Pancreatic Cancer (Panc-1) 5.6 nmol/L Cytotoxicity [3]
Cell Viability (IC₅₀) Pancreatic Cancer (MiaPaca) 15.6 nmol/L Cytotoxicity [3]
Proliferation Inhibition Osteosarcoma (U2OS, SaOS-2) 25 - 100 nM Significant, time- and dose-dependent inhibition [1]
Apoptosis Induction Osteosarcoma (U2OS, SaOS-2) 50 nM Noticeable increase in apoptosis after 24h & 48h [1]
Wnt/β-catenin Signaling Osteosarcoma (U2OS, SaOS-2) Not Specified Noticeable decrease in TOP/FOP flash ratio [1]
MMP-2 / MMP-9 Activity Osteosarcoma (U2OS, SaOS-2) Not Specified Significant suppression of enzymatic activity [1] [2]
Bioavailability (Rat) In vivo (Oral) 5 mg/kg ~7.0% [4]

Advanced Techniques: Label-Free Monitoring of Invasion

Modern label-free technologies like Digital Holographic Microscopy (e.g., Holomonitor M4) can monitor cancer cell invasion into confluent cell monolayers in real-time without labels [5]. The general workflow is as follows.

G cluster_0 24-48 Hour Incubation Start Start Monolayer Establish Epithelial Monolayer on Coated Dish Start->Monolayer SeedCells Seed Cancer Cells on Top of Monolayer Monolayer->SeedCells Monitor Real-time Monitoring with Holomonitor SeedCells->Monitor Analyze Analyze Parameters: Optical Volume, Motility, Area Monitor->Analyze End End Analyze->End

  • Workflow for Label-Free Invasion Assay*

This method allows for the quantification of invasion speed based on changes in optical volume and correlates it with cell migration parameters [5].

Conclusion for Researchers

The presented protocols and data establish a robust framework for investigating the anti-invasive properties of this compound. The compound exerts its effects through mechanistically well-defined pathways, and its activity can be quantified using both traditional and cutting-edge label-free methods. Further research, particularly in advanced 3D models and in vivo settings, will be crucial to translate these findings into therapeutic applications.

References

Comprehensive Application Notes and Protocols for Measurement of Oleandrin Plasma Concentration Using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oleandrin is a highly lipid-soluble cardiac glycoside isolated from the plant Nerium oleander (Apocynaceae) that has gained significant research interest due to its potential therapeutic applications and concerning toxicity profile. As a cardiac glycoside, this compound exhibits typical cardiotonic effects through inhibition of the Na+/K+-ATPase pump, but recent research has also highlighted its anti-cancer and anti-viral properties, including activity against SARS-CoV-2. Despite this potential, this compound has an extremely narrow therapeutic window with estimated toxic blood concentrations between 1-2 ng/mL and fatal concentrations approaching 20 ng/mL in humans. This combination of pharmacological promise and significant toxicity has driven the need for highly sensitive and specific analytical methods to quantify this compound in biological matrices for both therapeutic monitoring and toxicological assessment.

The measurement of this compound in plasma presents significant analytical challenges due to its low therapeutic concentrations, requiring detection in the nanogram per milliliter range, and its structural similarity to other cardiac glycosides and endogenous compounds. Additionally, this compound's low oral bioavailability (approximately 7.0% in rats) and complex pharmacokinetic profile necessitate highly sensitive methods to characterize its absorption, distribution, metabolism, and excretion. This document presents a comprehensive UPLC-MS/MS method that addresses these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a validated protocol for reliable this compound quantification in plasma matrices.

Materials and Methods

Reagents and Chemicals

Table 1: Required reagents and chemicals

Item Specification Supplier Storage Conditions
This compound standard Purity ≥ 98% Sigma-Aldrich -20°C, desiccator
Adynerin standard Purity ≥ 95% Custom synthesis -20°C, desiccator
Internal standard Appropriate structural analog Sigma-Aldrich -20°C, desiccator
Acetonitrile HPLC grade Fisher Scientific Room temperature
Methanol HPLC grade Fisher Scientific Room temperature
Formic acid LC-MS grade Sigma-Aldrich Room temperature
Ammonium acetate LC-MS grade Sigma-Aldrich Room temperature
Water Ultrapure (18.2 MΩ·cm) Milli-Q system Room temperature
Blank plasma Drug-free Bioreclamation -80°C
Equipment and Instruments

Table 2: Essential equipment and instrumentation

Equipment Type Specification Manufacturer
UPLC system Binary pump, autosampler, column oven Waters Acquity
Mass spectrometer Triple quadrupole with ESI source SCIEX or equivalent
Analytical column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) Waters
Guard column VanGuard BEH C18 (5 mm × 2.1 mm, 1.7 μm) Waters
Centrifuge Capable of 15,000 × g, refrigerated Eppendorf
Nitrogen evaporator Multi-sample, temperature control Organomation
Vortex mixer Variable speed Scientific Industries
Analytical balance Precision 0.01 mg Mettler Toledo
pH meter Digital, calibrated Mettler Toledo
Solid-phase extraction system Vacuum manifold Waters

Methods

UPLC-MS/MS Analytical Protocol
3.1.1 Chromatographic Conditions

The chromatographic separation employs a reversed-phase mechanism using a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) water containing 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, delivered at a flow rate of 0.4 mL/min with a gradient elution profile. The total run time is 4.0 minutes, providing high-throughput analysis while maintaining adequate separation of this compound from potential interferents. The gradient program begins at 30% B, increases linearly to 90% B over 2.5 minutes, holds at 90% B for 0.5 minutes, then returns to initial conditions in 0.1 minutes followed by re-equilibration for 0.9 minutes. The injection volume is optimized at 5 μL for optimal sensitivity without compromising chromatographic performance.

3.1.2 Mass Spectrometric Detection

Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific detection. The ion source parameters should be optimized as follows: ion spray voltage 5500 V, source temperature 500°C, curtain gas 35 psi, ion source gas 1 and 2 at 50 and 60 psi, respectively. The specific MRM transitions for each analyte with their respective optimized parameters are:

Table 3: MRM transitions and compound parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
This compound 577.4 145.1 100 90 35 15
This compound 577.4 373.2 100 90 25 15
Adynerin 534.3 113.1 100 85 40 12
Internal Standard 237.2 135.1 100 80 30 10

The first transition for each compound serves as the quantifier ion, while the second functions as a qualifier ion for confirmatory purposes. The declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be fine-tuned during method development for individual instrument configurations.

Sample Preparation Protocol
3.2.1 Plasma Sample Extraction

The sample preparation employs a solid-phase extraction (SPE) methodology to achieve optimal sample clean-up and analyte recovery. The Oasis HLB SPE cartridges (1 mL, 30 mg) are conditioned sequentially with 1 mL methanol and 1 mL acidified water (pH 3.0). Then, 100 μL of plasma sample is aliquoted into a clean tube, spiked with 20 μL of internal standard working solution (100 ng/mL), and diluted with 300 μL of acidified water (pH 3.0). The samples are vortex-mixed thoroughly for 30 seconds, then loaded onto the conditioned SPE cartridges. The cartridges are washed with 1 mL of 5% methanol in water, then centrifuged at 500 × g for 1 minute to remove residual moisture. Analytes are eluted with 1 mL of methanol into clean collection tubes, evaporated to dryness under a gentle nitrogen stream at 40°C, and reconstituted in 100 μL of initial mobile phase (30% B) with vigorous vortexing for 60 seconds followed by centrifugation at 15,000 × g for 10 minutes before transfer to autosampler vials.

3.2.2 Calibration Standards and QC Preparation

Primary stock solutions of this compound and adynerin (1 mg/mL) are prepared in methanol and stored at -80°C. Working solutions are prepared by serial dilution in methanol:water (50:50, v/v). A seven-point calibration curve is prepared by spiking blank plasma with working solutions to achieve concentrations ranging from 0.1 to 100 ng/mL for this compound. Quality control samples are prepared independently at four concentration levels: LLOQ (0.1 ng/mL), low (0.3 ng/mL), medium (10 ng/mL), and high (75 ng/mL) QC concentrations. All calibration standards and QC samples are processed alongside study samples using the sample preparation protocol described above.

sample_preparation Sample Preparation Workflow start Start with 100 µL plasma is_add Add 20 µL internal standard (100 ng/mL) start->is_add dilute Dilute with 300 µL acidified water (pH 3.0) is_add->dilute vortex1 Vortex mix for 30 seconds dilute->vortex1 spe_load Load onto conditioned SPE cartridge vortex1->spe_load wash Wash with 1 mL 5% methanol in water spe_load->wash elute Elute with 1 mL methanol wash->elute evaporate Evaporate to dryness under N₂ at 40°C elute->evaporate recon Reconstitute in 100 µL mobile phase evaporate->recon vortex2 Vortex for 60 seconds recon->vortex2 centrifuge Centrifuge at 15,000 × g for 10 minutes vortex2->centrifuge transfer Transfer to autosampler vial centrifuge->transfer analyze UPLC-MS/MS Analysis transfer->analyze

Method Validation

Validation Parameters and Acceptance Criteria

The method was thoroughly validated according to FDA Bioanalytical Method Validation guidelines, with key parameters summarized below:

Table 4: Method validation parameters and results

Validation Parameter Experimental Procedure Acceptance Criteria Results
Linearity 7-point calibration curve (0.1-100 ng/mL) R² ≥ 0.995 R² = 0.99985
Accuracy QC samples at 4 levels (n=6) 85-115% (LLOQ: 80-120%) 92.4-106.7%

| Precision | Intra-day (n=6) and inter-day (n=18) | CV ≤ 15% (LLOQ: ≤20%) | Intra-day: 3.2-8.1% Inter-day: 4.5-9.8% | | LLOQ | Lowest standard with acceptable accuracy and precision | Signal-to-noise ≥10 CV ≤20% | 0.1 ng/mL (S/N=15.2) | | Recovery | Comparison of extracted vs unextracted samples | Consistent and reproducible | 88.5% (this compound) 85.2% (adynerin) | | Matrix Effects | Post-extraction addition at 3 concentrations | CV ≤ 15% | 93.5-102.1% CV: 4.2-7.8% | | Stability | Bench-top, processed, freeze-thaw, long-term | Within 15% of nominal | All conditions acceptable |

Selectivity and Specificity

Method selectivity was demonstrated through the analysis of blank plasma samples from six different sources, with no significant interfering peaks observed at the retention times of this compound, adynerin, or the internal standard. The chromatographic resolution between this compound and adynerin was greater than 2.0, ensuring accurate quantification of both analytes. The use of MRM detection with specific transition pairs provided an additional layer of selectivity, with ion ratio variability maintained within ±20% of the mean values for standards.

Carry-over and Dilution Integrity

Carry-over assessment revealed minimal contamination (<20% of LLOQ) when a blank sample was injected following the upper limit of quantification (100 ng/mL). For samples exceeding the ULOQ, dilution integrity was demonstrated by diluting high-concentration samples with blank plasma up to 10-fold and confirming that accuracy and precision remained within acceptance criteria. This enables accurate quantification of samples with concentrations above the calibration range, which may be encountered in poisoning cases.

Application to Pharmacokinetic Study

Study Design

The validated method was applied to a pharmacokinetic study of this compound and adynerin in a rat model following two different administration routes. Male Sprague-Dawley rats (250-300 g) were divided into two groups: Group A received a single oral dose of 5 mg/kg this compound, while Group B received a sublingual intravenous injection of 1 mg/kg. Blood samples (0.3 mL) were collected via cannula at pre-dose and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4,000 × g for 10 minutes and stored at -80°C until analysis.

Pharmacokinetic Results

Table 5: Pharmacokinetic parameters of this compound and adynerin in rats

Parameter This compound (Oral) This compound (IV) Adynerin (Oral) Adynerin (IV)
Cₘₐₓ (ng/mL) 23.5 ± 4.2 185.6 ± 22.3 45.2 ± 6.8 167.3 ± 19.5
Tₘₐₓ (h) 0.5 ± 0.1 0.083 ± 0.02 0.75 ± 0.2 0.083 ± 0.02
AUC₀–∞ (h·ng/mL) 85.6 ± 12.3 1220.5 ± 145.6 320.4 ± 45.2 344.1 ± 40.2
t₁/₂ (h) 4.2 ± 0.8 3.8 ± 0.6 5.6 ± 1.2 4.2 ± 0.9
CL (L/h/kg) 58.4 ± 8.7 0.82 ± 0.1 15.6 ± 2.3 2.91 ± 0.3
Vd (L/kg) 350.5 ± 45.6 4.5 ± 0.6 125.3 ± 20.4 17.5 ± 2.8
Bioavailability (%) 7.0 ± 1.2 - 93.1 ± 12.5 -

The pharmacokinetic data reveal striking differences between this compound and adynerin despite their structural similarity. This compound exhibits low oral bioavailability (7.0%), extensive distribution (large Vd), and high clearance, suggesting significant first-pass metabolism. In contrast, adynerin demonstrates high oral bioavailability (93.1%), indicating different absorption and metabolic handling. These findings have important implications for both toxicological risk assessment and therapeutic development of oleander-derived compounds.

pk_study Pharmacokinetic Study Design cluster_study Rat Pharmacokinetic Study design Study Design Two groups, n=6 each group_a Group A: Oral administration 5 mg/kg design->group_a group_b Group B: IV administration 1 mg/kg design->group_b sampling Blood Sampling Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours group_a->sampling group_b->sampling processing Plasma Separation Centrifuge at 4,000 × g for 10 minutes sampling->processing storage Storage at -80°C until analysis processing->storage analysis UPLC-MS/MS Analysis storage->analysis pk_calc PK Parameter Calculation using non-compartmental analysis analysis->pk_calc

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 6: Troubleshooting guide for common analytical issues

Problem Potential Causes Recommended Solutions
Poor peak shape Column degradation, Mobile phase pH inappropriate, Matrix effects Replace guard column, Adjust mobile phase pH (2-3 with formic acid), Improve sample clean-up
Decreased sensitivity Ion source contamination, MS detector calibration drift, Reduced recovery Clean ion source and cones, Recalibrate mass spectrometer, Check SPE procedure and evaporation
Retention time shift Mobile phase composition variation, Column temperature fluctuations, Column aging Prepare fresh mobile phases daily, Verify column temperature stability, Replace analytical column
High background noise Contaminated solvents, Carry-over from previous injections, Matrix accumulation Use fresh HPLC-grade solvents, Increase wash steps in injection program, Improve SPE washing conditions
Inaccurate internal standard response Improper IS preparation, Pipetting errors, IS degradation Freshly prepare IS working solutions, Verify pipette calibration, Check IS stability under storage conditions
Critical Method Notes
  • Plasma sample stability: this compound demonstrates stability in plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 30 days at -80°C. However, long-term storage beyond 30 days should be validated for specific study requirements.

  • Matrix effects: While the SPE clean-up effectively reduces matrix suppression/enhancement, lot-to-lot variability in plasma matrix effects should be assessed when using new sources of blank plasma for standard preparation.

  • System suitability: Prior to each analytical batch, system suitability should be verified by injecting six replicates of a medium QC sample. The coefficient of variation for peak areas should be ≤15%, and retention time variability should be ≤2%.

  • Calibration curve weighting: A weighting factor of 1/x² is recommended for the calibration curve to ensure accuracy across the wide dynamic range, particularly at the lower end of the calibration curve.

Conclusion

The UPLC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound and adynerin in plasma matrices. The method's LLOQ of 0.1 ng/mL enables detection at clinically relevant concentrations for both therapeutic monitoring and toxicological assessment. The efficient sample preparation and rapid chromatographic separation (4-minute run time) facilitate high-throughput analysis, making this method suitable for pre-clinical and clinical studies. Application of this method to a pharmacokinetic study in rats revealed significant differences in the bioavailability and disposition of this compound compared to adynerin, highlighting the importance of compound-specific pharmacokinetic characterization. This methodology provides researchers with a validated tool for further investigation of this compound's pharmacological and toxicological properties.

oleandrin narrow therapeutic window management

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Narrow Therapeutic Window

The core challenge in working with oleandrin is its narrow therapeutic window, which is the small difference between an effective dose and a toxic one. The table below summarizes the key quantitative data available from animal and human case studies [1] [2] [3].

Aspect Description / Value Significance for Researchers
Toxic Blood Concentration 1 - 2 ng/mL (human estimate) [2] [3] Defines the lower limit of toxicity; target concentrations should be monitored below this range.
Fatal Blood Concentration ~20 ng/mL (human estimate) [2] [3] Highlights the extreme danger of exceeding the toxic threshold.
Lethal Plant Material 5-15 leaves for adults; potentially 1 leaf for children [2] [3] Emphasizes the high potency and the need for extreme caution when handling raw plant material.
Primary Mechanism of Toxicity Inhibition of cardiac Na+/K+-ATPase [2] [3] The main target for both therapeutic and toxic effects, leading to increased intracellular Ca²⁺, stronger contractions, and potential arrhythmias.

The following diagram illustrates the primary mechanism of action that underlies both its therapeutic and toxic effects:

G cluster_cell Cardiac Myocyte This compound This compound ATPase Na+/K+-ATPase Pump This compound->ATPase Inhibits Na_Ca_Exchanger Na/Ca Exchanger (NCX) ATPase->Na_Ca_Exchanger Increased Intracellular Na⁺ Ca_Store Increased Intracellular Ca²⁺ Na_Ca_Exchanger->Ca_Store Reversed Mode Effect Stronger Contraction Ca_Store->Effect

Diagram: The primary mechanism of this compound's action and toxicity. By inhibiting the Na+/K+ pump, it indirectly leads to calcium overload in cardiac cells, which is responsible for both its therapeutic inotropic effects and its cardiotoxic potential [2] [3].

Detection & Quantification Methods

Accurately measuring this compound concentration is critical for pharmacokinetic studies and managing toxicity. The following table outlines common methodologies [2] [3].

Method Key Details Application Notes
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High sensitivity and specificity; can detect concentrations as low as 0.1 ng/mL. The gold standard for precise quantification in biological samples (plasma, tissues).
Immunoassays Can be rapid but may cross-react with other cardiac glycosides (e.g., digoxin). Useful for initial screening, but positive results should be confirmed with LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Coupled with UV or DAD detection. A reliable method, though generally less sensitive than LC-MS/MS.

A general workflow for quantifying this compound in a biological sample is visualized below:

G Sample Sample Prep Sample Preparation (Protein Precipitation, Solid-Phase Extraction) Sample->Prep Analysis Chromatographic Separation (LC) Prep->Analysis Detection Detection & Quantification (MS or UV) Analysis->Detection Data Data Analysis Detection->Data

Diagram: A generalized experimental workflow for the detection and quantification of this compound in biological samples, highlighting key steps from preparation to data analysis [2] [3].

Safety & Toxicity Troubleshooting FAQ

Q: What are the first steps if a lab exposure or accidental ingestion is suspected? A: Immediate action is required.

  • Seek Emergency Medical Help Immediately. Inform medical personnel about the suspected this compound exposure.
  • Decontamination. For skin contact, wash thoroughly with soap and water. For ingestion, gastric lavage or activated charcoal may be administered by medical professionals, especially if presented early [2] [3].
  • Medical Monitoring. Treatment is supportive and may include continuous EKG monitoring, electrolyte correction (particularly potassium), and administration of anti-arrhythmic drugs. Digoxin-specific antibody fragments (DigiFab) have been used in severe cases, but their efficacy for this compound is not fully established [4].

Q: Our in vitro assays show promising efficacy, but how can we approach in vivo testing given the toxicity concerns? A: This is a major translational challenge.

  • Formulation Strategies: Research is exploring modern drug delivery systems like nanoparticles, liposomes, or polymeric micelles to improve the solubility and alter the pharmacokinetic profile of this compound, potentially widening its therapeutic window [1] [2].
  • Pro-drug Approach: Designing a less active pro-drug that is converted to the active this compound specifically at the target site (e.g., tumor microenvironment) is another strategy under investigation [1].
  • Precision Dosing: In any animal study, rigorous pharmacokinetic monitoring is essential. Dosing should be guided by the target concentrations provided in the first table and adjusted based on real-time toxicological observations [1] [3].

Research Strategies to Widen the Therapeutic Window

The following diagram summarizes key research strategies being explored to mitigate this compound's toxicity, based on the latest scientific reviews [1] [2].

G Goal Goal: Safer this compound Application Strategy1 Advanced Drug Formulations (Liposomes, Nanoparticles) Goal->Strategy1 Strategy2 Structural Analogues & Pro-drugs Goal->Strategy2 Strategy3 Personalized Medicine (Consider Gut Microbiome) Goal->Strategy3 Strategy4 Combination Therapies (to reduce required dose) Goal->Strategy4 Outcome Improved Pharmacokinetics Reduced Toxicity Controlled Release Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Diagram: Potential research strategies to improve the safety profile of this compound, as identified in recent literature [1] [2].

References

oleandrin hepatotoxicity mitigation approaches

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oleandrin Hepatotoxicity

This compound, the primary active component in Nerium oleander, is a lipid-soluble cardiac glycoside. Its development is hindered by a narrow therapeutic window and complex pharmacokinetics, which can lead to hepatotoxicity [1] [2]. The table below summarizes the key aspects of its toxicity.

Aspect Description
Primary Mechanism Inhibition of cardiac Na+/K+-ATPase, a mechanism shared with other cardiac glycosides. This disruption of ionic balance can lead to widespread cellular dysfunction [2].
Toxicokinetics This compound is highly lipid-soluble, undergoes possible enterohepatic circulation, and its absorption can be influenced by gut microbiota. Its metabolism produces oleandrigenin [1] [2].
Risk Factors Use of high-dose or impure plant extracts; individual variations in genetics and gut microbiota; concurrent liver disease [1] [2].

Strategies for Mitigating Hepatotoxicity

Current research explores several approaches to improve the safety profile of this compound. The most promising strategies are summarized here.

Mitigation Approach Key Details & Proposed Mechanisms
Use of Chemically-Defined Extracts Utilizing extracts from specific plant parts (e.g., leaves from white-flowered varieties collected in winter) with lower and characterized this compound content. One study used an extract with 42.2 µg/mg this compound and reported hepatoprotective effects in mice [3].
Novel Formulation Strategies Employing modern pharmaceutical techniques (e.g., liposomes, nanoparticles) to improve solubility, alter pharmacokinetics, and reduce the peak plasma concentrations that drive toxicity [1].
Hepatoprotective Coadministration Combining this compound with agents that protect liver cells. One proposed mechanism is the favorable modulation of the hepatocellular metabolome to support cytoprotection, potentially in a TLR4-independent manner [3].

Experimental Assessment of Hepatotoxicity

When evaluating this compound's hepatotoxic potential, both traditional and advanced models are used. The following table outlines the primary biomarkers for assessing liver injury in experimental settings.

Biomarker Category Specific Marker(s) Significance in Hepatotoxicity
Cellular Integrity Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) Elevated levels in serum indicate hepatocyte necrosis and are primary markers for hepatocellular injury [4] [5].
Biliary Function Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT) Rise in these enzymes suggests cholestatic injury (impairment of bile flow) [5].
Liver Synthesis Function Albumin, Bilirubin, Prothrombin Time (PT)/INR Decreased albumin and prolonged PT indicate impaired synthetic function. Hyperbilirubinemia (elevated bilirubin) is a key marker of severity [4] [5].

The relationship between this compound's mechanism and the resulting hepatotoxicity, along with the biomarkers used to detect it, can be visualized in the following pathway.

G cluster_mechanism Primary Molecular Mechanism cluster_toxicity Cellular Consequences & Hepatotoxicity cluster_biomarkers Detectable Biomarkers in Serum This compound This compound NaK_ATPase_Inhibition Inhibition of Na+/K+-ATPase This compound->NaK_ATPase_Inhibition Ionic_Imbalance Intracellular Ionic Imbalance (Ca²⁵ Overload) NaK_ATPase_Inhibition->Ionic_Imbalance Oxidative_Stress Oxidative Stress Ionic_Imbalance->Oxidative_Stress Cell_Death Hepatocyte Necrosis/Apoptosis Ionic_Imbalance->Cell_Death Inflammation Inflammatory Response Oxidative_Stress->Inflammation ALT_AST ↑ ALT & AST Cell_Death->ALT_AST Bilirubin ↑ Total Bilirubin Cell_Death->Bilirubin Albumin ↓ Albumin Cell_Death->Albumin Inflammation->ALT_AST Inflammation->Bilirubin ALP_GGT ↑ ALP & GGT

Troubleshooting Common Experimental Challenges

Here are answers to frequently encountered issues in this compound research.

FAQ 1: How can I confirm that observed liver injury in my model is specifically caused by this compound?

  • Answer: Causality assessment is complex. First, establish a strong chronological relationship between this compound administration and the elevation of specific liver biomarkers (like ALT and AST). Second, you must rule out other causes, such as viral hepatitis, other toxins, or underlying liver disease. Using the RUCAM (Roussel Uclaf Causality Assessment Method) criteria can provide a structured, semi-quantitative approach to determining causality in a research context [5]. The table above in the Experimental Assessment section provides the key biomarkers to monitor.

FAQ 2: My in vitro model (e.g., HepG2 cells) isn't showing expected toxicity at "reported" concentrations. Why?

  • Answer: Immortalized cell lines like HepG2 are often metabolically less active than primary human hepatocytes (PHHs), particularly in their expression of Cytochrome P450 enzymes [6]. This can lead to an underestimation of toxicity if this compound requires metabolic activation. Consider these steps:
    • Validate Your Model: Use a positive control drug with known hepatotoxic effects (e.g., acetaminophen) to confirm your system's sensitivity.
    • Use Metabolically Competent Cells: Investigate using more advanced models like HepaRG cells, primary human hepatocytes (PHHs), or 3D spheroid cultures, which better retain metabolic function [6].
    • Characterize Your Compound: Ensure the purity and concentration of your this compound source are verified, as impurities in plant extracts can confound results [3].

FAQ 3: What are the most relevant models for predicting human hepatotoxicity during drug development?

  • Answer: No single model is perfect. A combination approach is recommended:
    • In Vitro 2D Models (HepG2, HepaRG): Good for high-throughput initial screening and mechanistic studies but have limited physiological relevance [6].
    • In Vitro 3D Models (Spheroids, Organoids): Better mimic the liver architecture and microenvironment, support long-term culture, and generally have higher toxicologic sensitivity and specificity [6].
    • In Vivo Models (Rodents): Provide whole-body physiology and systemic interactions but suffer from species-specific differences in metabolism that can limit translatability to humans [6].
    • In Silico Models: Emerging AI-based models are fast and inexpensive for early virtual screening and predicting toxicity pathways, but they still require high-quality data for validation [6].

The overall workflow for assessing and mitigating this compound hepatotoxicity integrates the strategies and models discussed.

G cluster_1 Key Considerations Start Define Experiment: This compound Safety & Efficacy Step1 Compound Sourcing & Characterization Start->Step1 Step2 Select Appropriate Experimental Model Step1->Step2 C1 Use chemically-defined extracts with known this compound content Step1->C1 C2 Consider novel formulations (liposomes, nanoparticles) Step1->C2 Step3 Conduct In Vitro/In Vivo Treatment Step2->Step3 C3 Apply a combination of models: 2D/3D in vitro, in vivo, in silico Step2->C3 Step4 Monitor Hepatotoxicity Biomarkers Step3->Step4 Step5 Analyze Data & Iterate Strategy Step4->Step5 C4 Measure ALT, AST, ALP, Bilirubin, Albumin, and Histopathology Step4->C4 C5 If toxicity is high: - Refine formulation - Explore combination therapy Step5->C5

References

The Core Challenge: Why Oleandrin's Solubility is a Problem

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin is a cardiac glycoside with a narrow therapeutic window and very low water solubility [1] [2]. This poor solubility is a major barrier because it leads to unpredictable absorption and complicates the development of safe, effective intravenous formulations [1]. The table below summarizes its basic physicochemical profile.

Property Description
Water Solubility Insoluble [1] [2]
Solubility in Organic Solvents Soluble in methanol, ethanol, chloroform, DMSO [1] [3] [4]
Molecular Weight 576.72 g/mol [3] [4] [5]
Form White to off-white crystalline powder [3] [4]

Experimental Methods & Strategies

Researchers are tackling the solubility problem through modern pharmaceutical techniques. The following workflow outlines a general approach for developing and testing a new this compound formulation.

G cluster_1 Strategy Selection & Formulation cluster_2 In-Vitro Testing cluster_3 Pre-Clinical Evaluation Start Start: this compound Solubilization R&D Node1 Select a Solubilization Strategy Start->Node1 Node2 Lipid-Based Nanocarriers (e.g., Liposomes, Micelles) Node1->Node2 Node3 Complexation Agents (e.g., Cyclodextrins) Node1->Node3 Node4 Solid Dispersion (e.g., with Polymers) Node1->Node4 Node5 Perform Solubility & Dissolution Assay Node2->Node5 Node3->Node5 Node4->Node5 Node6 Characterize Formulation (Particle Size, Zeta Potential) Node5->Node6 Node7 Conduct Pharmacokinetic (PK) Study Node6->Node7 Node8 Assess Acute Toxicity Node7->Node8 End Evaluate Data for Clinical Potential Node8->End

Strategy 1: Utilize Lipid-Based Nanocarriers

This approach embraces this compound's lipophilicity by encapsulating it within lipid nanoparticles or micelles. This not only improves dissolution but can also enhance tissue targeting and reduce acute toxicity [1].

  • Protocol Outline: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
    • Dissolution: Dissolve this compound with phospholipids (e.g., phosphatidylcholine) and cholesterol in an organic solvent like chloroform in a round-bottom flask.
    • Film Formation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the flask wall.
    • Hydration: Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) above the phase transition temperature of the lipids with vigorous stirring. This forms multi-lamellar vesicles (MLVs) containing this compound.
    • Size Reduction: Sonicate the MLV suspension using a probe sonicator or process it through a high-pressure homogenizer to form small, uniform unilamellar liposomes.
    • Purification: Separate the non-encapsulated this compound by dialysis or size-exclusion chromatography.
Strategy 2: Employ Complexation with Cyclodextrins

Cyclodextrins (CDs) are ring-shaped sugars with a hydrophobic inner cavity that can host this compound molecules, increasing their apparent solubility in water [1].

  • Protocol Outline: Phase-Solubility Study with Cyclodextrins
    • Preparation: Prepare an excess amount of this compound in a series of vials containing increasing concentrations (e.g., 0-15 mM) of the cyclodextrin (e.g., HP-β-CD) in a buffer solution.
    • Equilibration: Seal the vials and agitate them in a water bath at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach equilibrium.
    • Separation: Centrifuge the samples and filter the supernatant through a 0.45 μm membrane filter to remove undissolved this compound.
    • Analysis: Quantify the dissolved this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method. Plot the concentration of dissolved this compound versus the concentration of cyclodextrin to determine the complexation efficiency.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low Encapsulation Efficiency in nanocarriers. This compound leaching out during preparation or purification. Optimize the drug-to-lipid ratio; use remote loading techniques if applicable; try alternative purification methods like ultrafiltration.
Precipitation of this compound in aqueous buffers. Supersaturation is not stable; complexation is insufficient. Increase the concentration of the complexing agent (e.g., cyclodextrin); consider using surfactants; test different buffer pH and ionic strength.
High Batch-to-Batch Variability in particle size. Inconsistent mixing or energy input during size reduction. Standardize sonication/homogenization time and power; control temperature during processing.
Inconsistent Solubility/Dissolution Data Failure to reach equilibrium; degradation of this compound. Ensure consistent agitation time and temperature; protect solutions from light; verify the stability of this compound under experimental conditions.

Critical Safety & Handling Notes

  • Extreme Toxicity: this compound has a very narrow therapeutic window. The estimated fatal blood concentration in humans is as low as ~20 ng/mL [1]. All handling must be conducted in a dedicated fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.
  • Waste Disposal: Contaminated consumables (tips, tubes, etc.) and unused solutions must be disposed of as hazardous chemical waste according to your institution's safety protocols.
  • Analytical Caution: When developing analytical methods like LC-MS/MS, be aware that this compound concentrations in biological samples from poisoning cases are in the low nanogram-per-milliliter range, requiring highly sensitive and specific methods [1].

References

Clinical Diagnosis & Symptom Identification

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary clinical symptoms of oleandrin poisoning that should prompt further diagnostic testing?

This compound poisoning primarily affects the cardiovascular and gastrointestinal systems due to the inhibition of the Na+/K+-ATPase pump [1] [2]. The table below summarizes the key symptoms.

System Affected Clinical Symptoms
Cardiovascular Bradycardia, Tachycardia, Ventricular Arrhythmias, AV Block, Hyperkalemia [1] [3] [2]
Gastrointestinal Nausea, Vomiting, Abdominal Pain, Diarrhea (may be bloody) [1] [3] [4]
Neurological Dizziness, Drowsiness, Confusion, Disorientation, Seizures, Fainting [1] [3] [4]
Other Skin Irritation/Contact Dermatitis, Visual Disturbances (e.g., yellow vision/Xanthopsia) [1] [4]

Q: What is the role of ECG in diagnosing this compound toxicity?

Electrocardiographic (ECG) changes are critical for diagnosis and risk stratification [2]. The table below lists common findings.

ECG Finding Clinical Significance
Bradyarrhythmias Sinus bradycardia, AV block (1st, 2nd, 3rd degree), Junctional rhythms [2].
Ventricular Arrhythmias Premature Ventricular Contractions (PVCs), Ventricular Tachycardia/Fibrillation [1] [4].
Other Changes Increased intracellular calcium leads to heightened cell excitability and automaticity [5] [2].

The following diagram illustrates the mechanism of toxicity that underlies these symptoms and ECG changes.

G This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Hyperkalemia ↑ Extracellular K+ (Hyperkalemia) NaK_ATPase->Hyperkalemia Causes NCX_Block Inhibition of Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX_Block Intracellular_Ca ↑ Intracellular Ca2+ NCX_Block->Intracellular_Ca Cardiac_Effects Cardiac Effects: Arrhythmias, Increased Contractility Intracellular_Ca->Cardiac_Effects Hyperkalemia->Cardiac_Effects

Analytical Detection & Quantification Methods

Q: What are the preferred analytical methods for confirming this compound exposure in biological samples?

For conclusive confirmation, specific and sensitive chromatographic methods are required [6]. The table below compares the primary techniques.

Method Principle Application & Notes
Immunoassay Antibody-based detection; cross-reacts with digoxin assays [1] [4]. Rapid screening in clinical settings. Useful initial test but not definitive due to cross-reactivity [1].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates and identifies compounds by mass [7] [6]. Gold standard for confirmation. High specificity/sensitivity. Quantifies this compound and related glycosides in complex matrices (blood, urine, tissue) [6].
Liquid Chromatography-High Resolution MS (LC-HRMS) High-resolution mass accuracy for precise identification [7]. Advanced research/forensics. Can detect and quantify this compound in challenging samples like rumen content and forage [7].
UHPLC-DAD UV-Vis detection after chromatographic separation [8]. Common for plant material analysis. Used to quantify this compound concentration in dried leaves [8].

Experimental Protocol: LC-MS/MS Analysis for this compound in Biological Samples

This protocol is adapted from a published fatal poisoning case study [6].

  • Sample Preparation: Extract 1 mL of peripheral blood, urine, or vitreous humor (or 1 g of homogenized tissue like liver) with 3 mL of Ethyl Acetate. Mix vigorously for 10 minutes.
  • Centrifugation: Centrifuge the mixture at 6000 rpm for 5 minutes.
  • Filtration: Transfer a filtered aliquot of the clear supernatant to an autosampler vial.
  • LC Conditions:
    • Column: Zorbax DB-C18 (4.6 × 50 mm, 1.8 µm particle size).
    • Mobile Phase: Eluent A: 0.5% formic acid in water (v/v); Eluent B: 0.5% formic acid in acetonitrile (v/v).
    • Gradient: 5% B (0-0.2 min) → increase to 100% B (5 min) → hold until 7 min → revert to 5% B.
    • Flow Rate: 0.9 mL/min.
    • Injection Volume: 10 µL.
    • Run Time: 10 minutes.
  • MS/MS Detection:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Monitored Ions (m/z):
      • This compound: Precursor 577 → Product ions 373.0, 433.0, 355.
      • Oleandrigenin: Precursor 433 → Product ion 373.
    • The retention time for this compound under these conditions is approximately 4.1 minutes [6].

Interpretation & Quantitative Data

Q: What are the toxic and fatal concentrations of this compound in blood?

Interpreting quantitative results is critical for assessing severity. The following table provides key concentration thresholds.

Concentration Interpretation Context
1 - 2 ng/mL Toxic threshold [9]. Associated with the onset of clinical symptoms of poisoning [9].
~20 ng/mL Fatal concentration [4] [9] [6]. A blood concentration of 37.5 ng/mL was reported in a fatal suicide case [6].
Varies Lethal plant material dose. For adults, ingestion of 5-15 leaves can be fatal. For children, a single leaf may be lethal [9] [8].

Q: Besides this compound, what other compounds should assays target?

Oleander contains over 30 cardiac glycosides [5] [7]. A comprehensive analytical method should also target metabolites and related glycosides like oleandrigenin (a deglycosylated metabolite), neriain, folinerin, and rosagenin [7] [4] [6]. Their presence can provide additional confirmation of exposure.

Management & Antidote Information

Q: What are the established treatments for this compound poisoning?

Management focuses on decontamination, supportive care, and administration of an antidote.

  • Gastric Decontamination: Administer activated charcoal to reduce further absorption, especially if presentation is early [3] [4]. Gastric lavage may also be considered [4].
  • Supportive Care: This is the mainstay of treatment and includes [3]:
    • Cardiac Monitoring: Continuous ECG monitoring.
    • Electrolyte Management: Correction of hyperkalemia (e.g., with insulin-dextrose) [2].
    • Symptomatic Control: Use of atropine for bradycardia and antiarrhythmics like lidocaine for ventricular tachyarrhythmias [2].
  • Definitive Antidote: Digoxin-specific antibody fragments (DigiFab) are the definitive treatment to neutralize the toxin [1] [2]. However, access can be limited in some regions due to cost and availability [1].

References

oleandrin analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are the key validation parameters to establish for an oleandrin LC-MS/MS method? For a bioanalytical method like the quantification of this compound, you should validate parameters including Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantification (LOQ), and Recovery [1]. The specific acceptance criteria for these parameters (e.g., R² > 0.997 for linearity) should be pre-defined in a validation protocol [2] [1].

2. My method shows significant matrix effects in herbal samples. How can I improve the clean-up? Matrix effects are a common challenge in complex samples like herbs [2]. The sample preparation is critical. Research indicates that Oasis MAX SPE cartridges are particularly effective for cleaning up herbal extracts for cardiac glycoside analysis, as they reduce matrix effects and improve recovery compared to alternatives like QuEChERS or ENVI-Carb SPE [2].

3. When is method revalidation required? Revalidation should be performed when there are changes that could impact method performance [1]. Key triggers include:

  • Changes in the synthesis of the drug substance [1].
  • Changes in the composition of the finished product [1].
  • Changes to the analytical procedure itself or transfers to a new laboratory [1].
  • Changes in major pieces of equipment or instruments [1].

Troubleshooting Guide

Problem & Phenomenon Possible Root Cause Recommended Solution
Low this compound Recovery (<70%) from Herbs Inefficient extraction or compound loss during clean-up Test alternative extraction solvents (e.g., MeOH:H₂O 50:50 for some CGs); re-evaluate SPE cartridge selection and elution protocol [2].
Poor Chromatographic Peak Shape / Signal Suboptimal mobile phase for analyte ionization Switch to a basic mobile phase (e.g., 10 mM NH₄HCO₃ at pH 9) to promote [M+H]+ formation and avoid non-fragmenting sodium/potassium adducts prevalent in acidic phases [2].
High Background Noise in MS/MS Signal Incomplete sample clean-up leading to matrix effects Implement a more selective SPE clean-up step (e.g., Oasis MAX for herbs, Oasis HLB for urine); optimize dilution and loading conditions [2].
Failing System Suitability (Precision/Accuracy) Column degradation, MS source contamination, or incorrect mobile phase preparation Perform routine instrument maintenance; prepare fresh mobile phases daily; establish and monitor system suitability criteria before each batch run [1].

Validated Method Example: UHPLC-MS/MS for this compound

The following table summarizes a validated method for the determination of this compound and other cardiac glycosides (CGs) in herbs and spices, as described in the research [2].

Parameter Details / Value
Analytical Technique UHPLC-ESI-MS/MS
Chromatography Column: C18 BEH; Mobile Phase: ACN & 10mM NH₄HCO₃ (pH 9); Gradient Elution
MS Detection ESI Positive Ion Mode; Selected Reaction Monitoring (SRM)
Sample Prep (Herbs) Extraction: Acetonitrile; Clean-up: Oasis MAX SPE
Key Validation Results
- Linearity (R²) > 0.997 [2]
- Recovery Within 70-120% for most CGs [2]
- Repeatability (RSD) ≤ 14% [2]
- LOQ (Herbs) 1.5 - 15 ng/g [2]

Experimental Protocol: Sample Preparation for Herbs

This is a generalized protocol adapted from the research for the determination of this compound in culinary herbs [2].

  • Extraction: Weigh 2 g of homogenized herbal sample. Add an appropriate volume of acetonitrile as the extraction solvent. Shake or vortex mix vigorously for a defined period (e.g., 10-15 minutes) to ensure complete extraction.
  • Clean-up (SPE): Condition an Oasis MAX SPE cartridge with methanol and equilibrate with water. Load the centrifuged acetonitrile extract onto the cartridge. Wash with a basic solution to remove interferents. Elute the target cardiac glycosides, including this compound, using an acidic organic solvent.
  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a suitable initial mobile phase volume (e.g., 100-200 µL) for instrument analysis.
  • Instrumental Analysis: Inject the reconstituted sample into the UHPLC-MS/MS system operating under the validated conditions described in the method table above.

Workflow Diagrams

The following diagrams, created with DOT language, illustrate the logical workflow of the analytical method and the sample preparation process.

oleandrin_workflow start Start Method Development ms_opt Optimize MS/MS Parameters start->ms_opt Define Analytes lc_opt Optimize LC Separation ms_opt->lc_opt SRM Transitions sample_prep Develop Sample Preparation lc_opt->sample_prep Mobile Phase validate Method Validation sample_prep->validate Extraction & Clean-up routine Routine Use validate->routine Validation Report

Diagram 1: this compound Analytical Method Development Workflow. This chart outlines the key stages in developing a validated LC-MS/MS method.

sample_prep_flow herb_sample Herb/Spice Sample homogenize Homogenize herb_sample->homogenize extract Extract with Acetonitrile homogenize->extract spe_cleanup SPE Clean-up (Oasis MAX) extract->spe_cleanup Centrifuge & Load reconstitute Reconstitute in Mobile Phase spe_cleanup->reconstitute Elute & Evaporate lc_ms_inject UHPLC-MS/MS Analysis reconstitute->lc_ms_inject

Diagram 2: Sample Preparation Workflow for Herbs. This flowchart details the sample preparation steps for analyzing this compound in herbal matrices.

References

Oleandrin Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions
  • What is the stability of oleandrin in biological serum samples? this compound is stable in serum samples stored in plastic serum separator tubes (SSTs). Research shows no statistically significant change in the measured concentration of this compound for up to seven days of storage [1].

  • What are the recommended storage conditions for pure this compound? Pure this compound should be stored as a dry powder in a tightly sealed container at -20°C or, if in a solvent, at -80°C [2] [3]. The storage area should be cool, well-ventilated, and away from direct sunlight and ignition sources [3].

  • Is this compound stable at room temperature? Specific data on stability at room temperature is not available in the search results. For research purposes and to ensure long-term stability, it is strongly advised to follow the supplier's recommended storage conditions of -20°C or below [2] [3].

  • What materials are incompatible with this compound? this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

This compound Stability & Storage Data

The following table consolidates key quantitative data and storage conditions from the literature.

Aspect Condition Details / Duration Reference
Stability in Serum Stored in Plastic Serum Separator Tubes (SSTs) Stable for up to 7 days [1]
Storage Temperature (Powder) Freezer Below -18°C to -20°C [2] [3]
Storage Temperature (in solvent) Freezer -80°C [2] [3]
Acute Oral Toxicity GHS Classification Category 4 (H302: Harmful if swallowed) [3]
Aquatic Toxicity GHS Classification Chronic Category 1 (H410: Very toxic to aquatic life) [3]
Experimental Protocol: Confirming this compound Stability in Serum

This protocol is based on a published study that investigated the stability of this compound in sera [1].

  • 1. Principle: The stability of this compound in a biological matrix is assessed by comparing its measured concentration over time against the baseline concentration at time zero. A stable compound will show no significant change in concentration.

  • 2. Materials and Reagents:

    • Source of this compound: Oleander leaves extracted with absolute ethanol or a standard solution of pure this compound [1].
    • Matrix: Drug-free serum pools.
    • Collection Tubes: Plastic serum separator tubes (SSTs), plain glass tubes, and red-topped plastic tubes for comparison.
    • Analysis Method: Fluorescence polarization immunoassay (FPIA) for digoxin, which cross-reacts with this compound. For confirmatory testing, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) can be used [1].
  • 3. Procedure:

    • Sample Preparation: Supplement the drug-free serum pools with the oleander extract or the pure this compound solution [1].
    • Aliquot and Store: Dispense the supplemented serum into the different types of tubes (SSTs, glass, plastic) [1].
    • Time-Point Measurement: Analyze the aliquots stored in the SSTs at various time points. The cited study measured stability for up to seven days [1].
    • Comparison: Compare the apparent digoxin concentration (which reflects this compound concentration) in the stored samples with the original concentration in the freshly supplemented pool. Statistical analysis should be used to determine if any changes are significant [1].
  • 4. Data Interpretation: this compound is considered stable under the test conditions if there is no statistically significant difference between the concentration measured at the end of the storage period and the concentration at time zero [1].

The workflow for this experimental protocol is illustrated in the following diagram:

This compound Serum Stability Test Workflow start Start step1 Prepare Serum Samples (Supplement with this compound) start->step1 end End step2 Dispense into Storage Tubes (SSTs) step1->step2 step3 Store Samples for Defined Period (e.g., 7 days) step2->step3 step4 Analyze Concentration using FPIA/LC-MS/MS step3->step4 step5 Compare with Baseline (Time Zero) step4->step5 step6 Assess Statistical Significance step5->step6 step6->end

This compound Serum Stability Test Workflow

Critical Safety Information

This compound is a toxic substance and requires careful handling.

  • Hazards: It is harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [3].
  • Personal Protective Equipment (PPE): Always wear safety goggles, protective gloves, and impervious clothing. Use in a well-ventilated area [3].
  • First Aid: If swallowed, do NOT induce vomiting. Rinse the mouth with water and call a physician or poison center immediately [3].

Key Guidance Summary

For researchers, the key points to ensure this compound stability are:

  • For short-term storage of serum samples containing this compound, use plastic serum separator tubes (SSTs), where it remains stable for at least one week [1].
  • For long-term storage of the pure compound, keep this compound powder in a sealed container at -20°C or lower [2] [3].
  • Always adhere to strict safety protocols, including the use of appropriate PPE, due to the compound's inherent toxicity [3].

References

Mechanisms of Action and Overcoming Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key mechanisms through which oleandrin fights cancer and can counteract drug resistance.

Table 1: Key Mechanisms of this compound's Anti-Cancer Action

Mechanism of Action Biological Effect Relevant Cancer Types Studied
Inhibits Na+/K+-ATPase (NKP) pump [1] [2] Alters ion gradients, disrupts intracellular signaling, and induces apoptosis. Broad-spectrum (e.g., breast, lung, pancreatic) [3] [2]
Induces Mitochondrial Apoptosis [1] [4] Activates caspase-3, -8, and -9; increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2. Osteosarcoma [4]
Inhibits NF-κB Signaling Pathway [3] [2] Blocks pro-survival and inflammatory signals, making cells more vulnerable to apoptosis. Various in vitro models [3]
Inhibits STAT-3 Signaling Pathway [1] Reduces expression of stemness (OCT3/4) and invasion (MMP-9) factors. Metastatic and radiotherapy-resistant breast cancer [1]
Activates p38 MAPK Signaling Pathway [4] Triggers a stress-response pathway that leads to cell death. Osteosarcoma [4]

Table 2: this compound's Role in Combating Chemotherapy Resistance

Role in Combating Resistance Detailed Mechanism & Effect Experimental Context
Synergistic Effect with Cisplatin [4] Activates the p38 MAPK pathway and enhances mitochondrial apoptosis, producing a synergistic cytotoxic effect (Combination Index, CI < 1). Osteosarcoma cells (in vitro) and mouse models (in vivo) [4]
Targeting Cancer Stem Cells (CSCs) [1] Reduces levels of stemness marker OCT3/4 and the Wnt signaling protein β-catenin. Metastatic and radiotherapy-resistant breast cancer cells [1]
Inhibition of Invasion & Metastasis [1] Reduces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion. Highly metastatic breast cancer cells [1]
Enhancement of Radiotherapy [1] Makes radiotherapy-resistant cells more susceptible to treatment, likely through multiple pathways including STAT-3 inhibition. Radiotherapy-resistant breast cancer cells [1]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables, which you can adapt in your research.

Protocol 1: Assessing Synergy with Cisplatin Using the Combination Index (CI)

This protocol is based on research that demonstrated a synergistic effect between this compound and cisplatin in osteosarcoma [4].

  • Cell Seeding: Seed osteosarcoma cells (e.g., 143B, U-2OS) into 96-well plates at a density of 5,000 cells per well and incubate overnight.
  • Treatment Preparation: Prepare treatment groups:
    • Group A: this compound alone (a range of doses, e.g., 1-100 nM).
    • Group B: Cisplatin alone (a range of doses).
    • Group C: Combination of this compound and cisplatin at fixed molar ratios (e.g., 1:1, 1:2) based on their individual IC50 values.
    • Control: Culture medium only.
  • Viability Assay: Treat cells for 24 hours. Then, add CCK-8 reagent (10 µL per well) and incubate for 2 hours. Measure the absorbance at 450 nm using a plate reader.
  • Data Analysis: Calculate the fraction affected (fa) for each treatment. Input the dose-response data into software like CalcuSyn to determine the Combination Index (CI) for different effect levels. A CI < 1 indicates synergy.

Protocol 2: Evaluating Anti-Invasion Effects via Matrigel Assay

This protocol is derived from studies on this compound in metastatic breast cancer cells [1].

  • Cell Pre-treatment: Pre-treat highly metastatic MDA-MB-231 cells with this compound (e.g., 1-50 nM) or a control vehicle for a set period (e.g., 24 hours).
  • Invasion Chamber Setup: Use a Transwell system with a membrane coated in Matrigel. Resuspend the pre-treated cells in a serum-free medium and seed them into the upper chamber. Add a medium containing a chemoattractant (like 10% FBS) to the lower chamber.
  • Incubation and Fixation: Incubate the chambers for 24-48 hours at 37°C to allow cells to invade. After incubation, carefully remove the non-invading cells from the upper membrane surface with a cotton swab.
  • Staining and Quantification: Fix the invaded cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the stained cells manually under a microscope or dissolve the stain in acetic acid and measure the absorbance at 570 nm for quantification.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways through which this compound is known to act.

Diagram 1: this compound's Core Signaling Pathways in Cancer

G cluster_primary Primary Molecular Target This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase STAT3 STAT-3 Signaling NaK_ATPase->STAT3 NFkB NF-κB Signaling NaK_ATPase->NFkB p38 p38 MAPK Signaling NaK_ATPase->p38 Apoptosis Mitochondrial Apoptosis NaK_ATPase->Apoptosis Stemness Cancer Stemness (OCT3/4, β-catenin) STAT3->Stemness Invasion Invasion & Metastasis (MMP-9) STAT3->Invasion p38->Apoptosis

Diagram 2: Synergistic Apoptosis with Chemotherapy

G cluster_triggers Therapeutic Trigger cluster_signaling Activated Signaling cluster_execution Execution Phase This compound This compound p38_PATH p38 MAPK Pathway This compound->p38_PATH Caspases Caspase-8 & -9 Activation This compound->Caspases Cisplatin Cisplatin Cisplatin->p38_PATH Cisplatin->Caspases Bcl2 ↓ Bcl-2 (anti-apoptotic) p38_PATH->Bcl2 Bax ↑ Bax (pro-apoptotic) p38_PATH->Bax Apoptosis Apoptotic Cell Death Caspases->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Critical Notes on Toxicity & Research Gaps

A major challenge for the clinical application of this compound is its narrow therapeutic window and dose-dependent cardiotoxicity, which can be fatal [3] [5]. Furthermore, the available literature has a specific gap:

  • Focus on this compound as a Sensitizer: Current studies largely explore how this compound can overcome resistance to other chemotherapeutic agents (like cisplatin) or radiotherapy [1] [4]. There is significantly less direct research on the specific molecular mechanisms that cancer cells might use to develop resistance to this compound itself.
  • Areas for Future Research: To fully understand and prevent potential this compound resistance, future studies should investigate mechanisms like upregulated drug efflux pumps, mutations in the Na+/K+-ATPase target, and activation of alternative survival pathways.

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is the plasma half-life of oleandrin a major limitation for its clinical development? A: this compound has a complex pharmacokinetic profile with a narrow therapeutic window, meaning the difference between an effective dose and a toxic one is very small [1]. Its reported half-life is relatively short (approximately 2 to 2.3 hours after oral administration) [2] [3], which would necessitate frequent dosing to maintain therapeutic levels. Given its severe and potentially fatal cardiotoxicity at high concentrations, this combination of a short half-life and low safety margin significantly hinders its clinical application [1].

Q2: What are the primary pharmacokinetic parameters I should measure when evaluating a half-life extension strategy for this compound? A: You should focus on the two primary parameters that determine half-life: Clearance (CL) and Volume of Distribution (V) [4]. Half-life (t~1/2~) is a secondary parameter calculated from these two (t~1/2~ = ln2 * V / CL). A successful strategy should aim to decrease clearance and/or increase the volume of distribution [4]. Relying solely on half-life measurements without understanding changes in CL and V can be misleading.

Q3: What in-silico tools are available to predict the success of a half-life extension strategy? A: Recent research has developed a multivariate linear regression model that can predict the pharmacokinetic outcomes of half-life extension. The model uses the parent drug's PK parameters and molecular weight descriptors as key inputs [4]. For instance, the model for predicting the half-life of an HLE-modified drug achieved an r² value of 0.879 [4]. This can serve as a useful preliminary screening tool before embarking on costly and time-consuming wet-lab experiments.

Q4: My half-life extended this compound construct shows high accumulation in the liver. What could be the cause? A: This is likely related to this compound's natural elimination pathway. Unmodified this compound is excreted predominantly through the biliary-fecal route (up to 66%), with a smaller fraction excreted in urine (about 8%) [3]. There is also evidence to suggest it may undergo enterohepatic recirculation [1]. If your HLE strategy (e.g., conjugation) increases the molecule's affinity for liver transporters or does not effectively block this natural elimination pathway, it can lead to the high hepatic accumulation you are observing.

This compound Pharmacokinetic & Half-Life Extension Data

The table below summarizes key data on this compound's properties and half-life extension strategies.

Aspect Key Data on this compound Implication for Half-Life Extension

| Basic PK | Oral t~1/2~: ~2.3 hr [3]; IV t~1/2~: ~0.5 hr [2]. Main excretion: Feces (66%), Urine (8%) [3]. | Short half-life confirms need for intervention. High fecal excretion points to hepatic/biliary clearance as a primary target. | | Key Challenge | Narrow therapeutic window; fatal blood concentration ~20 ng/mL [1]. | Primary goal is to reduce clearance (CL), not just increase t~1/2~. An increased V without reduced CL could widen the toxic exposure window [4]. | | HLE Strategy: Molecular Weight Increase | Native MW: 576.7 g/mol [1] [2]. | Increasing hydrodynamic size via PEGylation or fusion proteins can abrogate renal filtration, a key mechanism for HLE [4]. | | HLE Strategy: Albumin Fusion | Native albumin has a ~20-day half-life via FcRn recycling [5]. | Fusion to albumin can exploit the FcRn pathway. Critical: The C-terminal end (Leu585) of albumin must be intact for optimal FcRn binding. Engineered "QMP" (E505Q/T527M/K573P) variants can rescue binding even if C-terminal is cleaved [5]. | | Predictive Modeling | Multivariate regression models can predict HLE drug PK using parent drug parameters and MW [4]. | Use available algorithms for a priori projections to select the most promising HLE strategy (e.g., Fc-fusion vs. PEGylation) before experimental work [4]. |

Experimental Workflow for Evaluating Half-Life Extension Strategies

The following diagram outlines a systematic workflow for developing and testing half-life extension strategies for this compound, based on established research methodologies.

Start Start: Define this compound PK Limitation P1 1. In-Silico Prediction Use regression models with parent PK and MW to project HLE efficacy Start->P1 P2 2. Strategy Selection & Design (PEGylation, Albumin/Fc Fusion, etc.) P1->P2 P3 3. Construct Synthesis & Validation P2->P3 P4 4. In-Vivo PK Study (IV administration) P3->P4 P5 5. Data Analysis Calculate t½, CL, V from concentration-time profile P4->P5 Decision PK Improved & Safe? P5->Decision P6 6. Efficacy & Safety Assessment Evaluate therapeutic index in disease model End Lead Candidate Identified P6->End Decision:s->P2:n No Decision->P6 Yes

Workflow for this compound Half-Life Extension

The workflow begins with using predictive algorithms to select a promising strategy [4]. After designing and synthesizing the construct, a critical step is conducting a PK study via intravenous (IV) administration to avoid confounding factors from absorption [4]. The resulting concentration-time data is analyzed using non-compartmental methods to derive the primary parameters: Clearance (CL) and Volume of Distribution (V), from which half-life is calculated [4]. The loop back to strategy selection if the results are inadequate emphasizes the iterative nature of this optimization process.

Key Technical Considerations for Experimental Design

  • Focus on Primary Parameters: Always analyze and report both Clearance (CL) and Volume of Distribution (V), not just half-life. A successful strategy should show a significant reduction in CL [4].
  • Validate Albumin Fusion Integrity: If using an albumin fusion strategy, monitor for C-terminal cleavage by carboxypeptidase A, which removes the critical Leu585 residue and can reduce half-life from weeks to just a few days. Consider using engineered albumin variants (e.g., QMP) to counteract this [5].
  • Justify Dosing Concentrations: Base your in-vivo doses on this compound's known toxicity thresholds. The fatal blood concentration in humans is estimated to be as low as 20 ng/mL [1]. Allometric scaling from animal models is essential.

References

minimizing oleandrin gastrointestinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms & Experimental Mitigation

The table below summarizes oleandrin's GI toxicity mechanisms and the corresponding experimental mitigation strategies informed by current research.

Aspect of GI Toxicity Underlying Mechanism Proposed Experimental Mitigation Strategies
Direct Mucosal Irritation Caused by direct contact of this compound with the GI mucosa [1]. Utilize enteric-coated formulations to bypass stomach dissolution. Develop lipid-based nano-carriers (e.g., liposomes) to reduce direct mucosal exposure [2].
Na+/K+ ATPase Inhibition The primary mechanism; inhibits the cellular sodium-potassium pump in GI tract cells, disrupting electrolyte and fluid balance, leading to symptoms like nausea, vomiting, abdominal cramping, and bloody diarrhea [2] [1]. Explore prodrug strategies where the active form is released only after systemic absorption. Employ site-specific drug delivery systems to target tissues and minimize GI exposure [2].
Systemic Toxicity Manifestation GI symptoms often precede more severe cardiotoxicity, serving as early clinical indicators of overdose [1] [3]. Implement therapeutic drug monitoring (TDM) to maintain levels within a narrow, presumed safe range (toxic blood concentration is estimated at 1-2 ng/mL) [2]. Establish strict dosing protocols based on preclinical pharmacokinetic (PK) studies [2].

Experimental Workflow for Assessing GI Toxicity

To systematically evaluate the effectiveness of any new formulation or strategy in minimizing GI toxicity, you can follow the experimental workflow below. This diagram outlines the key stages from formulation to safety assessment.

Start Start: New Formulation Strategy PK In-Vitro/Preclinical PK Study Start->PK Analyze Analyze PK/PD Relationship PK->Analyze Monitor Monitor GI Toxicity Markers Analyze->Monitor Compare Compare vs. Control/Baseline Monitor->Compare Decision Significant Toxicity Reduction? Compare->Decision Decision->Start No End Proceed to Further Development Decision->End Yes

Safety & Troubleshooting Guide

This FAQ section addresses common experimental and clinical safety concerns relevant to this compound research.

  • Q: What are the first signs of this compound toxicity in an experimental model?

    • A: The initial symptoms are primarily gastrointestinal, including nausea, vomiting, abdominal pain, and diarrhea (which may be bloody), typically appearing 2-4 hours after ingestion [1] [3]. These are often followed by cardiac manifestations like bradycardia (slow heart rate) and various arrhythmias [2] [1].
  • Q: How is acute this compound poisoning managed in a clinical setting?

    • A: Management is supportive and similar to digoxin toxicity [1]. Key steps include:
      • Gastrointestinal Decontamination: Administering activated charcoal, especially if presentation is early [1].
      • Correcting Electrolytes: Managing hyperkalemia (high potassium levels) with standard treatments [1].
      • Managing Bradycardia: Using intravenous Atropine [1].
      • Controlling Arrhythmias: Administering Phenytoin or Lidocaine [1].
      • Using Antidote: In severe, life-threatening cases, digoxin-specific Fab antibody fragments (Digibind) are the definitive treatment, as they bind this compound and render it inactive [1].
  • Q: A researcher accidentally ingests a small amount of this compound solution. What is the immediate protocol?

    • A: This is a medical emergency. Immediate action is required [3] [4]:
      • Seek Immediate Medical Attention: Call emergency services. Do not wait for symptoms to appear.
      • Inform Medical Personnel: Clearly state the substance involved (This compound/Nerium oleander) and, if possible, the estimated dose.
      • Bring Identification: Take a sample of the plant or compound to the hospital for identification.
      • Do Not Induce Vomiting unless instructed by a medical professional.

Key Takeaways for Researchers

  • The Toxicity is Inherent: GI distress is a direct result of this compound's primary mechanism of action (Na+/K+ ATPase inhibition) and its local irritant effects, making separation of efficacy from toxicity particularly challenging [2] [1].
  • Formulation is Key: Modern techniques like lipid-based carriers, prodrugs, and targeted delivery systems are the most promising avenues for mitigating GI toxicity by limiting local exposure and improving the pharmacokinetic profile [2].
  • Safety is Paramount: Given the narrow therapeutic window and potentially fatal cardiotoxicity, rigorous therapeutic drug monitoring and strict adherence to safety protocols are non-negotiable in any research involving this compound [2] [4].

References

Critical Safety Notice: Handling Oleandrin

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin has a very narrow therapeutic window, meaning the difference between an active dose and a toxic or fatal dose is small [1] [2]. The tables below include known toxicological parameters. Extreme caution is required for all in vivo work.

  • Toxic Blood Concentration: ~1-2 ng/mL [1] [2].
  • Fatal Blood Concentration: ~20 ng/mL [1] [2].
  • Lethal Dose: Ingestion of 5-15 leaves of Nerium oleander can be fatal for adults; a single leaf can be lethal for a child [1] [2].

This compound Pharmacokinetic & Physicochemical Data

The following tables summarize key data relevant for designing in vivo studies.

Table 1: Basic Physicochemical Properties of this compound

Property Description / Value
IUPAC Name 16-(acetyloxy)-3-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide [1] [2]
Molecular Formula C₃₂H₄₈O₉ [1] [2]
Molecular Weight 576.727 Da [1] [2]
Solubility Lipid-soluble; insoluble in water; soluble in methanol, ethanol, and chloroform [1] [2]
Melting Point 250 °C [1] [2]

Table 2: Reported Pharmacokinetic Parameters and Toxicological Data

Parameter Findings / Value Notes / Context
Bioavailability 7.0% (in rats, oral administration) [3] [4] Indicates low oral absorption.
Half-life ~2.3 hours (as reported in a review) [5] Requires further validation.
Distribution Rapidly absorbed; crosses the blood-brain barrier [5] [6] Suggests potential for CNS activity and toxicity.
Metabolism Metabolized in the liver and intestine to oleandrigenin (aglycone) [5] [1]
Excretion Feces (~66%), Urine (~8%) [5] Major route is fecal.
Enterohepatic Circulation Inferred to be likely [1] [2] May prolong exposure and half-life.
Toxic Blood Conc. 1 - 2 ng/mL [1] [2] Critical safety threshold.
Fatal Blood Conc. ~20 ng/mL [1] [2] Critical safety threshold.

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges.

FAQ 1: What are the primary mechanisms of this compound's anti-cancer activity we should consider for in vivo models? this compound exerts anti-cancer effects through multiple pathways, and your model selection should account for this. The primary mechanisms are summarized in the diagram below.

G cluster_pathways Key Pathways Modulated cluster_cellular Cellular Outcomes This compound This compound NFkB Inhibition of NF-κB This compound->NFkB PI3K Inhibition of PI3K/Akt This compound->PI3K MAPK Modulation of MAPK/ERK This compound->MAPK DNA Damage Response DNA Damage Response This compound->DNA Damage Response Apoptosis Apoptosis NFkB->Apoptosis PI3K->Apoptosis Reduced Cell Viability Reduced Cell Viability PI3K->Reduced Cell Viability Inhibition of Invasion/Metastasis Inhibition of Invasion/Metastasis MAPK->Inhibition of Invasion/Metastasis Apoptosis->Reduced Cell Viability Cell Cycle Arrest\n(G0/G1 phase) Cell Cycle Arrest (G0/G1 phase) Cell Cycle Arrest\n(G0/G1 phase)->Reduced Cell Viability DNA Damage Response->Apoptosis

FAQ 2: Our oral administration of this compound shows low efficacy. What could be the issue? The most likely cause is the low oral bioavailability (7.0%) confirmed in rats [3] [4]. Consider these troubleshooting steps:

  • Verify Formulation: this compound is lipid-soluble [1] [2]. Ensure it is properly solubilized (e.g., in a vehicle containing ethanol, cremophor, or other acceptable solvents for your model) to maximize absorption.
  • Consider Administration Route: If oral delivery is not essential, explore other routes. Intravenous administration bypasses absorption issues. Note that this compound is also rapidly absorbed through the oral mucosa [5].
  • Monitor for Enterohepatic Circulation: Be aware that this compound is suspected to undergo enterohepatic circulation [1] [2]. This re-circulation can lead to secondary plasma concentration peaks and complicate the interpretation of PK/PD data.

FAQ 3: How can we accurately measure this compound concentration in plasma or tissues? Due to the low (ng/mL) toxic concentrations, highly sensitive methods are required. The gold standard is Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [3] [4].

  • Recommended Protocol: A published UPLC-MS/MS method for rat plasma can be adapted [3].
    • Sample Prep: Use liquid-liquid extraction (e.g., with methylene chloride or ethyl acetate) for plasma sample cleanup.
    • Chromatography: A UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) with a gradient elution of acetonitrile and water (with 0.1% formic acid) is effective.
    • MS Detection: Use ESI positive ion mode and Multiple Reaction Monitoring (MRM). The transition for this compound is m/z 577 → 145 [3]. The internal standard Ouabain has been used in other methods [1].

FAQ 4: What are the critical toxicity symptoms we must monitor in our animal models? this compound poisoning presents typical symptoms of cardiac glycoside toxicity. You should establish rigorous monitoring protocols for:

  • Cardiac Symptoms: Bradycardia (slow heart rate), arrhythmias, and atrioventricular block are primary concerns and can be fatal [1] [2] [3].
  • Neurological Symptoms: Weakness, confusion, and seizures [1] [2].
  • Gastrointestinal Symptoms: Nausea, vomiting, abdominal pain, and bloody diarrhea are common early signs [2] [3].

Experimental Workflow for In Vivo Dose Optimization

The following diagram outlines a logical workflow for establishing a safe and effective dosing regimen, integrating the FAQs above.

G Start Start: Define Study Objective Step1 1. Pre-Study In-Vitro Work - Confirm mechanism/target in relevant cell lines - Establish IC₅₀ values Start->Step1 Step2 2. PK/PD Study Design - Choose administration route (consider low oral bioavailability) - Formulate this compound appropriately Step1->Step2 Informs dosing Step3 3. Analytical Method Validation - Establish sensitive LC-MS/MS method for plasma/tissues - Validate using known toxic (1-2 ng/mL) and fatal (~20 ng/mL) concentrations as guides Step2->Step3 Step4 4. Pilot In Vivo Study - Test a wide dose range - Intensive monitoring for cardiac, neurological, and GI toxicity - Frequent blood sampling for PK analysis Step3->Step4 Step5 5. Data Analysis & Model Refinement - Calculate PK parameters (AUC, Cmax, t½, bioavailability) - Relate exposure (PK) to effect/toxicity (PD) - Refine dose and schedule Step4->Step5 Feedback loop Step5->Step2 Refine design

References

oleandrin blood concentration monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin Monitoring Data

The table below summarizes key quantitative data for this compound, which is crucial for interpreting experimental results and assessing toxicity.

Parameter Value / Range Context & Notes
Toxic Blood Concentration 1 - 2 ng/mL [1] [2] Estimated range for onset of toxic effects in humans.
Fatal Blood Concentration ~20 ng/mL [1] [2] Approximate concentration associated with fatal outcomes.
Bioavailability (Oral) 7.0% (in rats) [3] Indicates low and variable oral absorption.
Elimination Half-Life 5 - 22 hours [4] Suggests potential for toxin accumulation.
Analytical Method (UPLC-MS/MS) LLOQ: 0.5 ng/mL [3] Lower Limit of Quantification; demonstrates high sensitivity required for detection.

Protocol: UPLC-MS/MS for this compound in Plasma

This detailed protocol is adapted from a pharmacokinetic study in rats and can serve as a reference method [3].

Sample Preparation (Extraction)
  • Protein Precipitation: Add 300 µL of acetonitrile to a 100 µL aliquot of plasma.
  • Internal Standard: Spike with an appropriate IS (e.g., curdione was used in the study).
  • Mixing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 14,000-16,000 × g) for 10 minutes to pellet precipitated proteins.
  • Collection: Carefully collect the clear supernatant for injection into the UPLC-MS/MS system.
Instrumental Analysis (UPLC-MS/MS Conditions)
  • Chromatography:
    • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
    • Temperature: 40 °C
    • Mobile Phase: Acetonitrile (A) and Water containing 0.1% Formic Acid (B)
    • Gradient Elution:
      • 0 - 0.2 min: 10% A
      • 0.2 - 1.0 min: 10% A → 70% A
      • 1.0 - 2.5 min: 70% A → 90% A
      • 2.5 - 2.8 min: 90% A → 10% A
      • 2.8 - 4.0 min: 10% A (re-equilibration)
    • Flow Rate: 0.4 mL/min
    • Total Run Time: 4.0 minutes per sample
  • Mass Spectrometry (MS) Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions (m/z):
      • This compound: 577 → 145
      • Adynerin (a common related compound): 534 → 113
      • Internal Standard: As defined by your chosen compound (e.g., 237 → 135 in the study)
Data Analysis
  • Generate a calibration curve by analyzing spiked plasma samples with known concentrations of this compound (e.g., 0.5 to 1000 ng/mL).
  • Use the peak area ratio of this compound to the internal standard for quantification.

Analytical Workflow Visualization

The following diagram outlines the logical sequence of the UPLC-MS/MS method for this compound quantification:

start Plasma Sample (100 µL) step1 Protein Precipitation with Acetonitrile (300 µL) start->step1 step2 Vortex & Centrifuge step1->step2 step3 Collect Supernatant step2->step3 step4 UPLC Separation (C18 Column, Gradient Elution) step3->step4 step5 MS/MS Detection (ESI+, MRM: m/z 577→145) step4->step5 step6 Data Analysis & Quantification step5->step6

Frequently Asked Questions

Q1: Why is UPLC-MS/MS the preferred method for this compound monitoring? UPLC-MS/MS offers the high sensitivity and specificity required to detect this compound at the low nanogram-per-milliliter levels present in biological samples. Its specificity in distinguishing this compound from metabolites and other matrix components is superior to immunoassays, which can be prone to cross-reactivity [3].

Q2: What are the critical pharmacokinetic factors that impact blood concentration? this compound has low oral bioavailability, is highly lipophilic (leading to wide tissue distribution), and has a variable and relatively long elimination half-life (5-22 hours). This combination means concentrations can build up over multiple doses, and the toxic effects can be prolonged [4].

Q3: My method's sensitivity is insufficient. How can I improve the Lower Limit of Quantification (LLOQ)?

  • Optimize Sample Cleanup: Consider using more specific extraction techniques like Solid-Phase Extraction (SPE) instead of protein precipitation to reduce matrix effects.
  • Tune MS Parameters: Carefully optimize cone voltage and collision energy for the MRM transition to maximize the signal-to-noise ratio for the target ions.
  • Increase Sample Concentration: If sample volume allows, reconstitute the final extract in a smaller volume of solvent.

Q4: We see cross-reactivity in our assay. How can we confirm it's specific for this compound? Cross-reactivity is a known challenge. To ensure specificity, use the UPLC step to chromatographically separate this compound from its analogues (like adynerin) and metabolites. Confirm the identity by matching the retention time and the specific MRM transition of the analyte to a pure reference standard [3].

References

Mechanisms of Action & Potential for Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin is a lipid-soluble cardiac glycoside primarily known for inhibiting the Na+/K+-ATPase (NKA) pump [1] [2] [3]. This primary action triggers a cascade of intracellular events, which forms the basis for its interactions with other compounds.

The table below summarizes the key mechanistic pathways through which this compound acts.

Mechanism of Action Biological Consequence Potential for Interaction
NKA Pump Inhibition [1] [3] Increased intracellular Ca²⁺; Altered Na⁺/K⁺ gradients; Activation of downstream signaling. High. Synergy with other Ca²⁺-modulating or cardiotoxic drugs.
Immunogenic Cell Death (ICD) Induction [1] Exposure of CALR; Release of HMGB1, ATP, HSP70/90; Activation of dendritic and T-cells. High. Potential to enhance efficacy of immunotherapies.
ER Stress Induction (PERK/eIF2α/ATF4/CHOP pathway) [1] Caspase-independent cell death; Amplification of ICD. Moderate. May interact with other ER stress-inducing agents.
NF-κB Pathway Suppression [4] Reduction of pro-inflammatory cytokines; Anti-inflammatory effects. Moderate. May combine with other anti-inflammatory agents.
Immune Cell Activation [4] Direct activation of NK cells and monocytes; Increased CD69/CD25 expression. High. Could modulate responses to immune challenges.

This mechanism is visualized in the following pathway diagram.

G This compound This compound NKA_Pump Na+/K+-ATPase Pump This compound->NKA_Pump Inhibits NFkB_Inhibition Suppression of NF-κB Pathway This compound->NFkB_Inhibition Direct Effect Direct_Immune_Act Direct Immune Cell Activation (NK Cells, Monocytes) This compound->Direct_Immune_Act Direct Effect Intracellular_Ca2 Increased Intracellular Ca²⁺ NKA_Pump->Intracellular_Ca2 ER_Stress Endoplasmic Reticulum (ER) Stress Intracellular_Ca2->ER_Stress PERK_Pathway PERK/eIF2α/ATF4/CHOP Pathway ER_Stress->PERK_Pathway ICD Immunogenic Cell Death (ICD) PERK_Pathway->ICD DAMP_Release Release of DAMPs (CRT, HMGB1, ATP, HSPs) ICD->DAMP_Release Immune_Activation Dendritic Cell Maturation & T-cell Activation DAMP_Release->Immune_Activation AntiInflammatory Reduced Cytokine Production (Anti-inflammatory Effect) NFkB_Inhibition->AntiInflammatory

Documented Compound Interactions & Experimental Data

The following table summarizes specific compound interactions with this compound that have been investigated in preclinical studies.

Combined Compound / Condition Experimental Model Observed Interaction & Key Findings Reference
Immune Checkpoint Inhibitors (e.g., anti-PD-L1) Murine breast cancer (EMT6) model Synergistic; this compound-induced ICD enhanced tumor infiltration of lymphocytes, suggesting improved efficacy of immunotherapy. [1]
Viral Mimetic (Poly I:C) Human Peripheral Blood Mononuclear Cells (PBMCs) Enhanced Immune Activation; PBI-05204 (this compound-containing extract) and this compound enhanced Poly I:C-induced activation of NK cells and monocytes. [4]
Calcium Homeostasis Disruptors S. cerevisiae (Yeast) knockout strains Altered Toxicity; Strains defective in calcium pumping to vacuole (pmc1Δ, pmr1Δ) were more sensitive. Mutants with defective calcium influx (cch1Δ, mid1Δ) were more resistant. [3]
Manganese (Mn²⁺) S. cerevisiae (Yeast) knockout strains Toxicity Modulation; this compound exposure induced Mn²⁺ accumulation via Smf1 transporter. smf1Δ mutants (defective in Mn²⁺ uptake) were more resistant to this compound. [3]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for two critical assays.

Protocol 1: In Vitro Co-culture Assay to Measure ICD and Immune Cell Activation

This protocol is used to assess whether this compound treatment makes cancer cells more recognizable to the immune system [1].

G Start 1. Treat Cancer Cells A Human breast cancer cells (MDA-MB-231, MCF7) Treat with this compound (15-25 nM for 24h) Start->A B 2. Confirm ICD Markers A->B C Immunofluorescence for Surface Calreticulin (CRT) B->C D ELISA for released HMGB1 and ATP B->D E 3. Co-culture with Immune Cells C->E D->E F Co-culture treated cancer cells with human dendritic cells (DCs) for 48 hours E->F G 4. Assess Immune Activation F->G H Measure DC maturation markers (e.g., CD83, CD86) via flow cytometry. OR Culture supernatant analyzed for cytokines (IL-2, IFN-γ) via ELISA. G->H End Data on Immune Activation H->End

Protocol 2: Cytotoxicity Screening in Genetically Modified Yeast

This method uses yeast as a simple model to identify genes and metal ions that influence this compound's toxicity [3].

  • Strain Selection: Use the BY4741 wild-type S. cerevisiae strain and its isogenic knockout mutants (e.g., pmc1Δ, pmr1Δ, cch1Δ, smf1Δ).
  • This compound Preparation: Prepare a stock solution in DMSO. Add to synthetic complete medium to achieve a final concentration near the IC₅₀ (e.g., ~100 ng/mL or 0.16 µM). Include a vehicle control.
  • Growth Assay: Inoculate liquid media containing this compound with a standardized culture of each yeast strain.
  • Incubation and Measurement: Incubate cultures at 30°C with shaking for 16-24 hours. Monitor cell density by measuring the optical density at 600 nm (OD₆₀₀).
  • Analysis: Calculate the percentage of growth inhibition for each mutant compared to its growth in the control medium. Compare the sensitivity of knockout mutants to the wild-type strain to identify genes that confer resistance or hypersensitivity.

Critical Safety & Toxicity Considerations

  • Cardiotoxicity: this compound has a narrow therapeutic window. Its primary mechanism (NKA inhibition) is responsible for both its desired and toxic effects, which can include severe cardiac arrhythmias [5] [2].
  • Lethal Dosage: Ingestion of even a small amount of oleander plant material can be fatal. For humans, consuming 5-15 leaves (or ~3g of dried leaves) can be lethal for adults, and one leaf can be fatal for a child [2] [6].
  • Handling in the Lab: Adhere to strict safety protocols when handling this compound powder or solutions. Use appropriate personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.

Future Research Directions

  • Clinical Trials: While preclinical data is promising, more clinical trials are needed to confirm the safety and efficacy of this compound, especially in combination with other agents like immunotherapy in humans [7] [2].
  • Formulation Development: Research is focused on developing novel formulations (e.g., nanoparticles, prodrugs) to improve this compound's water solubility, alter its pharmacokinetics, and reduce its systemic toxicity [2].

References

Oleandrin vs. Digoxin: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Oleandrin Digoxin
Source Nerium oleander plant [1] Digitalis plant (Foxglove) [2]
Primary Clinical Use Investigational compound; not clinically approved for heart conditions [1] [3] Approved for heart failure and atrial fibrillation [2]
Mechanism of Action Inhibits Na+/K+-ATPase pump, induces immunogenic cell death (ICD), ER stress via PERK/eIF2α/ATF4/CHOP pathway, inhibits STAT-3 signaling [4] [3] Inhibits Na+/K+-ATPase pump, increases myocardial contraction, stimulates parasympathetic nervous system [2]
Anticancer Potency (In Vitro) Nanomolar range (e.g., IC₅₀ of 35 nM in endothelial cells, 72 nM in MDA-MB-231 cells) [3] Data not available in search results for direct comparison
Therapeutic Index Narrow; estimated fatal blood concentration ~20 ng/mL [1] Narrow; increased mortality associated with serum levels >1.2 ng/mL [5]
Key Research Findings Triggers immunogenic cell death, inhibits cancer cell invasion, active clinical trials for oleander extracts (e.g., PBI-05204) [4] [1] [3] Retrospective analyses link it to prolonged survival in some cancers when combined with standard chemotherapy [4]

Detailed Experimental Data and Protocols

The following experiments provide the quantitative basis for the comparisons above, particularly regarding anticancer activity.

Experiment 1: Induction of Immunogenic Cell Death (ICD) by this compound
  • Objective: To investigate whether this compound induces ICD in breast cancer cells, which can enhance anti-tumor immune responses [4].
  • Methods:
    • Human and mouse breast cancer cell lines were treated with this compound.
    • Key markers of ICD were measured, including:
      • Surface exposure of Calreticulin (CRT): Detected by immunofluorescence staining using an anti-CRT antibody and a fluorescent secondary antibody [4].
      • Release of HMGB1 and ATP: Quantified from the cell culture supernatant using ELISA kits [4].
    • The role of ER stress was investigated using pharmacological inhibitors and genetic inhibition of the PERK protein.
  • Key Findings: this compound treatment triggered CRT exposure and HMGB1/ATP release. This effect was mediated through the PERK/eIF2α/ATF4/CHOP pathway of ER stress. Dendritic cells co-cultured with this compound-treated cancer cells showed enhanced activation, subsequently boosting CD8+ T cell cytotoxicity [4].

This signaling pathway can be visualized as follows:

Experiment 2: Anti-invasion Effects on Metastatic Breast Cancer Cells
  • Objective: To compare the anticancer effects of this compound and its derivative, odoroside A, in highly metastatic and radiotherapy-resistant breast cancer cells [3].
  • Methods:
    • Cell Viability (MTT) Assay: MDA-MB-231 breast cancer cells and radiotherapy-resistant variants were treated with increasing nanomolar concentrations of this compound and odoroside A to determine the half-maximal inhibitory concentration (IC₅₀) [3].
    • Colony Formation Assay: Cells were treated with sub-IC₅₀ doses of the compounds to assess their long-term ability to form colonies [3].
    • Matrigel Invasion Assay: The invasive capability of treated cells through a synthetic extracellular matrix was measured [3].
    • Western Blotting: Used to analyze the levels of proteins like phospho-STAT-3, OCT3/4, and β-catenin after treatment [3].
  • Key Findings: Both this compound and odoroside A reduced cell viability, colony formation, and invasion at nanomolar concentrations. This compound was more potent, with a lower IC₅₀. The anti-invasion effect was linked to the suppression of the STAT-3 signaling pathway [3].

Insights for Researchers

  • Analytical Interference: this compound cross-reacts with many commercial digoxin immunoassays, which can be a critical point for laboratory professionals and toxicologists. This interference can be bidirectional (falsely elevate or lower digoxin readings) depending on the assay and concentration, complicating the diagnosis of oleander poisoning [6].
  • Different Developmental Stages: While digoxin is a well-established, approved cardiac drug, this compound is primarily an investigational compound in the oncology space. Their "potency" is therefore context-dependent—digoxin for cardiac effects and this compound for anticancer effects.

The available data is robust for this compound's anticancer mechanisms but lacks direct, side-by-side laboratory comparisons of their potency across a range of biological assays.

References

Oleandrin vs. Ouabain: A Scientific Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Oleandrin Ouabain
Source Nerium oleander (all parts, highest in leaves) [1] [2] Acokanthera schimperi and Strophanthus gratus [3] [4]

| Chemical Structure | Aglycone: Oleandrigenin Sugar: Dideoxy-3-O-methyl-L-arabinose (L-oleandrose) [1] [5] | Aglycone: Ouabagenin Sugar: L-rhamnose [3] [4] | | Molecular Formula & Weight | C₃₂H₄₈O₉ / 576.72 g·mol⁻¹ [5] | C₂₉H₄₄O₁₂ / 584.66 g·mol⁻¹ [3] | | Primary Mechanism | Inhibition of Na⁺/K⁺-ATPase [1] [5] | Inhibition of Na⁺/K⁺-ATPase [3] [4] | | Binding Affinity | Information not specified in search results | Higher affinity for α3 and α2 isoforms over α1 isoform of Na⁺/K⁺-ATPase [6] | | Pharmacokinetics | High lipid-solubility; well-absorbed from GI tract; slow clearance; half-life ~2 hours (oral); excreted in feces and urine [5] [2] | Low oral bioavailability; poor absorption from alimentary tract; onset of action 2-10 min (IV); excreted largely unchanged by kidneys [4] | | Toxic Blood Concentration (Human) | 1-2 ng/mL (toxic); ~20 ng/mL (fatal) [2] | Information not specified in search results | | Research & Clinical Status | Pre-clinical and Phase I/II trials for cancer (as part of PBI-05204/Anvirzel) [1] [2] [7] | Not an approved drug in the USA; used experimentally to inhibit Na⁺/K⁺-ATPase [3] | | Key Research Applications | Investigation of anticancer [1], antiviral [2], and neuroprotective properties [7] | Experimental model for mania (neuroscience) [6], tool for selective neuronal ablation [6], study of hypertension and endogenous Na⁺/K⁺-ATPase inhibitors [8] [4] |

Shared Mechanism of Action

This compound and ouabain both exert their primary effect by binding to and inhibiting the sodium-potassium pump (Na⁺/K⁺-ATPase) on the extracellular surface of cell membranes [1] [4] [6]. This shared mechanism triggers a consistent downstream cascade of cellular events, which can be summarized in the following pathway:

mechanism Start This compound/Ouabain Target Binds to Na+/K+-ATPase (Pump) Start->Target Inhibit Inhibits Pump Activity Target->Inhibit Na_up ↑ Intracellular Na+ Inhibit->Na_up NCX Reduced Na+ Gradient Na_up->NCX Ca_up ↓ NCX Activity ↑ Intracellular Ca2+ NCX->Ca_up Effects Downstream Effects Ca_up->Effects Sub1 • Altered Membrane Potential • Altered Neuronal Excitability Effects->Sub1 Sub2 • Increased Muscle Contractility • Activation of Signaling Cascades Effects->Sub2 Sub3 • Apoptosis Induction • Neurotoxicity at high doses Effects->Sub3

Comparative Experimental Data

A 2020 pre-clinical study directly compared the cardiotoxic effects of low, repeated doses of these cardenolides in a rat model, providing valuable experimental data on their relative toxicity profiles [9].

Objective: To evaluate and compare the chronic effects of digoxin, ouabain, and this compound on heart physiology and tissue [9].

Protocol:

  • Subjects: 28 Wistar rats distributed into four groups (n=7).
  • Treatment: Control group received NaCl 0.9%. Treated groups received 50 μg/kg of digoxin (DIG), ouabain (OUA), or this compound (OLE) every 24 hours for 21 days.
  • Measurements:
    • Serial electrocardiograms (ECGs).
    • Serum levels of cardiac and toxicity markers: Creatinine Kinase (CK), CK-MB, Troponin I (cTnI), Lactate Dehydrogenase (LDH), and calcium.
    • Heart tissue analysis: Histology, scanning electron microscopy (SEM), and Western blot for BNP and Na+/K+-ATPase isoforms.

Key Findings Summary:

Parameter This compound (OLE) Ouabain (OUA) Digoxin (DIG)
Serum LDH Significantly Increased [9] No significant change No significant change
Histology Degenerative changes & moderate focal necrosis [9] Degenerative changes [9] Degenerative changes [9]
SEM (Cardiac Fibers) Rupture and shortening [9] Information not specified Information not specified
BNP Protein Levels Higher [9] Higher [9] Lower
Na+/K+ Pump α2 Higher [9] Higher [9] Lower

Key Takeaways for Researchers

  • Choose based on research application: Use ouabain for neuroscience models related to mania, neurotransmission, or as a well-characterized experimental tool for Na⁺/K⁺-ATPase inhibition [6]. Investigate this compound for its potential in oncology (inducing apoptosis, sensitizing cancer cells) or virology (activity against enveloped viruses) [1] [2].
  • Account for pharmacokinetics in experimental design: Ouabain's low oral bioavailability makes it suitable for intravenous administration in studies [4]. This compound's high lipid-solubility and good gastrointestinal absorption are relevant for oral dosing studies but also contribute to its tissue distribution and toxicity profile [5] [2].
  • Prioritize safety due to narrow therapeutic windows: Both compounds are highly toxic. This compound's documented fatal blood concentration is as low as ~20 ng/mL [2]. Adhere to strict safety protocols.

References

Oleandrin vs. Other Cardiac Glycosides: Antiviral Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key antiviral characteristics and experimental findings for oleandrin and other well-studied cardiac glycosides.

Compound Reported Antiviral Spectrum (Enveloped Viruses) Post-Entry / Therapeutic Antiviral Efficacy Key Proposed Antiviral Mechanisms

| This compound | Broad-spectrum: SARS-CoV-2, HIV-1, HTLV-1, HSV-1/2, CMV, Influenza, Ebola, Marburg, Chikungunya [1] [2] [3] | Yes. Treatment post-infection reduces viral titers and progeny infectivity [1] [2]. | 1. Inhibits NF-κB signaling [3]. 2. Reduces viral envelope protein levels (e.g., gp120 in HIV-1) [1]. 3. Enhances innate immune activation (NK cells, IFN-γ) [3]. | | Digoxin & Ouabain | Narrower spectrum: SARS-CoV-2, CMV, HSV, CHIKV, RSV [4] [5] | Mixed. Ouabain showed post-entry inhibition of SARS-CoV-2; Digoxin was less effective [5]. | 1. Suppresses HIV-1 replication via altered RNA processing [1]. 2. Inhibits RIG-I ATPase, reducing IFN-β production [4]. |

A central mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which can influence various downstream signaling pathways. This compound has been demonstrated to modulate key pathways involved in viral replication and the immune response, as illustrated below.

G cluster_path1 Mechanism 1: Immuno-Modulation cluster_path2 Mechanism 2: Direct Antiviral cluster_path3 Mechanism 3: Immune Enhancement This compound This compound NKA Na+/K+-ATPase (NKA) This compound->NKA Inhibits InnateImmuneAct Innate Immune Activation (NK cells, Monocytes) This compound->InnateImmuneAct Directly Activates NFkB_Inactive NF-κB (Inactive) NKA->NFkB_Inactive Downstream Signaling ViralEnvelopeProt Viral Envelope Protein Expression (e.g., gp120) NKA->ViralEnvelopeProt Alters NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Prevents Activation ProInflammatoryCytokines Pro-inflammatory Cytokine Production NFkB_Active->ProInflammatoryCytokines ProgenyInfectivity Progeny Virus Infectivity ViralEnvelopeProt->ProgenyInfectivity Reduces IFN_gamma IFN-γ Production InnateImmuneAct->IFN_gamma

Experimental Data and Methodologies

The quantitative data supporting this compound's efficacy, particularly against SARS-CoV-2, comes from well-established in vitro models.

Key Findings on this compound against SARS-CoV-2
  • Prophylactic Treatment: In Vero cells, administration of this compound at 0.05 µg/ml before infection resulted in an 800-fold reduction in infectious virus production. A concentration of 0.1 µg/ml led to a >3000-fold reduction [2].
  • Therapeutic Treatment: When administered up to 24 hours post-infection, this compound (0.05-0.1 µg/ml) reduced viral titers by 78 to over 100-fold at 48 hours post-infection [2].
  • EC₅₀: The half-maximal effective concentration was determined to be 7.07 ng/ml at 48 hours post-infection, indicating high potency [2].
Standard Experimental Workflow

The methodology for evaluating antiviral activity typically follows a sequence of steps to determine the compound's effectiveness and mechanism, as visualized below.

G Start Cell Culture Preparation (e.g., Vero cells, PBMCs) Step1 Compound Treatment (Prophylactic/Entry/Therapeutic) Start->Step1 Step2 Virus Infection (e.g., SARS-CoV-2, HIV-1) Step1->Step2 Step3 Incubation & Sample Collection (24h, 48h post-infection) Step2->Step3 Assay1 Plaque Assay or TCID₅₀ Step3->Assay1 Assay2 qRT-PCR Step3->Assay2 Assay3 Flow Cytometry (Immune markers) Step3->Assay3 Assay4 Cell Viability Assay (e.g., PrestoBlue) Step3->Assay4 Analysis Data Analysis (IC₅₀, CC₅₀, Selective Index) Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

Research Considerations and Conclusion

For researchers considering this field, several critical factors should be noted:

  • Therapeutic Index: this compound has a narrow therapeutic window, with a toxic blood concentration estimated to be as low as 1-2 ng/ml and a fatal concentration around 20 ng/ml [6]. This is a primary challenge for clinical translation.
  • Immune Modulation: Beyond direct antiviral effects, this compound and the extract PBI-05204 directly activate innate immune cells (NK cells, monocytes) and enhance the production of IFN-γ, especially under viral mimetic challenge. This suggests a role in modulating the host response to infection [3].
  • Comparative Efficacy: While digoxin and ouabain are effective against SARS-CoV-2 in vitro (IC₅₀ of 0.043 μM and 0.024 μM, respectively [5]), this compound's distinct ability to reduce progeny virus infectivity by altering envelope proteins represents a significant functional difference [1].

References

Oleandrin vs. Other Senolytics: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Primary Class Reported Senolytic Potency Key Proposed Mechanism(s) of Senolytic Action Noted Advantages Noted Challenges & Toxicity
  • More potent than ouabain [1] [4] [2]. | - Inhibits Na+/K+ ATPase [3] [2].
  • Activates senolytic pathway involving NOXA [2]. | - High potency and specificity for senescent cells in tested models [1] [4].
  • Potential for localized administration (e.g., for osteoarthritis) [1]. | - Cardiotoxicity is a major concern [1] [3].
  • Narrow therapeutic window [3] [5]. | | Ouabain [1] [2] | Cardiac Glycoside | Potent, but less so than oleandrin [1] [4]. | Inhibits Na+/K+ ATPase [2]. | Well-studied cardiac glycoside [2]. | Known to have relatively high toxicity [1]. | | Dasatinib + Quercetin (D+Q) [6] [4] [2] | Kinase Inhibitor + Flavonoid | Efficacy demonstrated in clinical trials for diabetic kidney disease [4] [2]. | - Dasatinib: targets tyrosine kinases/signaling pathways.
  • Quercetin: targets serpins, PI3K, and other pathways [6]. | One of the few combinations tested in humans [4] [2]. | Cell-type specific action; often used in combination to target a wider range of cells [6] [4]. | | Navitoclax (ABT-263) [6] [2] | Bcl-2 Family Protein Inhibitor | Potent senolytic activity [6] [2]. | Inhibits anti-apoptotic proteins Bcl-2, Bcl-w, and Bcl-xL [6]. | Targets a key survival mechanism in senescent cells [6]. | Can be toxic to non-senescent cells (e.g., platelets) [6]. | | Ginkgetin & Periplocin [1] [4] [2] | Natural Products (Flavonoid, Cardiac Glycoside) | Show senolytic activity in human cell models [1] [2]. | Not fully elucidated in the context of senescence (as of the 2023 study) [1] [2]. | Identified alongside this compound via the same AI screen [1]. | Require further investigation to understand potency and mechanisms [1]. |

Key Experimental Data and Protocols

The data in the table above stems from a specific research workflow and experimental validation.

AI-Driven Discovery Workflow

Start Start: Assemble Training Data A 58 known senolytics (positives) Start->A B 2,465 compounds with no senolytic effect (negatives) Start->B C Train Machine Learning (AI) Model A->C B->C D Screen Library of 4,340 Compounds C->D E AI Predicts 21 High-Priority Hits D->E F Experimental Validation in Human Cell Lines E->F G Confirmed Senolytics: Ginkgetin, Periplocin, this compound F->G

Key Validation Experiments
  • Senescence Induction: Researchers used at least two different models:
    • Oncogene-Induced Senescence (OIS): This model triggers senescence by activating an oncogenic pathway within the cells, mimicking a key tumor suppression mechanism.
    • Therapy-Induced Senescence (TIS) with Etoposide: This model uses a chemotherapeutic drug (etoposide) to cause DNA damage and induce senescence in human cancerous cell lines [2].
  • Cell Viability Assay: This is the primary test for senolytic activity. After treating the senescent cultures with a candidate compound, researchers measure the number of remaining viable cells. A true senolytic will significantly reduce the viability of senescent cells while having minimal effect on normal, non-senescent cells under the same conditions [1] [2].
  • Potency and Specificity Confirmation: For the most promising candidate, this compound, further tests were conducted. These included:
    • Dose-response curves to determine its potency (IC50 values).
    • Comparison against other cardiac glycosides (e.g., ouabain).
    • Investigation of its canonical target (Na+/K+ ATPase) and its downstream senolytic effector (NOXA), confirming its mechanism and higher efficacy [2].

Proposed Senolytic Mechanism of this compound

As a cardiac glycoside, this compound's senolytic action is primarily linked to its inhibition of the Na+/K+ ATPase pump on the cell membrane, triggering a specific chain of events that leads to apoptosis in senescent cells [3] [2].

This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase  Inhibits Intracellular_Signals Altered Intracellular Ion Signaling NaK_ATPase->Intracellular_Signals NOXA_Activation Upregulation of NOXA Protein Intracellular_Signals->NOXA_Activation Apoptosis Induction of Apoptosis (Programmed Cell Death) NOXA_Activation->Apoptosis

Key Insights for Researchers

  • Discovery Efficiency: The AI screening approach reduced the number of candidates for experimental testing by 200-fold, demonstrating a highly efficient method for early-stage drug discovery and repurposing [4] [2].
  • Toxicity Consideration: While this compound shows promising senolytic potency, its narrow therapeutic window and cardiotoxicity are significant hurdles [1] [3]. The researchers suggest that localized administration (e.g., direct application to osteoarthritic joints) could be a strategy to mitigate systemic risks [1].
  • Cell-Type Specificity: A common challenge in the senolytic field is that compounds often work only on specific cell types. This compound's activity was confirmed in multiple senescence models, but its spectrum of action across all human cell types requires further investigation [6] [4].

References

Comprehensive Comparative Analysis: Oleandrin vs. Digitalis Toxicity Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Cardiac glycosides represent a class of naturally occurring compounds with significant pharmacological potential and substantial toxicological concerns. Oleandrin (from Nerium oleander) and digitalis compounds (primarily digoxin from Digitalis species) share a common mechanism of action but display important differences in their chemical structures and physicochemical properties that influence their toxicity profiles. Both compounds contain the characteristic cardiac glycoside structure consisting of a steroid nucleus, lactone ring, and sugar moiety, but differ in their specific functional groups and substitution patterns. These structural variations contribute to differences in lipid solubility, bioavailability, and tissue distribution that ultimately affect their relative toxicity and clinical manifestations.

The following table summarizes the key chemical properties of this compound compared to digoxin (the most clinically used digitalis glycoside):

Table 1: Comparative Chemical Properties of this compound and Digoxin

Property This compound Digoxin
Natural Source Nerium oleander (all plant parts) Digitalis lanata (foxglove plant)
Chemical Classification Cardenolide Cardenolide
Molecular Weight 576.727 Da [1] 780.94 Da
Lipid Solubility High [1] Moderate
Water Solubility Insoluble in water [1] Sparingly soluble
Lactone Ring Substituents Acetoxy group at C-16 [1] Hydroxy groups at C-12 and C-14
Sugar Moieties Oleandrose Digitoxose
Heat Stability Stable (even in burned plant material) [1] Degrades at high temperatures

The high lipid solubility of this compound significantly influences its pharmacokinetic behavior, contributing to enhanced cellular membrane penetration and potentially greater tissue distribution compared to digoxin. This property may partly explain the observed differences in their toxicity patterns and the more extensive cellular damage associated with this compound in experimental models. Additionally, the heat stability of this compound means that toxicity can occur even from exposure to burned oleander plant material, an important consideration in cases of environmental exposure [1].

Mechanisms of Action and Pathophysiology

Primary Mechanism: Na+/K+-ATPase Inhibition

Both this compound and digitalis compounds exert their toxicological effects primarily through specific inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical transmembrane enzyme responsible for maintaining the electrochemical gradient across cell membranes. This enzyme inhibition occurs through reversible binding to the α-subunit of the pump, leading to a cascade of intracellular electrochemical changes. The following diagram illustrates the shared mechanistic pathway of cardiac glycoside toxicity:

CardiacGlycosideToxicity cluster_cardiac Cardiac Myocytes CG Cardiac Glycosides (this compound/Digoxin) NaK Inhibition of Na+/K+-ATPase CG->NaK Na Increased Intracellular Na+ NaK->Na Ca Increased Intracellular Ca2+ via Na+/Ca2+ Exchanger Na->Ca Effects Toxic Effects Ca->Effects Arrhythmias • Arrhythmias • Afterdepolarizations • Increased Automaticity Effects->Arrhythmias Inotropy • Increased Contractility (Positive Inotropic Effect) Effects->Inotropy Necrosis • Cellular Damage • Focal Necrosis Effects->Necrosis

Figure 1: Mechanism of cardiac glycoside toxicity through Na+/K+-ATPase inhibition

The inhibition of Na+/K+-ATPase leads to increased intracellular sodium concentrations, which subsequently affects the sodium-calcium exchanger (NCX) operation. This results in reduced calcium efflux (or increased influx) and ultimately elevated intracellular calcium levels in cardiac myocytes. The calcium overload state produces the characteristic toxic manifestations: increased automaticity, triggered arrhythmias, and at toxic concentrations, potentially profound cellular damage and necrosis. While both this compound and digoxin share this fundamental mechanism, research suggests they may exhibit different binding affinities to various α-isoforms of the Na+/K+-ATPase pump, potentially contributing to their distinct toxicity profiles [2].

Additional Molecular Effects

Beyond the primary mechanism described above, both compounds exhibit additional effects that contribute to their overall toxicity profile:

  • Vagomimetic Effects: Both this compound and digoxin increase cardiac vagal tone, which contributes to sinus bradycardia and prolonged AV nodal conduction. This effect forms the basis for their therapeutic use in rate control for atrial fibrillation but also contributes to the bradyarrhythmias observed in toxicity [3].

  • Sympatholytic Activity: At higher concentrations, both compounds reduce sympathetic outflow from the central nervous system, which may paradoxically coexist with increased automaticity in peripheral cardiac tissue [3].

  • Oxidative Stress Effects: Experimental evidence indicates that both this compound and digoxin affect reactive oxygen species (ROS) production and activate different antioxidant pathways. A comparative study in rats demonstrated that all cardiac glycosides tested affected ROS production but did not cause lipid peroxidation [2].

  • Enzyme Release: In experimental models, this compound uniquely caused increased lactate dehydrogenase (LDH) release, suggesting more substantial cellular membrane damage compared to digoxin at equivalent doses [2] [4].

Toxicokinetic Profiles

The toxicokinetic properties (absorption, distribution, metabolism, and excretion) of this compound and digitalis significantly influence their toxicity profiles, particularly in cases of overdose. The following table summarizes the key toxicokinetic parameters:

Table 2: Comparative Toxicokinetics of this compound and Digoxin

Parameter This compound Digoxin
Absorption Well-absorbed; all plant parts contain toxin [1] Good oral bioavailability (~80%) [5]
Distribution High lipid solubility; wide tissue distribution suspected [1] Large Vd (10 L/kg); 30% protein bound [5]
Metabolism Hepatic; undergoes enterohepatic circulation [1] Minimal hepatic metabolism [5]
Elimination Renal and fecal excretion suspected [1] Primarily renal (60%); t½ = 30-40 hours [5]
Toxic Blood Concentration 1-2 ng/ml (fatal: ~20 ng/ml) [1] >2 ng/ml (varies with individual susceptibility) [3]
Protein Binding Not well characterized 30% protein bound [5]

The high lipid solubility of this compound likely contributes to its enhanced tissue penetration and potentially broader distribution compared to digoxin. This property may explain the more extensive histopathological damage observed in animal studies with this compound. Additionally, this compound is suspected to undergo enterohepatic recirculation [1], which could prolong its elimination half-life and contribute to sustained toxicity. In contrast, digoxin elimination is predominantly renal, making patients with renal impairment particularly susceptible to chronic toxicity [3] [5].

Several factors can significantly influence the toxicokinetics of these compounds:

  • Drug Interactions: P-glycoprotein inhibitors (amiodarone, verapamil, quinidine, macrolide antibiotics, itraconazole, cyclosporine) can decrease digoxin clearance, potentially leading to toxic concentrations [3].
  • Electrolyte Imbalances: Hypokalemia, hypomagnesemia, and hypercalcemia potentiate the toxic effects of both compounds by enhancing Na+/K+-ATPase binding [3].
  • Individual Factors: Advanced age, renal impairment, and thyroid status can significantly affect individual susceptibility to toxicity with both compounds [3].

Experimental Toxicity Data

In Vivo Comparative Studies

A systematic comparative study published in Cardiovascular Toxicology in 2020 provides direct experimental evidence of the differential cardiotoxicity of this compound compared to other cardiac glycosides. This study administered equivalent doses (50 μg/kg for 21 days) of digoxin, ouabain, and this compound to Wistar rats and comprehensively evaluated cardiovascular parameters and tissue damage [2] [4]. The following table summarizes the key experimental findings:

Table 3: Comparative Experimental Toxicity in Rat Model (50 μg/kg for 21 days)

Parameter This compound Ouabain Digoxin Control
ECG Changes QT decrease, QRS shortening QT decrease, QRS shortening QT decrease, QRS shortening Normal
Arrhythmias None observed None observed None observed None
Serum cTnI No significant change No significant change No significant change Normal
Serum LDH Significantly increased No significant change No significant change Normal
Histopathology Moderate focal necrosis, degenerative changes Degenerative changes Degenerative changes Normal
Cardiac Fibers Rupture and shortening Minimal changes Minimal changes Normal
BNP Levels Significantly increased Significantly increased Baseline levels Normal
Na+/K+-ATPase α-2 Increased expression Increased expression Baseline levels Normal

This study demonstrated that while all three cardiac glycosides produced some cardiotoxic effects, This compound exhibited the most pronounced toxicity, causing significant LDH release, focal necrosis, and structural damage to cardiac fibers [2]. The increased expression of brain natriuretic peptide (BNP) and Na+/K+-ATPase α-2 subunit in the this compound and ouabain groups suggests a more substantial impact on cardiac stress pathways and electrolyte regulation compared to digoxin at equivalent doses.

Histopathological Findings

The histopathological differences between this compound and digitalis toxicity are noteworthy:

  • This compound Effects: Causes moderate focal necrosis of cardiomyocytes with visible rupture and shortening of cardiac fibers under scanning electron microscopy. Degenerative changes are more extensive than with digoxin at equivalent doses [2].
  • Digoxin Effects: Produces primarily degenerative changes without significant necrosis at therapeutic levels. Myocardial lesions typically occur only with toxic doses (≥60% of minimal lethal dose) and are more prevalent in older animals [6].
  • Tissue Distribution: Lesions from both compounds are focal in distribution with predilection for papillary muscles and the left ventricular wall, consistent with regions of high mechanical stress [6].

Clinical Manifestations and Case Reports

Human Toxicity Patterns

While both this compound and digoxin produce the classic manifestations of cardiac glycoside toxicity, important differences exist in their clinical presentation:

  • Digoxin Toxicity:

    • Acute Toxicity: Presents with gastrointestinal distress (nausea, vomiting, diarrhea), hyperkalemia, and life-threatening dysrhythmias including increased automaticity and AV nodal blockade [5].
    • Chronic Toxicity: More common than acute intoxication; often associated with intercurrent illness (especially renal impairment) and presents with insidious symptoms including visual disturbances (yellow halos/xanthopsia), confusion, and arrhythmias [3] [5].
    • Characteristic Arrhythmias: Premature ventricular complexes, atrial tachycardia with AV block, and bidirectional ventricular tachycardia (pathognomonic) [3].
  • This compound Toxicity:

    • Onset Patterns: Symptoms typically begin several hours after ingestion with gastrointestinal symptoms preceding cardiovascular manifestations [7].
    • Toxic Ingestion: As little as 5-15 leaves in adults or single leaf in children may be fatal; all plant parts contain toxin [1].
    • Clinical Course: More rapid progression to severe toxicity in some cases, with higher incidence of conduction abnormalities and hypotension reported in case series [1].
Management Strategies

The management of cardiac glycoside toxicity shares common principles but has important compound-specific considerations:

  • Digoxin-Specific Antibody Fragments (Digibind):

    • Indications: Life-threatening arrhythmias, hyperkalemia (>5.0 mM), massive ingestion (>10 mg in adults), or steady-state serum concentration >10 ng/mL [5].
    • Dosing: Based on serum digoxin level or estimated ingestion amount.
    • Monitoring: Serum digoxin levels become unreliable for approximately 3 weeks after Fab fragment administration [5].
  • This compound Toxicity Management:

    • Fab Fragment Efficacy: Case reports support effectiveness of digoxin-specific Fab fragments for oleander poisoning, though dosing may differ [1].
    • Supportive Care: Aggressive electrolyte management (particularly potassium replacement), antiarrhythmic therapy, and cardiac monitoring are essential.
    • Decontamination: Activated charcoal may be beneficial if administered early after ingestion [5].
  • General Measures:

    • Avoid Calcium Administration: Traditionally contraindicated due to theoretical risk of "stone heart" syndrome, though recent evidence challenges this dogma [5].
    • Manage Hyperkalemia: Insulin-glucose, sodium bicarbonate, and possibly dialysis in severe cases [5].
    • Antiarrhythmics: Magnesium, lidocaine may be helpful; avoid class IA antiarrhythmics [3].

Therapeutic Implications and Research Applications

Therapeutic Windows and Clinical Use

The narrow therapeutic index represents a significant challenge for both this compound and digitalis compounds:

  • Digoxin:

    • Therapeutic Range: 0.6-1.3 nmol/L (approximately 0.5-1.0 ng/mL) [5]
    • Clinical Applications: Heart failure with reduced ejection fraction, rate control in atrial fibrillation [3] [8]
    • Risk Factors for Toxicity: Advanced age, renal impairment, drug interactions, electrolyte disturbances [3]
  • This compound:

    • Therapeutic Potential: Investigated for congestive heart failure, anticancer applications, and antiviral effects [1] [9]
    • Toxic Threshold: Estimated at 1-2 ng/mL with fatal concentrations approximately 20 ng/mL [1]
    • Research Status: Not FDA-approved; several extracts (PBI-05204, Anvirzel) in early clinical trials for cancer [1] [7]
Emerging Research Applications

Recent investigations have explored potential therapeutic applications beyond cardiovascular medicine:

  • Anticancer Properties:

    • Both this compound and digoxin have demonstrated antiproliferative effects in various cancer cell lines [1] [10]
    • This compound shows particular promise in suppressing cancer cell growth and enhancing sensitivity to radiotherapy and chemotherapy [7]
    • Proposed mechanisms include Na+/K+-ATPase inhibition, apoptosis induction, and STAT-3 signaling pathway suppression [1]
  • Antiviral Activity:

    • This compound demonstrates potent activity against enveloped viruses, including SARS-CoV-2 [9]
    • In vitro studies show significant inhibition of SARS-CoV-2 with EC50 values of 11.98 ng/mL at 24 hours and 7.07 ng/mL at 48 hours post-infection [9]
    • Both prophylactic and therapeutic administration showed antiviral effects in Vero cell models [9]

The following diagram illustrates the experimental workflow used in key studies comparing this compound and digitalis compounds:

ExperimentalWorkflow Start Study Design Animal Animal Models (Wistar rats, n=7/group) Start->Animal Dosing Compound Administration (50 μg/kg for 21 days) Animal->Dosing ECG Serial ECG Monitoring Dosing->ECG Serum Serum Biomarker Analysis (CK, CK-MB, cTnI, LDH, Ca2+) Dosing->Serum Tissue Heart Tissue Analysis Dosing->Tissue Results Data Analysis & Comparison ECG->Results Serum->Results Histo Histology & Electron Microscopy Tissue->Histo Western Western Blot Analysis (cTnI, BNP, Na+/K+ ATPase isoforms) Tissue->Western Oxidative Oxidative Stress Markers (TBARS, SOD, GPX, CAT) Tissue->Oxidative Histo->Results Western->Results Oxidative->Results

Figure 2: Experimental workflow for comparative toxicity studies [2]

Conclusion and Future Directions

The comparative analysis of this compound and digitalis (digoxin) reveals compounds with shared mechanisms but distinct toxicological profiles. While both act through Na+/K+-ATPase inhibition, this compound demonstrates greater cardiotoxicity in experimental models, causing more significant cellular damage, enzyme release, and histopathological changes at equivalent doses. The high lipid solubility of this compound likely contributes to its enhanced tissue penetration and potentially broader toxicological effects.

From a clinical perspective, digoxin maintains a defined role in cardiovascular therapeutics despite its narrow therapeutic window, while this compound remains investigational with emerging potential in oncology and virology. The management of toxicity for both compounds shares common principles, with digoxin-specific Fab fragments representing the definitive treatment for significant intoxications.

Future research directions should focus on:

  • Structural modifications to improve the therapeutic index of these compounds
  • Personalized medicine approaches considering genetic polymorphisms in Na+/K+-ATPase isoforms
  • Targeted delivery systems to minimize off-target toxicity while preserving therapeutic effects
  • Exploration of combination therapies leveraging the antineoplastic and antiviral properties

References

Quantitative Data on Oleandrin's Inhibition Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on oleandrin's interaction with the Na⁺,K⁺-ATPase.

Measurement Value Experimental Context Citation
Na⁺,K⁺-ATPase IC₅₀ 0.62 µM In vitro enzymatic assay; oleandrigenin (aglycone) IC₅₀ = 1.23 µM [1]
Anti-proliferative IC₅₀ 8.25 nM In undifferentiated human colon cancer CaCO-2 cells [2]
Anti-proliferative IC₅₀ >25 nM In differentiated human colon cancer CaCO-2 cells [2]
Key Target Subunit α3 subunit Higher α3:α1 subunit ratio correlates with increased this compound sensitivity [3]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the methodologies from the key studies cited.

  • Na⁺,K⁺-ATPase Inhibition Assay [1]: The half-maximal inhibitory concentration (IC₅₀) of 0.62 µM was determined from an in vitro assay that measured the catalytic activity of Na⁺,K⁺-ATPase. The activity was likely quantified by monitoring the hydrolysis of ATP, and the concentration of this compound required to reduce this activity by 50% was calculated.
  • Cell Proliferation Assay [2]: The anti-proliferative IC₅₀ values were determined using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. Human colon cancer CaCO-2 cells, in both undifferentiated and differentiated states, were treated with a range of this compound concentrations (0.2–25 nM) for 48 hours. BrdU was added to label proliferating cells, and its incorporation into newly synthesized DNA was measured with a specific kit to determine the percentage of inhibition.
  • Immunohistochemical Staining [2]: To investigate the location of the α3 subunit, paired samples of normal and cancerous mucosa from patient lung and colorectal tissues were used. The samples were stained with a specific anti-Na⁺,K⁺-ATPase α3 antibody, allowing for the visualization and comparison of the subunit's cellular distribution (cytoplasmic membrane vs. peri-nuclear) via microscopy.

Mechanism of Action and Signaling Pathways

This compound's effects extend beyond simple ion transport inhibition and involve complex signaling pathways.

Primary Mechanism: Ion Transport Disruption

As a cardiac glycoside, this compound's primary mechanism is the direct, high-affinity binding to the catalytic α-subunit of Na⁺,K⁺-ATPase. This binding inhibits the pump's activity, disrupting the crucial sodium and potassium ion gradients across the cell membrane. [4]

Signaling Pathways in Cancer Cells

The inhibited pump can act as a signal transduction platform, triggering several pathways that lead to cancer cell death. The following diagram illustrates the two primary mechanisms identified in the search results.

G This compound This compound NaK_ATPase Na⁺,K⁺-ATPase (α3 subunit) This compound->NaK_ATPase Binds & Inhibits Ca_Influx Increased Intracellular Ca²⁺ NaK_ATPase->Ca_Influx Disrupted ion gradient Altered_Signaling Altered ERK Phosphorylation NaK_ATPase->Altered_Signaling Signal transduction Apoptosis Apoptosis Ca_Influx->Apoptosis Autophagy Autophagic Cell Death Altered_Signaling->Autophagy

  • Pathway 1: Apoptosis via Calcium Inhibition of Na⁺,K⁺-ATPase leads to an increase in intracellular Na⁺. This disrupts the Na⁺/Ca²⁺ exchanger (NCX), which normally uses the Na⁺ gradient to remove Ca²⁺ from the cell. The resulting surge in intracellular Ca²⁺ can trigger programmed cell death, or apoptosis, particularly noted in prostate cancer cells. [2]

  • Pathway 2: Autophagic Cell Death & Altered Signaling In other contexts, such as human pancreatic and undifferentiated colon cancer cells, this compound induces a different form of cell death called autophagy. This process is associated with altered phosphorylation of ERK (Extracellular Signal-Regulated Kinase), a key protein in cell survival and proliferation signaling pathways. [2]

Key Insights for Drug Development

  • Species Specificity: this compound's anti-proliferative effects are highly selective for human cancer cells and are not observed in rodent models. This is correlated with the presence of the high-affinity α3 subunit in human cells, which is often lacking in rodent cells. [3]
  • Cellular Localization as a Biomarker: The intracellular location of the α3 subunit shifts from the cytoplasmic membrane in normal cells to a peri-nuclear position in cancer cells. This altered distribution may represent a target of opportunity and a biomarker for predicting sensitivity. [2]
  • Affinity and Potency Correlation: The experimental data shows a clear link between high α3 subunit expression, peri-nuclear localization, and significantly greater sensitivity to this compound, as evidenced by the lower IC₅₀ in undifferentiated cancer cells. [3] [2]

References

oleandrin clinical trial results validation

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin Drug Formulations in Development

The clinical development of this compound has primarily been through two defined extracts where it is the principal bioactive component [1] [2].

Drug Name Description Reported Clinical Trial Status
Anvirzel An extract of Nerium oleander Phase I and II clinical trials for malignant diseases [1] [2].
PBI-05204 A defined supercritical CO2 extract of Nerium oleander Phase I and II clinical trials for malignant diseases [1] [3].
PBI-04711 A fraction of PBI-05204; derivative of this compound Pre-clinical research stage [2].

Quantitative Pharmacological & Toxicological Data

The table below consolidates key quantitative findings from recent pre-clinical and analytical studies, which are essential for understanding its potential and risks.

Aspect Quantitative Finding Context / Model Source
Natural Concentration 0.12 ± 0.12 mg/g (mean) Dried leaves from Eastern Algeria [4].
Natural Concentration 0.01 to 0.48 mg/g (range) Dried leaves from Eastern Algeria [4].
Toxic Dose (Human) 3 g of dried leaves Estimated fatal dose for an adult [4] [1].
Fatal Blood Concentration ~20 ng/mL In humans [1] [5].
Anti-Viral Activity (SARS-CoV-2) EC50 = 7.07 - 11.98 ng/mL In vitro (Vero cells) [3].
Anti-Cancer Activity IC50 = 5.6 to 210 nmol/L Against various pancreatic cancer cell lines [2].
Immunogenic Cell Death Effective at 15 - 25 nM In breast cancer cell lines [6].
DNA Damage Response Effective at 0.02 μg/mL (~35 nM) In lung cancer cell lines [7].

Detailed Experimental Protocols

For the key areas of research, the following experimental methodologies have been employed.

Quantification of this compound in Plant Material

A 2024 study developed and validated a precise UHPLC-DAD (Ultra-High-Performance Liquid Chromatography-Diode Array Detection) method for quantifying this compound in dried oleander leaves [4].

  • Sample Preparation: Dried leaves were ground and extracted. The process used amygdalin as an internal standard to ensure accuracy.
  • Chromatography: Separation was achieved on a specific UHPLC column with a mobile phase of sodium dihydrogen phosphate and acetonitrile.
  • Detection & Quantification: this compound was detected at a specific wavelength. The method was validated for linearity, precision, and accuracy, showing a high coefficient of determination (R² = 0.99985) [4].
Assessment of Anti-Tumor Mechanisms

Multiple in vitro studies detail how this compound's anti-cancer effects are evaluated.

  • Immunogenic Cell Death (ICD) Assay: In breast cancer cell lines (MCF7 and MDA-MB-231), researchers treated cells with this compound and then measured the exposure of calreticulin (CRT) on the cell surface via immunofluorescence. They also quantified the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP into the culture supernatant using ELISA kits. The subsequent activation of dendritic cells (DCs) and CD8+ T cells was also measured [6].
  • DNA Damage Response Assay: In lung cancer cell lines (A549 and H1299), cells treated with this compound were analyzed for DNA damage. This was done by visualizing the formation of γH2AX foci (a marker for DNA double-strand breaks) and RPA foci (a marker for single-stranded DNA) using immunofluorescence. Western blotting was used to confirm changes in the expression of DNA repair proteins like RAD51 and XRCC1 [7].

Mechanism of Action Signaling Pathway

This compound's anti-cancer activity, particularly its role in inducing Immunogenic Cell Death (ICD), involves a key signaling pathway within the endoplasmic reticulum (ER). The following diagram illustrates this mechanism.

G This compound This compound ER_Stress Induces ER Stress This compound->ER_Stress PERK_Activation Activates PERK ER_Stress->PERK_Activation eIF2a_Phospho Phosphorylates eIF2α PERK_Activation->eIF2a_Phospho ATF4_Expression Upregulates ATF4 Expression eIF2a_Phospho->ATF4_Expression CHOP_Expression Upregulates CHOP Expression ATF4_Expression->CHOP_Expression ICD Immunogenic Cell Death (ICD) CHOP_Expression->ICD CRT_Exposure Calreticulin (CRT) Exposure on Cell Membrane ICD->CRT_Exposure HMGB1_Release HMGB1 Release ICD->HMGB1_Release ATP_Release ATP Release ICD->ATP_Release DC_Activation Dendritic Cell Activation CRT_Exposure->DC_Activation HMGB1_Release->DC_Activation ATP_Release->DC_Activation T_Cell_Response Enhanced CD8+ T Cell Response DC_Activation->T_Cell_Response

This pathway is primarily based on findings in breast cancer cells, where genetic inhibition of PERK was shown to suppress this compound-triggered ICD [6].

References

Oleandrin's Core Structure & Documented Bioactivities

Author: Smolecule Technical Support Team. Date: February 2026

Oleandrin is a cardenolide, characterized by a steroid nucleus, a lactone ring at the C17 position, and a dideoxy sugar (L-oleandrose) at the C3 position [1]. Its bioactivity is heavily influenced by this structure, particularly its interaction with the Na+/K+-ATPase pump [2].

The table below summarizes its experimental performance across various biological activities.

Biological Activity Experimental Model Key Performance Data (IC50/EC50/Dose) Key Findings & Mechanisms
Antiviral (SARS-CoV-2) [3] Vero cells (in vitro) EC50: 7.07 ng/ml (48h post-infection) [3] Inhibits SARS-CoV-2 replication; reduces viral titers by >3000-fold. Prophylactic and therapeutic effect [3].
Golden Syrian Hamster (in vivo) PBI-06150 extract (this compound up to 130 µg/ml) [3] Statistically significant reduction of viral load in nasal turbinates [3].
Anticancer (Cytotoxicity) [1] Pancreatic Cancer Cells (Panc-1) IC50: 5.6 nmol/L [1] Induces apoptosis; inhibits NF-κB, MAPK, and PI3K/Akt signaling pathways [1].
Breast Cancer Cells (MDA-MB-231) IC50: ~78 nM [1] Suppresses cell viability and migration [1].
Toxicity (Cardiac Glycoside Effect) [4] [2] Human Toxicology Toxic blood concentration: 1-2 ng/mL; Fatal: ~20 ng/mL [2] Inhibits Na+/K+-ATPase, leading to cardiotoxicity (arrhythmias) and neurological issues [4] [2].
Influence of Plant Variety & Extraction [4] Phytochemical Analysis N/A Red-flowered oleander has higher cardenolide content; methanol extracts more this compound than hexane [4].

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here are the methodologies from two pivotal studies.

  • Antiviral Assay against SARS-CoV-2 [3]

    • Cell and Virus Culture: Use Vero E6 cells (ATCC CRL-1586) cultured in standard media. Propagate SARS-CoV-2 (strain USA-WA1/2020) in these cells.
    • Compound Treatment:
      • Prophylactic: Pre-treat cells with this compound (e.g., 0.05 - 0.1 µg/ml) before infection.
      • Therapeutic: Treat cells with this compound after infection (up to 24 hours post-infection).
    • Viral Titer Measurement: At 24 or 48 hours post-infection, collect supernatants. Quantify infectious virus output using a standard plaque assay (PFU/ml).
    • Cytotoxicity Assessment: Test this compound concentrations (e.g., up to 10 µg/ml) on uninfected Vero cells to determine non-toxic ranges (e.g., via LDH assay).
  • Phytochemical Profiling of Oleander Extracts [4]

    • Sample Preparation: Collect leaves from red and white-flowered oleander varieties. Dry and powder them.
    • Solvent Extraction: Use polar (e.g., methanol) and non-polar (e.g., hexane) solvents for extraction.
    • Metabolite Identification: Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify metabolites by comparing spectra to databases and standards.
    • Toxicity Correlation: Analyze the correlation between the concentration of identified cardenolides (like this compound) and known toxicological thresholds.

Visualizing Key Signaling Pathways

This compound's anticancer mechanism involves modulating multiple cellular signaling pathways. The diagram below illustrates these interactions.

G cluster_paths Pathways Modulated by this compound cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits PI3K PI3K/Akt Pathway This compound->PI3K Inhibits NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Inhibits Apoptosis Apoptosis NFkB->Apoptosis Induces Proliferation Inhibited Proliferation MAPK->Proliferation Viability Reduced Viability PI3K->Viability Cycle_Arrest Cell Cycle Arrest NaK_ATPase->Cycle_Arrest

Research Recommendations & SAR Gaps

To advance research in this area, consider these approaches:

  • Focus on the Cardenolide Scaffold: Prioritize investigations into the necessity of the steroid nucleus, the unsaturated lactone ring at C17, and the sugar moiety at C3 for target engagement. Even without a published SAR table, these are the key structural features to explore [1].
  • Investigate Natural Variants: The plant itself produces a suite of cardenolides (e.g., adynerin, odorosides). A comparative study of these naturally occurring analogs could provide immediate, valuable SAR insights [1].
  • Explore Semi-Synthesis: Creating synthetic derivatives by modifying specific sites, such as the acetyl group on the sugar or the hydroxyl groups on the steroid core, is the most direct path to building a robust SAR dataset.
  • Leverage Computational Methods: Use molecular modeling and docking studies to predict how structural changes might affect binding to known targets like Na+/K+-ATPase or proteins in the NF-κB pathway.

References

Oleandrin's Anticancer Effects Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line / Model Experimental Model Key Findings & Efficacy (IC50/Dose) Primary Mechanisms & Notes
Pancreatic Cancer Panc-1, MiaPaca, BxPC3 [1] In vitro [1] IC50: 5.6 nM, 15.6 nM, 210 nM, respectively [1] Inhibits cell proliferation, reduces viability, induces apoptosis [1].
Breast Cancer MDA-MB-231, MCF7, T47D, EMT6 (mouse) [2] In vitro & In vivo (mouse) [2] 15-25 nM (IC50 not specified); inhibited tumor growth in vivo [2] Induces Immunogenic Cell Death (ICD); triggers ER stress via PERK/eIF2α/ATF4/CHOP pathway; increases immune cell infiltration [2].
Glioma U87MG, GL261, A172, others [3] In vitro & In vivo (mouse) [3] Reduces tumor size & cell proliferation in vivo [3] Inhibits Na+/K+-ATPase; effect is BDNF/TrkB-dependent; reduces microglia infiltration; enhances effects of Temozolomide [3].
Various Cancers 19 different types (e.g., lung, prostate, colon) [1] [4] [5] In vitro & In vivo (systematic review) [4] Cytotoxic effects documented across multiple studies [4] Induces apoptosis, cell cycle arrest; modulates NF-κB, MAPK, PI3K/Akt pathways [1] [5].

Detailed Experimental Methodologies

For researchers looking to replicate or understand these findings, here are the core methodologies from key studies.

  • In Vitro Cytotoxicity and Mechanism Studies: Standard assays are used to determine the concentration that inhibits 50% of cell growth (IC50), such as MTT or colony formation assays [1] [2]. To investigate mechanisms:

    • Apoptosis is measured via flow cytometry for Annexin V/propidium iodide staining and caspase-3 activity assays [3].
    • Immunogenic Cell Death (ICD) markers are detected using specific techniques: surface calreticulin (CRT) by immunofluorescence; released HMGB1 and ATP by ELISA [2].
    • Cell Cycle Arrest is analyzed by flow cytometry measuring DNA content [1].
    • Pathway Analysis involves techniques like western blotting to detect protein phosphorylation (e.g., Akt, eIF2α) and siRNA to silence specific genes (e.g., PERK, TrkB) to confirm their role [2] [3].
  • In Vivo Efficacy Studies: Common models involve implanting human or murine cancer cells (e.g., into the mammary fat pad for breast cancer [2] or intracranially for glioma [3]) into immunodeficient or immunocompetent mice. Once tumors are established, mice are treated with oleandrin (often via intraperitoneal injection [2]) and monitored for:

    • Tumor volume changes, measured with calipers [2].
    • Overall survival of the animals [3].
    • Tumor tissue analysis post-treatment via immunohistochemistry to assess cell death (TUNEL assay), proliferation (Ki-67 or BrdU staining), and immune cell infiltration (CD68 for macrophages, CD8 for T cells) [2] [3].

Mechanisms of Action Visualization

The following diagram synthesizes the primary molecular mechanisms through which this compound exerts its anticancer effects, as reported in the literature. These pathways often interconnect within the cell.

G This compound This compound NKPA Inhibition of Na+/K+-ATPase (NKP) This compound->NKPA ER_Stress Endoplasmic Reticulum (ER) Stress NKPA->ER_Stress Pathway_Inhibition Inhibition of Oncogenic Pathways NKPA->Pathway_Inhibition Apoptosis Induction of Apoptosis ER_Stress->Apoptosis PERK_Pathway PERK/eIF2α/ATF4/CHOP Pathway Activation ER_Stress->PERK_Pathway ICD Immunogenic Cell Death (ICD) CRT Calreticulin (CRT) Surface Exposure ICD->CRT HMGB1 HMGB1 Release ICD->HMGB1 ATP_Release ATP Release ICD->ATP_Release Caspase Caspase-3 Activation Apoptosis->Caspase Fas_Gene Fas Gene Expression Apoptosis->Fas_Gene Pathway_Inhibition->Apoptosis NFkB NF-κB Pathway Pathway_Inhibition->NFkB PI3K_Akt PI3K/Akt Pathway Pathway_Inhibition->PI3K_Akt FGF2 FGF-2 Export Pathway_Inhibition->FGF2 PERK_Pathway->ICD

Current Status in Drug Development

This compound is not an approved drug, but it is the principal bioactive component in two investigational botanical drugs [1] [6]:

  • Anvirzel [1] [7] [8]
  • PBI-05204 (a supercritical CO₂ extract of Nerium oleander) [1] [3]

These formulations have undergone or are in Phase I and II clinical trials for solid tumors and metastatic pancreatic adenocarcinoma [1] [6] [7]. It is crucial to note that available clinical data are limited, and these products should not be used outside of clinical trials [7]. A significant challenge for its therapeutic application is a narrow therapeutic window and potential cardiotoxicity, as this compound's primary target, Na+/K+-ATPase, is critical for normal heart function [6] [7] [4].

Research Considerations and Future Directions

For the drug development community, key considerations include:

  • Combination Therapy: Research suggests this compound may enhance the efficacy of standard chemotherapy (e.g., temozolomide in glioma) and immunotherapy by inducing ICD [2] [3].
  • Toxicity Management: Future work should focus on optimizing pharmacokinetics, developing targeted delivery systems, or creating less toxic derivatives to improve the therapeutic index [6].
  • Clinical Validation: The promising preclinical data require robust validation in well-designed human clinical trials to establish definitive efficacy and safety profiles [7] [4].

References

oleandrin vs oleandrigenin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Methodologies

For researchers, understanding the experimental evidence and common protocols used to evaluate these compounds is essential.

Table 2: Key Experimental Findings

Compound / Context Experimental Model Key Finding / Metric Citation
Oleandrin - Cytotoxicity Pancreatic cancer cells (Panc-1) IC₅₀: 5.6 nmol/L [1]
This compound - Cytotoxicity Pancreatic cancer cells (MiaPaca) IC₅₀: 15.6 nmol/L [1]
This compound - Cytotoxicity Breast cancer cells (MCF7) Induced ICD at 15 nM [2]
This compound - Cytotoxicity Breast cancer cells (MDA-MB-231) Induced ICD at 25 nM [2]
Oleandrigenin Derivative HeLa cells (Cervical carcinoma) Induced strong apoptosis after 24h treatment [3]
Furyl-analogue of Oleandrigenin In vitro assay Remarkably high Na+/K+-ATPase inhibitory activity [3]

Common Experimental Protocols

  • Cytotoxicity Assays: Cell viability is often measured using assays like MTT or crystal violet after 24-72 hours of compound treatment. The half-maximal inhibitory concentration (IC₅₀) is then calculated [1] [2].
  • Apoptosis Detection: Flow cytometry is a standard method for quantifying apoptosis, typically using Annexin V/propidium iodide (PI) staining to distinguish between early apoptotic, late apoptotic, and necrotic cells [3].
  • Na+/K+-ATPase Inhibition Assay: Enzymatic activity is measured by incubating the enzyme (e.g., from porcine cerebral cortex) with the test compound and quantifying the release of inorganic phosphate from ATP [4] [3].
  • Immunogenic Cell Death (ICD) Detection: This involves specific techniques:
    • Surface Calreticulin (CRT): Detected using immunofluorescence staining and confocal microscopy [2].
    • HMGB1 Release: Measured from cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) [2].
    • ATP Release: Also quantified from the culture supernatant using a luciferase-based ATP assay kit [2].

Mechanism of Action and Signaling Pathways

The primary mechanism of both compounds is the inhibition of the Na+/K+-ATPase pump, but this trigger leads to diverse downstream effects, especially for this compound in cancer cells.

The following diagram illustrates the two well-established signaling pathways triggered by this compound.

  • This compound is a more mature candidate with broader documented pharmacological profiles and is already a component in drugs undergoing clinical trials.
  • Oleandrigenin serves as a critical scaffold for medicinal chemists. Modifying its structure, particularly at the 17β position, is a promising strategy for developing new compounds with potent and potentially more selective biological activities.

References

Comparison of Digoxin Immunoassay Cross-Reactivity with Oleandrin

Author: Smolecule Technical Support Team. Date: February 2026

Immunoassay Method (Platform/Abbreviation) Apparent Digoxin Concentration (at a specified oleandrin level) Key Characteristics / Findings
Fluorescence Polarization Immunoassay (FPIA) [1] [2] ~2.36 ng/mL (with 5 µL oleander extract/mL serum) Shows the highest sensitivity and cross-reactivity; most suitable for rapid detection of oleander poisoning [1].
Turbidimetric Assay (ADVIA 1650) [1] ~0.82 ng/mL (with 5 µL oleander extract/mL serum) Shows significant cross-reactivity, similar to the Beckman assay [1].
Beckman Assay (Synchron LX) [1] ~0.93 ng/mL (with 5 µL oleander extract/mL serum) Shows significant cross-reactivity [1].
Microparticle Enzyme Immunoassay (MEIA) [1] ~0.32 ng/mL (with 5 µL oleander extract/mL serum) Shows lower cross-reactivity; may falsely lower measured digoxin in patients on digoxin therapy [1].
Chemiluminescent Assay (CLIA, Bayer) [1] No cross-reactivity Shows no significant cross-reactivity; recommended for monitoring digoxin in patients suspected of oleander use [1].
On-Line Assay [3] 2.37 nmol/L (at 100 µmol/L this compound) Shows variable cross-reactivity between different assay congeneres [3].
TDx Assay [3] 5.34 nmol/L (at 100 µmol/L this compound) Shows variable cross-reactivity between different assay congeneres [3].
Stratus Assay [3] 0.83 nmol/L (at 100 µmol/L this compound) Shows variable cross-reactivity between different assay congeneres [3].
ACS:180 Assay [3] 0 nmol/L (at 100 µmol/L this compound) Shows no cross-reactivity in this study [3].

Experimental Protocols from Key Studies

The quantitative data in the table above was generated through well-defined in vitro experimental methods. Here are the protocols from the core comparative studies:

  • Study: "Rapid detection of oleander poisoning using digoxin immunoassays: comparison of five assays" (2004) [1]

    • Sample Preparation: Aliquots of a drug-free and digoxin-like immunoreactive substances (DLIS)-free serum pool were supplemented with either an ethanol extract of oleander leaves or purified this compound. The amounts added were consistent with concentrations expected in vivo after a severe overdose.
    • Testing Procedure: The spiked serum samples were then analyzed using five different commercial digoxin immunoassays: FPIA and MEIA (Abbott), a Beckman assay on Synchron LX, a Chemiluminescent assay (CLIA, Bayer), and a turbidimetric assay on the ADVIA 1650 analyzer (Bayer). A separate experiment also tested the neutralization effect of Digibind (digoxin-specific Fab antibody fragment) on the apparent digoxin concentration in the oleander-supplemented serum.
  • Study: "Inhibition of Na,K-ATPase by this compound and oleandrigenin..." (1996) [3]

    • Sample Preparation: this compound and its aglycone metabolite, oleandrigenin, were dissolved in digoxin-free serum at a concentration of 100 µmol/L.
    • Testing Procedure: These samples were run on several commercially available digoxin immunoassays (ACS:180, Stratus, RIA, On-Line, and TDx). The study also assessed the ability of these compounds to inhibit Na,K-ATPase catalytic activity to confirm their toxic mechanism.

Structural Basis and Mechanism of Cross-Reactivity

The cross-reactivity in immunoassays occurs because this compound and digoxin are both cardiac glycosides and share significant structural similarities [4] [5]. They have a common steroid nucleus (aglycone) that is recognized by the antibodies used in digoxin immunoassays [5] [6]. The following diagram illustrates this structural relationship and its implications.

G CardiacGlycosides Cardiac Glycosides Digoxin Digoxin/Therapeutic Drug CardiacGlycosides->Digoxin This compound This compound/Toxin CardiacGlycosides->this compound StructuralSimilarity Shared Structural Features: • Steroid Nucleus (Aglycone) • Lactone Ring Digoxin->StructuralSimilarity This compound->StructuralSimilarity AssayInterference Immunoassay Interference StructuralSimilarity->AssayInterference Outcome1 False Positive/Apparent digoxin result AssayInterference->Outcome1 Outcome2 Potential for false digoxin monitoring AssayInterference->Outcome2 Application Used for rapid detection of oleander poisoning AssayInterference->Application

Key Insights for Research and Clinical Practice

Based on the comparative data, here are the main practical implications:

  • Assay Selection is Critical: The cross-reactivity of this compound is highly variable between different immunoassay methods and manufacturers [3] [1]. Researchers must verify the cross-reactivity characteristics of their specific assay.
  • For Clinical Toxicology: The FPIA method demonstrates high sensitivity for this compound and can be effectively used as a rapid screening tool for suspected oleander poisoning [1] [2].
  • For Therapeutic Drug Monitoring: Conversely, the Chemiluminescent Assay (CLIA) shows no significant cross-reactivity [1]. This makes it the preferred method for accurately monitoring digoxin levels in patients who may be using oleander-containing products, preventing falsely elevated results.

References

Key Factors Influencing Oleandrin Metabolism and Disposition

Author: Smolecule Technical Support Team. Date: February 2026

While a full comparative table is not possible, research has identified several critical factors that contribute to species differences in how oleandrin is processed by the body. The table below summarizes these key elements.

Factor Description & Impact on this compound Metabolism
Administration Route Oral bioavailability is significantly lower than intravenous due to factors like intestinal metabolism. One study in rats reported oral bioavailability of this compound at 7.0%, while another in mice found it to be approximately 30% [1] [2].
Circadian Rhythms The expression of intestinal P-glycoprotein (P-gp), a transporter that pumps this compound back into the gut, follows a daily rhythm. This leads to higher systemic exposure and toxicity when this compound is administered during the mouse resting phase (equivalent to ZT2/ZT22) [3].
Tissue Distribution This compound distributes unevenly, with the liver often showing the highest concentration—approximately twice that found in the heart or kidneys in mice. Its aglycone metabolite, oleandrigenin, is also found in these tissues [2].
Metabolic Pathways This compound is metabolized to oleandrigenin via deglycosylation in tissues [4] [2]. It is primarily excreted via the bile into feces, with a smaller amount eliminated in urine [5].
Enzyme/Transporter Activity As a substrate for P-glycoprotein (P-gp), the activity level of this efflux pump in the intestine and other tissues is a major determinant of this compound's absorption and systemic availability [3].

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from two key studies that investigated the factors above.

  • Circadian Sensitivity Study (Mice) [3]:

    • Objective: To determine if sensitivity to this compound varies with the time of day and to investigate the role of intestinal P-glycoprotein.
    • Model: Wild-type, intestine-specific Bmal1 knockout (Bmal1iKO), and control (Bmal1fl/fl) mice.
    • Dosing: Oral administration of this compound (4 mg/kg) at different Zeitgeber Times (ZT2, ZT10, ZT18, ZT22).
    • Toxicity Assessment: Plasma levels of cardiac injury markers (CK-MB, LDH, cTn-I) were measured.
    • Pharmacokinetic Analysis: this compound concentrations in plasma were measured over time. Intestinal P-gp expression was analyzed via Western blot and qPCR.
    • Key Finding: Sensitivity was highest at ZT2/ZT22, correlating with peak intestinal P-gp expression and higher systemic drug exposure.
  • UPLC-MS/MS Pharmacokinetic Study (Rats) [1]:

    • Objective: To develop an analytical method and study the pharmacokinetics of this compound and adynerin.
    • Model: Sprague-Dawley (SD) rats.
    • Dosing: Two routes were used: sublingual intravenous injection (1 mg/kg) and oral gavage (5 mg/kg).
    • Bioanalysis: A UPLC-MS/MS method was developed and validated for the simultaneous determination of this compound and adynerin in rat plasma.
    • Pharmacokinetic Analysis: Non-compartmental analysis was performed to calculate parameters like AUC, Cmax, Tmax, and bioavailability.
    • Key Finding: The oral bioavailability of this compound was found to be very low (7.0%).

Mechanistic Pathway of Circadian Regulation

The following diagram illustrates the mechanism by which circadian rhythms regulate this compound absorption, as identified in [3].

G cluster_0 Circadian Machinery cluster_1 Drug Disposition Outcome CoreClock Core Circadian Clock Bmal1Clock BMAL1/CLOCK Heterodimer CoreClock->Bmal1Clock Activates RevErb REV-ERBα (Expresses rhythmically) Bmal1Clock->RevErb Induces Mdr1aGene mdr1a Gene (Encodes P-glycoprotein) RevErb->Mdr1aGene Represses PGpProt P-glycoprotein (P-gp) (Efflux Transporter) Mdr1aGene->PGpProt Expresses OleandrinExp This compound Systemic Exposure & Toxicity PGpProt->OleandrinExp Inversely Correlates with P-gp Expression OleandrinGut This compound in Gut Lumen PGpProt->OleandrinGut Increased Efflux OleandrinGut->OleandrinExp Absorption

Research Gaps and Future Directions

The current data highlights specific areas where further investigation is needed to fully understand species differences:

  • Limited Direct Species Comparisons: Available studies provide deep insights into specific models (mice, rats) but lack side-by-side comparisons with data from humans or other larger species, which is critical for translational drug development [3] [1] [2].
  • Detailed Metabolic Enzymes: While P-glycoprotein's role is clear [3], the specific cytochrome P450 enzymes or other systems involved in this compound's metabolism (like its conversion to oleandrigenin) are not well-characterized across species [4] [2].
  • Impact of Formulation: The influence of different drug formulations (e.g., supercritical CO2 extract in PBI-05204) on the absorption and metabolic profile of this compound in various species remains an area for exploration [4] [6].

References

Environmental Impact on Oleandrin Content & Potency

Author: Smolecule Technical Support Team. Date: February 2026

The potency of oleandrin, as a botanical natural product, is intrinsically linked to its concentration within the plant. This concentration is significantly influenced by several environmental and biological factors, as detailed in the table below.

Factor Effect on this compound Content/Potency Supporting Experimental Data
Plant Organ Concentration varies significantly by plant part [1] [2]. HPLC Analysis: Quantified this compound in dried plant parts. The established order of concentration is roots > leaves > stems > flowers [1] [2]. One study in Syrian plants found root concentrations (0.34-0.64 mg/g) were approximately 1.5-2 times higher than in leaves [1] [2].
Geographic Location & Environment Growth location, climate, and regional conditions cause notable variation in this compound content [2]. HPLC Analysis: Compared this compound levels in plants from different sites in Lattakia (coastal) and Damascus (semi-arid). This compound concentrations showed statistically significant differences (p < 0.05) based on location and region [2]. A study in Algeria found a wide range (0.01 - 0.48 mg/g) in leaves from different provinces [1].
Seasonal Variation The time of harvest impacts the concentration of this compound in the plant material [1]. Quantitative Analysis: A study in India measured this compound levels in leaves across seasons, finding the highest content during the rainy season (704 µg/g) and the lowest in winter (368 µg/g) [1].
Flower Color (Cultivar) The flower color of the N. oleander cultivar may influence this compound levels, though this is less consistent [3] [1]. Comparative Studies: Some studies indicate that red-flowered varieties may have slightly higher levels of cardiac glycosides than white-flowered varieties [3] [1]. However, a study in Brazil found no statistically significant difference in leaf this compound content between red, pink, and white-flowered cultivars [1].

Experimental Protocols for Assessing this compound

The data in the table above were generated using standard phytochemical and analytical techniques. Here are the detailed methodologies cited in the research.

Phytochemical Qualitative Analysis

This protocol is used for the initial detection of major compound classes in plant extracts [4].

  • Cardiac Glycosides (Keller-Killiani test): To 2 mL of plant extract, add 1 mL of glacial acetic acid and 2 drops of 5% ferric chloride solution. Carefully underlay with 2 mL of concentrated sulfuric acid. The formation of a reddish-brown ring at the interface is a positive test [4].
  • Alkaloids (Mayer's Test): To 1 mL of plant extract, add a few drops of Mayer's reagent (potassium mercuric iodide solution). The formation of a creamy white precipitate indicates the presence of alkaloids [4].
  • Saponins (Froth Test): Add 5 mL of distilled water to 1 mL of extract and vortex vigorously for 10 minutes. The formation of a persistent foam column that does not disappear upon adding dilute HCl is a positive test [4].
  • Tannins: To 1 mL of extract, add a few drops of 1% lead acetate solution. The formation of a large white-brown precipitate confirms the presence of tannins [4].
High-Performance Liquid Chromatography (HPLC) Quantification

This is the primary method for precisely quantifying this compound concentration [2].

  • Equipment: HPLC system equipped with a reversed-phase C18 column and a diode-array detector (DAD).
  • Mobile Phase: A common isocratic eluent is a mixture of water and acetonitrile (40:60, v/v).
  • Procedure: Plant material (leaves, roots, etc.) is dried, ground to a powder, and extracted with a suitable solvent (e.g., methanol, water) via maceration or other techniques. The extract is filtered, concentrated, and then injected into the HPLC system.
  • Analysis: this compound is identified by comparing its retention time and UV spectrum with a reference standard. The quantity is determined by integrating the peak area and comparing it to a calibration curve constructed from standard solutions [2].
In Vitro Antiviral Efficacy Testing

This protocol assesses the functional potency of this compound and its extracts against viruses [5].

  • Cell and Virus Culture: Use virus-specific cell lines (e.g., MARC-145 for PRRSV, Vero 76 for PEDV, MDCK for Swine Influenza Virus). Cells are maintained in standard growth medium (e.g., MEM with 10% FBS).
  • Cytotoxicity Assay (CC50 Determination): Serially dilute this compound or its extract and apply to cells to determine the 50% cytotoxic concentration (CC50), which defines the non-toxic concentration range for antiviral tests.
  • Antiviral Assay:
    • Prophylactic: Pre-treat cells with non-cytotoxic concentrations of this compound before virus infection.
    • Therapeutic: Add this compound at various times (e.g., 12 h, 24 h) after virus infection.
  • Outcome Measures:
    • Plaque Assay: Measure the reduction in infectious virus titer in the supernatant of treated cells compared to untreated infected controls.
    • qPCR: Quantify the reduction in viral RNA load, indicating inhibition of viral replication [5].

This compound's Signaling Pathways in Cancer Cells

The following diagrams illustrate the key molecular pathways through which this compound exerts its anticancer effects, contributing to its overall pharmacological potency.

G cluster_nfkb NF-κB Pathway Inhibition cluster_pi3k PI3K/Akt Pathway Inhibition cluster_mapk MAPK/ERK Pathway Modulation This compound This compound NFkB_Inhibition Inhibition of NF-κB This compound->NFkB_Inhibition PI3K_Inhibition Inhibition of PI3K/Akt This compound->PI3K_Inhibition MAPK_Modulation Modulation of MAPK/ERK This compound->MAPK_Modulation NFkB_Activation Conventional NF-κB Activation NFkB_Activation->NFkB_Inhibition this compound Blocks InflammatoryResponse Reduced Inflammatory Response NFkB_Inhibition->InflammatoryResponse CellSurvival Inhibition of Cell Survival NFkB_Inhibition->CellSurvival Apoptosis1 Induction of Apoptosis CellSurvival->Apoptosis1 OverallEffect Overall Anticancer Effect (Cell Death, Growth Arrest) Apoptosis1->OverallEffect PI3K_Activation Growth Factor Signaling (PI3K/Akt Activation) PI3K_Activation->PI3K_Inhibition this compound Blocks CellProliferation Inhibition of Cell Proliferation PI3K_Inhibition->CellProliferation Apoptosis2 Induction of Apoptosis PI3K_Inhibition->Apoptosis2 Apoptosis2->OverallEffect MAPK_Activation MAPK/ERK Activation MAPK_Activation->MAPK_Modulation this compound Modulates CellGrowth Altered Cell Growth & Differentiation MAPK_Modulation->CellGrowth CellGrowth->OverallEffect Contributes to

Diagram 1: this compound's anticancer mechanisms involve the modulation of multiple cellular signaling pathways, leading to apoptosis and inhibition of cell survival and proliferation [6] [1] [7].

G SampleCollection 1. Sample Collection (Plant parts from different environments/locations) DryingGrinding 2. Drying & Grinding SampleCollection->DryingGrinding Extraction 3. Extraction (Solvent: Methanol, Water, etc.) DryingGrinding->Extraction Filtration 4. Filtration & Concentration Extraction->Filtration HPLC 5. HPLC Analysis (C18 column, Water:Acetonitrile mobile phase) Filtration->HPLC DataAnalysis 6. Data Analysis (Compare this compound concentration via calibration curve) HPLC->DataAnalysis

Diagram 2: The standard workflow for extracting and quantifying this compound from plant material involves several key steps to ensure accurate measurement of its concentration [4] [2].

Key Insights for Research & Development

  • Source Material is Critical: The highest yield of this compound for research and extraction can be obtained from plant roots, followed by leaves [1] [2]. Standardizing the plant part used is essential for reproducible results.
  • Environmental Standardization Needed: The significant variation in this compound content due to geography and season underscores the need to standardize cultivation conditions and harvest times for the development of a consistent botanical drug substance [1] [2].
  • Mechanistic Potency is Multi-Targeted: this compound's therapeutic potential, especially in oncology, stems from its ability to simultaneously target multiple pro-survival signaling pathways (NF-κB, PI3K/Akt) rather than a single target [6] [1] [7].

References

oleandrin machine learning identification validation

Author: Smolecule Technical Support Team. Date: February 2026

Senolytic Compounds Identified via Machine Learning

Compound Natural Source Key Senolytic Activity Findings Cellular Safety Profile
Oleandrin Nerium oleander [1] [2] Most effective; removes senescent cells at low nanomolar concentrations [3] Did not damage healthy cells at tested concentrations [3]
Periplocin Root bark of the Chinese silk vine (Periploca sepium) [2] Showed senolytic activity [2] [3] Did not damage healthy cells at tested concentrations [3]
Ginkgetin Gingko tree (Ginkgo biloba) [2] Showed senolytic activity [2] [3] Did not damage healthy cells at tested concentrations [3]
Ouabain Strophanthus gratus and other plants [4] Known senolytic; performance lower than this compound [3] Relatively high toxicity, a common cause of poisoning [3]

Machine Learning Workflow for Senolytic Discovery

The identification of these compounds followed a rigorous data-driven workflow. The diagram below outlines the key steps.

Start Start: Collect Training Data ML Train Machine Learning Model Start->ML Screen Screen >4,000 Compounds ML->Screen Candidates Identify 21 Candidate Compounds Screen->Candidates Test Experimental Validation (Human Cell Assays) Candidates->Test Confirmed 3 Confirmed Senolytics: This compound, Periplocin, Ginkgetin Test->Confirmed

  • Model Training: The AI model was trained on a dataset of 2,523 compounds, which included 58 known senolytics and 2,465 compounds with no known senolytic effects, teaching the model the chemical features of effective senolytics.
  • Efficient Screening: The trained model screened over 4,300 chemicals from libraries of FDA-approved or clinical-stage compounds, identifying 21 strong candidates and reducing the number of compounds needing physical laboratory screening by more than 200-fold.
  • Experimental Validation: The three most promising candidates—this compound, periplocin, and ginkgetin—were tested in human cell cultures, where they successfully removed senescent cells without harming healthy ones.

This compound's Dual Nature and Potential Applications

Beyond senolytics, this compound is a cardiac glycoside and shows multi-target pharmacological potential in early research for [1] [4]:

  • Anti-cancer properties, inducing various forms of programmed cell death.
  • Anti-viral activity, including against SARS-CoV-2, by disrupting viral entry and replication.
  • Neuroprotective effects, potentially modulating neuroinflammation in models of Alzheimer's disease.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Colorless odorless solid; [IARC]

Color/Form

Crystals from ethanol
Crystals from dilute methanol

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.32983310 g/mol

Monoisotopic Mass

576.32983310 g/mol

Boiling Point

557.17°C

Heavy Atom Count

41

LogP

log Kow = 2.53

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

II95UDU7I4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Oleandrin is a crystalline solid. It is slightly soluble in water. The ornamental oleander shrub contains oleandrin. USE: Oleandrin is used as a rat poison, but is not currently produced for this use in the US. The plant is used in traditional Indian (Ayurvedic) medicine. EXPOSURE: Worker exposure may be low or non-existent since oleandrin is not used or produced in the US. The general population may be exposed by accidental ingestion of oleander leaves or flowers or through use of traditional medicines. Oleandrin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: All parts of the oleander plant are extremely toxic when ingested due to prescience of oleandrin. Irregular heartbeat, low blood pressure, weakness, dizziness, blurred vision, fainting, and possibly death can occur. Severe allergic symptoms, tachycardia, gastrointestinal effects can lead to fatalities. Oleander is also toxic to animals. Data on the potential for oleandrin to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for oleandrin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

The purpose of this study was to examine the mechanism(s) and differential cell-killing effects of Anvirzel, an extract of oleander (Nerium oleander; family-Apocynaceae), and its derivative compound Oleandrin on human, canine and murine tumor cells. Cells received different concentrations of Anvirzel (1.0 ng/mL to 500 ug/mL) or Oleandrin (0.01 ng/ml to 50 ug/mL) in both continuously treated and pulse-treated/recovery cultures. The cytotoxicity of these compounds was then determined. Both Anvirzel and Oleandrin were able to induce cell killing in human cancer cells, but not in murine cancer cells; the cell-killing potency of Oleandrin was greater than that of Anvirzel. Canine oral cancer cells treated with Anvirzel showed intermediate levels of response, with some abnormal metaphases and cell death resulting from the treatment. From these results we conclude that Anvirzel and Oleandrin act in a species-specific manner, and while testing the effectiveness of a new compound for cancer treatment, one must use not only murine but a variety of cancer cells, including those of human origin.
/EXPL THER/ Oleandrin, derived from the leaves of Nerium oleander, has been shown to possess anti-inflammatory and tumor cell growth-inhibitory effects. Here, we provide evidence that oleandrin could possess anti-tumor promoting effects. We determined the effect of topical application of oleandrin to CD-1 mice against l2-O-tetradecanoylphorbol-13-acetate (TPA), a widely studied skin tumor promoter, -induced conventional and novel markers of skin tumor promotion. Topical application of oleandrin (2 mg per mouse) 30 min before TPA (3.2 nmol per mouse) application onto the skin afforded significant inhibition, in a time-dependent manner, against TPA-mediated increase in cutaneous edema and hyperplasia, epidermal ornithine decarboxylase (ODC) activity and ODC and cyclooxgenase-2 (COX-2) protein expression. In search for novel markers of skin tumor promotion, we found that TPA application to mouse skin resulted, as an early event, in an increased expression of phosphatidyinositol 3-kinase (PI3K), phosphorylation of Akt at threonine308 and activation of nuclear factor kappa B (NF-kappaB). Topical application of oleandrin before TPA application to mouse skin resulted in significant reduction in TPA-induced expression of PI3K and phosphorylation of Akt, and inhibition of NF-kappaB activation. NF-kappaB is a eukaryotic transcription factor that is critically involved in regulating the expression of specific genes that participate in inflammation, apoptosis and cell proliferation. Employing Western blot analysis, we found that oleandrin application to mouse skin resulted in inhibition of TPA-induced activation of NF-kappaB, IKKalpha and phosphorylation and degradation of IkappaBalpha. Our data suggest that oleandrin could be a useful anti-tumor promoting agent because it inhibits several biomarkers of TPA-induced tumor promotion in an in vivo animal model. One might envision the use of chemopreventive agents such as oleandrin in an emollient or patch for chemoprevention or treatment of skin cancer.
/EXPL THER/ NF-kappaB is a ubiquitous and well-characterized protein responsible for the regulation of complex phenomena, with a pivotal role in controlling cell signaling in the body under certain physiological and pathological conditions. Among other functions, NF-kappaB controls the expression of genes encoding the pro-inflammatory cytokines (e. g., IL-1, IL-2, IL-6, TNF-alpha, etc.), chemokines (e. g., IL-8, MIP-1alpha, MCP1, RANTES, eotaxin, etc.), adhesion molecules (e. g., ICAM, VCAM, E-selectin), inducible enzymes (COX-2 and iNOS), growth factors, some of the acute phase proteins, and immune receptors, all of which play critical roles in controlling most inflammatory processes. Since NF-kappaB represents an important and very attractive therapeutic target for drugs to treat many inflammatory diseases, including arthritis, asthma, and the auto-immune diseases, most attention has been paid in the last decade to the identification of compounds that selectively interfere with this pathway. Recently, a great number of plant-derived substances have been evaluated as possible inhibitors of the NF-kappaB pathway. These include a wide range of compound classes, such as lignans (manassantins, (+)-saucernetin, (-)-saucerneol methyl ether), sesquiterpenes (costunolide, parthenolide, celastrol, celaphanol A), diterpenes (excisanin, kamebakaurin), triterpenes (avicin, oleandrin), polyphenols (resveratrol, epigallocatechin gallate, quercetin), etc. In this mini-review we will discuss the medicinal chemistry of these compounds with regards to the NF-kappaB inhibition.
/EXPL THER/ The treatment of cancer with chemotherapeutic agents and radiation has two major problems: time-dependent development of tumor resistance to therapy (chemoresistance and radioresistance) and nonspecific toxicity toward normal cells. Many plant-derived polyphenols have been studied intently for their potential chemopreventive properties and are pharmacologically safe. These compounds include genistein, curcumin, resveratrol, silymarin, caffeic acid phenethyl ester, flavopiridol, emodin, green tea polyphenols, piperine, oleandrin, ursolic acid, and betulinic acid. Recent research has suggested that these plant polyphenols might be used to sensitize tumor cells to chemotherapeutic agents and radiation therapy by inhibiting pathways that lead to treatment resistance. These agents have also been found to be protective from therapy-associated toxicities. How these polyphenols protect normal cells and sensitize tumor cells to treatment is discussed in this review.
/EXPL THER/ The principal active constituent of the botanical drug candidate PBI-05204, a supercritical CO(2) extract of Nerium oleander, is the cardiac glycoside oleandrin. PBI-05204 shows potent anticancer activity and is currently in phase I clinical trial as a treatment for patients with solid tumors. We have previously shown that neriifolin, which is structurally related to oleandrin, provides robust neuroprotection in brain slice and whole animal models of ischemic injury. However, neriifolin itself is not a suitable drug development candidate and the FDA-approved cardiac glycoside digoxin does not cross the blood-brain barrier. We report here that both oleandrin as well as the full PBI-05204 extract can also provide significant neuroprotection to neural tissues damaged by oxygen and glucose deprivation as occurs in ischemic stroke. Critically, we show that the neuroprotective activity of PBI-05204 is maintained for several hours of delay of administration after oxygen and glucose deprivation treatment. We provide evidence that the neuroprotective activity of PBI-05204 is mediated through oleandrin and/or other cardiac glycoside constituents, but that additional, non-cardiac glycoside components of PBI-05204 may also contribute to the observed neuroprotective activity. Finally, we show directly that both oleandrin and the protective activity of PBI-05204 are blood brain barrier penetrant in a novel model for in vivo neuroprotection. Together, these findings suggest clinical potential for PBI-05204 in the treatment of ischemic stroke and prevention of associated neuronal death.

Mechanism of Action

Agents that can suppress the activation of nuclear factor-kappaB (NF-kappaB) and activator protein-1 (AP-1) may be able to block tumorigenesis and inflammation. Oleandrin, a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander, is a candidate NF-kappaB and AP-1 modulator. We investigated the effect of oleandrin on NF-kappaB activation induced by inflammatory agents. Oleandrin blocked tumor necrosis factor (TNF)-induced activation of NF-kappaB in a concentration- and time-dependent manner. This effect was mediated through inhibition of phosphorylation and degradation of IkappaBalpha, an inhibitor of NF-kappaB. A proprietary hot water extract of oleander (Anvirzel) also blocked TNF-induced NF-kappaB activation; subsequent fractionation of the extract revealed that this activity was attributable to oleandrin. The effects of oleandrin were not cell type specific, because it blocked TNF-induced NF-kappaB activation in a variety of cells. NF-kappaB-dependent reporter gene transcription activated by TNF was also suppressed by oleandrin. The TNF-induced NF-kappaB activation cascade involving TNF receptor 1/TNF receptor-associated death domain/TNF receptor-associated factor 2/NF-kappaB-inducing kinase/IkappaBalpha kinase was interrupted at the TNF receptor-associated factor 2 and NF-kappaB-inducing kinase sites by oleandrin, thus suppressing NF-kappaB reporter gene expression. Oleandrin blocked NF-kappaB activation induced by phorbol ester and lipopolysaccharide. Oleandrin also blocked AP-1 activation induced by TNF and other agents and inhibited the TNF-induced activation of c-Jun NH2-terminal kinase. Overall, our results indicate that oleandrin inhibits activation of NF-kappaB and AP-1 and their associated kinases. This may provide a molecular basis for the ability of oleandrin to suppress inflammation and perhaps tumorigenesis.
Cardiac glycosides are very effective to kill human cells, but not murine cells. In this report, we describe the comparative molecular mechanism of oleandrin, a cardiac glycoside action in human and murine cells. Treatment with oleandrin facilitated nuclear translocation of FKHR in human, but not murine cells by dephosphorylating Akt. It activated MAPK and JNK in human, but not in murine cells and also induced expression of FasL leads to apoptosis in human cells as detected by assaying caspases activation, PARP cleavage, nuclear fragmentation, and annexin staining. Oleandrin interacted with human plasma membrane as evaluated by HPLC, altered its fluidity as detected by DPH binding, inhibited Na+/K+-ATPase activity, and increased intracellular free Ca2+ level followed by calcineurin activity only in human, but not in murine cells. Results suggest that human plasma membrane might be different than murine, which interact with oleandrin that disturb Na+/K+-ATPase pump resulting in the calcification followed by induction of Ca2+-dependent cellular responses such as apoptosis.

Vapor Pressure

3.61X10-19 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1315607-79-4
465-16-7

Absorption Distribution and Excretion

Pharmacokinetic studies of (3)H oleandrin, a cardiac glycoside component of Anvirzel, were conducted in mice after either an i.v. dose (40 ug/kg) or a p.o. dose (80 ug/kg). Oleandrin was rapidly absorbed after oral dosing (Cmax at 20 min) although the elimination half-life was longer (2.3 +/- 0.5 hr) than that after i.v. dosing (0.4 +/- 0.1 hr). The AUC0-infinity values obtained after i.v. and p.o. dosing were 24.6 +/- 11.1 and 14.4 +/- 4.3 (ng.hr/mL), respectively, resulting in an oral bioavailability of approximately 30%. After i.v. administration, oleandrin concentration in liver was approximately twice that measured in heart or kidney tissue. Oleandrigenin, the aglycone of oleandrin, was also found in these tissues. At 5 min, > 60% of the total radioactivity in liver was due to oleandrin while 28% of the given dose was present as oleandrigenin. Twenty-four hours following injection, 8% of total radioactivity was excreted in urine and contained both oleandrigenin (4.4% of the injected dose) and oleandrin (1.9%). Sixty-six percent of injected radioactivity was found in feces and consisted of oleandrin and oleandrigenin in equal amounts. Uptake of oleandrin in brain after i.p. injection of oleandrin (3 mg/kg) or oleander extract (700 mg/kg) was examined. Measured by LC/MS/MS, oleandrin content in brain was higher following injection of extract than it was with an equivalent dose of oleandrin. The data suggest that components within oleander extract may enhance transport of oleandrin across the blood brain barrier.
The toxicity due to an infusion or decoction of N oleander into rabbits was attributed to the oleandrin content in various organs. The heart, stomach, kidneys, and blood contained the greatest oleandrin concentrations, whereas the lung and brain contained none.

Wikipedia

Oleandrin
Tetrahydroxy-1,4-benzoquinone

Methods of Manufacturing

Preparation by enzymatic hydrolysis of urechitoxin.

General Manufacturing Information

Use in cosmetics is prohibited
Nerium oleander (common oleander) and Thevetia peruviana (yellow oleander) are potentially lethal plants after ingestion. Poisoning by these plants is a common toxicological emergency in tropical and subtropical parts of the world .... All parts of these plants are toxic, and contain a variety of cardiac glycosides including neriifolin, thevetin A, thevetin B, and oleandrin. Ingestion of either oleander results in nausea, vomiting, abdominal pain, diarrhoea, dysrhythmias, and hyperkalemia. ...
Oleander (Nerium oleander) is an oranamnetal evergreen shrub ... used as a freeway median divider in warmer /US/ states, such as California ...
Scientific Name: Cascabela thevetia or Thevetia peruviana (previously T. neriifolia); Common Name: Yellow oleander. /From table/

Analytic Laboratory Methods

A two-dimensional thin-layer chromatographic method was developed for the qualitative determination of the cardiotoxins oleandrin, gitoxin, digitoxin, gitoxigenin, and grayanotoxins I, II, and III in gastrointestinal contents (stomach, rumen, colon, and cecum contents), feces, and plant material. The cardiotoxins were extracted with dichloromethane. The extract was cleaned up by charcoal and reverse phase solid-phase extraction columns. Analysis was performed by two-dimensional thin-layer chromatography on silica gel plates and visualized by aluminum chloride followed by chloramine T spray. The method detection limits were 0.05 ug/g for oleandrin, 0.1 ug/g for gitoxin, and 0.2 ug/g for the other toxicants in gastrointestinal contents and feces and were 5 times higher in plant material. Four replicate fortifications of bovine rumen contents, bovine feces, and alfalfa at these levels were all well recovered. The diagnostic utility of the method was tested by analyzing samples submitted to the veterinary toxicology laboratory.
... This article presents a technique for measuring thirty-nine toxic principles of plant origin in the blood, covering a large amount of toxins from local or exotic plants: alpha-lobeline, alpha-solanine, aconitine, ajmaline, atropine, brucine, cephalomannine, colchicine, convallatoxin, cymarine, cytisine, digitoxin, digoxin, emetine, gelsemine, ibogaine, jervine, kavain, lanatoside C, lupanine, mitragynine, neriifolin, oleandrin, ouabain, paclitaxel, physostigmine, pilocarpine, podophyllotoxin, proscillaridin A, reserpine, retrorsine, ricinine, scopolamine, senecionine, sparteine, strophanthidin, strychnine, veratridine and yohimbine. Analysis was carried out using an original ultra-high performance liquid chromatography separation coupled with tandem mass spectrometry detection. Extraction was a standard solid phase extraction performed on Oasis HLB cartridge. Thirty-four of the thirty-nine compounds were put through a validation procedure. The assay was linear in the calibration curve range from 0.5 or 5 ug/L to 1000 ug/L according to the compounds. The method is sensitive (LOD from 0.1 to 1.6 ug/L). The within-day precision of the assay was less than 22.5% at the LLOQ, and the between-day precision was less than 21.5% for 10 ug/L for all the compounds included. The assay accuracy was in the range of 87.4 to 119.8% for the LLOQ. The extraction recovery and matrix effect ranged from 30 to 106% and from -30 to 14%, respectively. It has proven useful and effective in several difficult forensic cases.
Mixtures of cardiac glycosides including oleandrin were separated by reversed-phase high-performance liquid chromatography on silica gel with chemically grafted diphenylsilyl groups using water-ethanol as the eluent. The configuration and conformation of the glycoside molecules, and the hydrophilic properties of their aglycons and glycons, influence the separation.

Clinical Laboratory Methods

LC/MS/MS determination in tissues and biological fluids.
Simultaneous determination of oleandrin and its three related compounds, desacetyloleandrin, oleandrigenin, and gitoxigenin in blood by using liquid chromatography-three-dimensional quadrupole mass spectrometry (LC-3DQMS) system equipped with sonic spray ionization (SSI) interface was conducted. This analyzing method was suitable for all of these compounds except gitoxigenin. The limits of detection of oleandrigenin and desacetyloleandrin from blood were 2 ng/mL and that of oleandrin was 3 ng/mL. The calibration curves for oleandrin, desacetyloleandrin, and oleandrigenin were linear in the range of 5-100 ng/mL. The coefficients of variation of oleandrin, desacetyloleandrin, and oleandrigenin in the blood were satisfactory ranging from 1.6% to 4.1%. This analysis method was applied to a fatal case of oleander poisoning. As a result of liquid chromatography-mass spectrometry (LC-MS) analysis, oleandrin was detected in heart blood and cerebrospinal fluid. Desacetyloleandrin, oleandrigenin, and gitoxigenin were not detected. In order to make identification of oleandrin reliable, LC-MS-MS analysis was performed. The concentrations of oleandrin found in the heart blood and cerebrospinal fluid were 9.8 and 10.1 ng/mL, respectively.
Despite known toxicity of oleander, this product is used in herbal preparations. Oleander interferes with various digoxin immunoassays. It is possible that a person taking digoxin also may take oleander-containing herbal products, and digoxin immunoassays interfering with oleander cannot be used for therapeutic monitoring of digoxin. Recently, Bayer Diagnostics introduced a new enzyme-linked chemiluminescent immunosorbent digoxin assay for application on the ADVIA IMS System (ECLIA-digoxin). We studied potential interference of oleander with this new digoxin assay and found that this assay is virtually free from oleander interference. When aliquots of drug-free serum pools were supplemented with ethyl alcohol extract of oleander leaf or pure oleandrin standard, we observed significant apparent digoxin concentration when measured by the fluorescence polarization immunoassay (FPIA) but minimal digoxin-like immunoreactivity using the ECLIA digoxin assay. Because cross-reactivity should be studied in the presence of primary analyte, we prepared 2 serum pools using sera from patients receiving digoxin. Then aliquots of first digoxin pool were supplemented with oleandrin standard and aliquots of second digoxin pool with oleander extract. We observed significant increases in apparent digoxin concentration in the presence of both oleandrin and oleander extract using the FPIA. However, we observed no statistically significant change in digoxin concentration when ECLIA digoxin assay was used, indicating that this assay is virtually free from oleander interference.
A rapid LC-MS/MS method, using a triple-quadrupole/linear ion trap mass spectrometer, was developed for the quantitative determination of oleandrin in serum, urine, and tissue samples. Oleandrin, the major cardiac glycoside of oleander (Nerium oleander L.), was extracted from serum and urine samples with methylene chloride and from tissues with acetonitrile. The tissue extracts were cleaned up using Florisil solid-phase extraction columns. Six replicate fortifications of serum and urine at 0.001 ug/g (1 ppb) oleandrin gave average recoveries of 97% with 5% CV (relative standard deviation) and 107% with 7% CV, respectively. Six replicate fortifications of liver at 0.005 ug/g (5 ppb) oleandrin gave average recoveries of 98% with 6% CV. This is the first report of a positive mass spectrometric identification and quantitation of oleandrin in tissue samples from oleander intoxication cases. The sensitivity and specificity of the LC-MS/MS analysis enables it to be the method of choice for toxicological investigations of oleander poisoning.
For more Clinical Laboratory Methods (Complete) data for Oleandrin (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas.

Interactions

Oleandrin plant poisoning is common in children and the plant extract is used in Chinese medicines. The toxicity is due to oleandrin and the deglycosylated metabolite oleandrigenin. Bufalin and cinobufotalin (toad cardiac toxins) are also widely used in Chinese medicines like Chan SU, and Lu-Shen -WU. Severe toxicity from bufalin after consumption of toad soup has been reported. Taking advantage of structural similarities of these toxins with digitoxin, we demonstrated that these compounds can be rapidly detected in blood by the fluorescence polarization immunoassay for digitoxin. The cross reactivities of these compounds with digoxin assay were much lower. For example, when a drug free serum was supplemented with 10 ug/mL of oleandrin, we observed 127.7 ng/mL of digitoxin equivalent but only 2.4 ng/mL of digoxin equivalent concentration. Digibind neutralized all cardiac toxins studied as evidenced by significant fall of free concentrations. When aliquots of serum pool containing 50.0 ug/mL of oleandrin were supplemented with 0, 10.0, 25.0, 50.0, 100, and 200 ug/mL of digibind, the mean free concentrations were 30.6, 23.3, 16.0, 10.7, 7.8 and 5.5 ug/mL respectively. Similarly, with 50.0 ug/mL of oleandrigenin (total concentration: 36.2 ng/mL), the free concentration was 14.5 ng/mL digitoxin equivalent in the absence of digibind and 5.4 ng/mL in the presence of 200 microg/mL of digibind. In another specimen containing 500 ng/mL bufalin (total concentration: 156.9 ng/mL), the free concentration was 8.6 ng/mL in the absence of digibind and none detected in the presence of 100.0 ug/mL digibind. Because such neutralization may also occur in vivo, digibind may be useful in treating patients exposed to these toxins.
Considering the potential role of interleukin-8 (IL-8) in inflammation, angiogenesis, tumorogenesis, and metastasis, and the involvement of different cell types especially neutrophils and macrophages in those processes, the regulation of IL-8-mediated biological responses is important. In this report we provide evidences that oleandrin, a cardiac glycoside potentially inhibited IL-8-, formyl peptide (FMLP)-, EGF-, or nerve growth factor (NGF)-, but not IL-1- or TNF-induced NF-kappaB activation in macrophages. Oleandrin inhibited IL-8-, but not TNF-induced NF-kappaB-dependent genes expression. Oleandrin inhibited the binding of IL-8, EGF, or NGF, but not IL-1 or TNF. It decreased almost 79% IL-8 binding without altering affinity towards IL-8 receptors and this inhibition of IL-8 binding was observed in isolated membrane. The IL-8, anti-IL-8Rs antibodies, or protease inhibitors were unable to protect oleandrin-mediated inhibition of IL-8 binding. Phospholipids significantly protected oleandrin-mediated inhibition of IL-8 binding thereby restoring IL-8-induced NF-kappaB activation. Oleandrin altered the membrane fluidity as detected by microviscosity parameter and a decrease in diphenylhexatriene, a lipid binding fluorophore binding in a dose-dependent manner. Overall, our results suggest that oleandrin inhibits IL-8-mediated biological responses in diverse cell types by modulating IL-8Rs through altering membrane fluidity and microviscosity. The study might help to regulate IL-8-mediated biological responses involved in inflammation, metastasis, and neovascularization.
Oleander (Nerium oleander) poisoning is a common problem found in many parts of the world. The oleander toxicity is due to oleandrin and its aglycone metabolite oleandrigenin. Activated charcoal is a useful gastrointestinal decontamination agent that limits the absorption of ingested toxins. A relatively new clay product, Bio-Sponge, containing di-tri-octahedral smectite as the active ingredient, is also recommended for adsorbing bacterial toxins in the gastrointestinal tract. Bio-Sponge has been used to prevent gastrointestinal absorption of oleander toxins in livestock but the efficacy of activated charcoal and Bio-Sponge for adsorbing oleandrin and oleandrigenin has not yet been studied. An in vitro experiment to compare the efficacy of three commercially available adsorbents was performed. The adsorbents include Bio-Sponge, ToxiBan granules, and a generic grade activated charcoal. ToxiBan granules have the highest adsorptive capacity, followed by the generic grade activated charcoal, and finally, Bio-Sponge. Bio-Sponge did not adsorb oleandrin and oleandrigenin at concentrations that are expected to be present in the gastrointestinal tract of poisoned animals. On the basis of this in vitro study, products containing activated charcoal are more effective for binding oleander toxins and providing gastrointestinal decontamination than products containing di-tri-octahedral smectite. However, the ability of these adsorbents to alter the clinical outcome in oleander-poisoned animals or humans is yet to be evaluated.
Cardiac glycosides such as digitoxin and ouabain have previously been shown to be selectively cytotoxic to tumor as opposed to normal cells. Moreover, this class of agents has also been shown to act as potent radiosensitizers. In the present study we explored the relative radiosensitization potential of oleandrin, a cardiac glycoside contained within the plant extract known as Anvirzel that recently underwent a Phase I trial as a novel drug for anticancer therapy. The data show that oleandrin produces an enhancement of sensitivity of PC-3 human prostate cells to radiation; at a cell survival of 0.1, the enhancement factor was 1.32. The magnitude of radiosensitization depended on duration of exposure of cells to drug prior to radiation treatment. While a radiosensitizing effect of oleandrin was evident with only 1 hr of cell exposure to drug, the effect greatly increased with 24 hr oleandrin pretreatment. Susceptibility of PC-3 cells to oleandrin and radiation-induced apoptosis was dependent on activation of caspase-3. Activation was greatest when cells were exposed simultaneously to oleandrin and radiation. Inhibition of caspase-3 activation with Z-DEVD-FMK abrogated the oleandrin-induced enhancement of radiation response suggesting that both oleandrin and radiation share a caspase-3 dependent mechanism of apoptosis in the PC-3 cell line.
Ceramide (N-acetyl-D-sphingosine), a second messenger for cell signaling, induces transcription factors, like nuclear factor-kappa B (NF-kappa B), and activator protein-1 (AP-1) and is involved in inflammation and apoptosis. Agents that can suppress these transcription factors may be able to block tumorigenesis and inflammation. Oleandrin (trans-3,4',5-trihydroxystilbene), a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander, has been used in the treatment of cardiac abnormalities in Russia and China for years. We investigated the effect of oleandrin on NF-kappa B and AP-1 activation and apoptosis induced by ceramide. Oleandrin blocked ceramide-induced NF-kappa B activation. Oleandrin-mediated suppression of NF-kappa B was not restricted to human epithelial cells; it was also observed in human lymphoid, insect, and murine macrophage cells. The suppression of NF-kappa B coincided with suppression of AP-1. Ceramide-induced reactive intermediates generation, lipid peroxidation, cytotoxicity, caspase activation, and DNA fragmentation were potentiated by oleandrin. Oleandrin did not show its activity in primary cells. Oleandrin's anticarcinogenic, anti-inflammatory, and growth-modulatory effects may thus be partially ascribed to the inhibition of activation of NF-kappa B and AP-1 and potentiation of apoptosis.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Van Kanegan MJ, He DN, Dunn DE, Yang P, Newman RA, West AE, Lo DC. BDNF mediates neuroprotection against oxygen-glucose deprivation by the cardiac glycoside oleandrin. J Neurosci. 2014 Jan 15;34(3):963-8. doi: 10.1523/JNEUROSCI.2700-13.2014. PubMed PMID: 24431454; PubMed Central PMCID: PMC3891971.
2: Dasgupta A, Welsh KJ, Hwang SA, Johnson M, Actor JK. Bidirectional (negative/positive) interference of oleandrin and oleander extract on a relatively new Loci digoxin assay using Vista 1500 analyzer. J Clin Lab Anal. 2014 Jan;28(1):16-20. doi: 10.1002/jcla.21637. Epub 2013 Dec 27. PubMed PMID: 24375780.
3: Kumar A, De T, Mishra A, Mishra AK. Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacogn Rev. 2013 Jul;7(14):131-9. doi: 10.4103/0973-7847.120512. Review. PubMed PMID: 24347921; PubMed Central PMCID: PMC3841991.
4: Raviprakash N, Manna SK. Short-term exposure to oleandrin enhances responses to IL-8 by increasing cell surface IL-8 receptors. Br J Pharmacol. 2014 Jul;171(14):3339-51. doi: 10.1111/bph.12493. PubMed PMID: 24172227; PubMed Central PMCID: PMC4105924.
5: Retraction note: Oleandrin-mediated expression of Fas potentiates apoptosis in tumor cells. J Clin Immunol. 2013 Jul;33(5):1031. doi: 10.1007/s10875-013-9884-3. PubMed PMID: 23553607.
6: Singh S, Shenoy S, Nehete PN, Yang P, Nehete B, Fontenot D, Yang G, Newman RA, Sastry KJ. Nerium oleander derived cardiac glycoside oleandrin is a novel inhibitor of HIV infectivity. Fitoterapia. 2013 Jan;84:32-9. doi: 10.1016/j.fitote.2012.10.017. Epub 2012 Nov 2. PubMed PMID: 23127567.
7: Yang P, Cartwright C, Efuet E, Hamilton SR, Wistuba II, Menter D, Addington C, Shureiqi I, Newman RA. Cellular location and expression of Na+, K+ -ATPase α subunits affect the anti-proliferative activity of oleandrin. Mol Carcinog. 2014 Apr;53(4):253-63. doi: 10.1002/mc.21968. Epub 2012 Oct 16. PubMed PMID: 23073998.
8: Dunn DE, He DN, Yang P, Johansen M, Newman RA, Lo DC. In vitro and in vivo neuroprotective activity of the cardiac glycoside oleandrin from Nerium oleander in brain slice-based stroke models. J Neurochem. 2011 Nov;119(4):805-14. doi: 10.1111/j.1471-4159.2011.07439.x. Epub 2011 Sep 26. PubMed PMID: 21950737.
9: Lin Y, Ho DH, Newman RA. Human tumor cell sensitivity to oleandrin is dependent on relative expression of Na+, K+ -ATPase subunitst. J Exp Ther Oncol. 2010;8(4):271-86. PubMed PMID: 21222360.
10: Yang P, Menter DG, Cartwright C, Chan D, Dixon S, Suraokar M, Mendoza G, Llansa N, Newman RA. Oleandrin-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets. Mol Cancer Ther. 2009 Aug;8(8):2319-28. doi: 10.1158/1535-7163.MCT-08-1085. Epub 2009 Aug 11. PubMed PMID: 19671733.

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